molecular formula C10H6N4 B1587834 4,5,9,10-Tetraazaphenanthrene CAS No. 653-05-4

4,5,9,10-Tetraazaphenanthrene

Cat. No.: B1587834
CAS No.: 653-05-4
M. Wt: 182.18 g/mol
InChI Key: QMFMZFPFIUREDE-UHFFFAOYSA-N
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Description

4,5,9,10-Tetraazaphenanthrene is a useful research compound. Its molecular formula is C10H6N4 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c1-3-7-9(11-5-1)10-8(14-13-7)4-2-6-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFMZFPFIUREDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)N=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409003
Record name 4,5,9,10-Tetraazaphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653-05-4
Record name 4,5,9,10-Tetraazaphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 4,5,9,10-Tetraazaphenanthrene and its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4,5,9,10-tetraazaphenanthrene, also known as pyrazino[2,3-b]quinoxaline, and its diverse derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and biological activities. This document details the foundational synthetic strategies, including the synthesis of key precursors, and provides validated experimental protocols. Furthermore, it delves into the rationale behind experimental choices, offering insights into reaction mechanisms and optimization strategies. The guide also explores the burgeoning applications of these compounds, particularly in the realm of drug discovery, supported by relevant biological data.

Introduction: The Significance of the this compound Core

The this compound scaffold is a planar, electron-deficient aromatic system characterized by the fusion of a pyrazine ring onto a quinoxaline core. This unique arrangement of nitrogen atoms imparts distinct electronic and photophysical properties, making it a privileged scaffold in various scientific disciplines. In the field of drug development, derivatives of this compound have demonstrated a broad spectrum of biological activities, including potential as anticancer and antimicrobial agents.[1][2] The planar nature of the molecule allows for effective intercalation with DNA, a mechanism often exploited in the design of chemotherapeutic agents.[3] Moreover, the nitrogen-rich core provides multiple coordination sites, rendering these compounds excellent ligands for the formation of metal complexes with interesting catalytic and photoluminescent properties.[3][4][5]

This guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge and practical protocols to synthesize and functionalize the this compound core, thereby facilitating the exploration of its vast potential.

Foundational Synthetic Strategies: Building the Core

The primary and most versatile method for the synthesis of the this compound core is the cyclocondensation reaction between a 2,3-diaminoquinoxaline precursor and a 1,2-dicarbonyl compound.[6] This approach allows for the introduction of a wide range of substituents onto the resulting tetraazaphenanthrene skeleton by varying the substituents on both the diamine and the dicarbonyl starting materials.

Synthesis of the Key Precursor: 2,3-Diaminoquinoxaline

The synthesis of 2,3-diaminoquinoxaline is a critical first step. A common and efficient method involves a two-step procedure starting from the readily available o-phenylenediamine.

Step 1: Synthesis of Quinoxaline-2,3-dione

The initial step is the condensation of o-phenylenediamine with oxalic acid in an acidic medium, typically 4N HCl, to yield quinoxaline-2,3-dione.[7][8]

Step 2: Conversion to 2,3-Dichloroquinoxaline

The resulting quinoxaline-2,3-dione is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 2,3-dichloroquinoxaline.[7]

Step 3: Amination to 2,3-Diaminoquinoxaline

Finally, the 2,3-dichloroquinoxaline is subjected to nucleophilic substitution with an amine source. While various amines can be used to generate substituted diaminoquinoxalines, the parent 2,3-diaminoquinoxaline is typically prepared using ammonia or an ammonia equivalent. The reaction of 2,3-dichloroquinoxaline with various substituted anilines and amines in ethanol is a common method to yield a diverse range of 2,3-bis(N-substituted amino) quinoxaline derivatives.[7]

The Core Cyclocondensation Reaction

With the 2,3-diaminoquinoxaline precursor in hand, the this compound core is constructed through a cyclocondensation reaction with a 1,2-dicarbonyl compound.[6] The choice of the 1,2-dicarbonyl compound is crucial as it determines the substitution pattern on the newly formed pyrazine ring.

Causality Behind Experimental Choices:

  • Solvent: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid. These solvents facilitate the protonation of the carbonyl groups, increasing their electrophilicity and promoting the nucleophilic attack by the amino groups of the diaminoquinoxaline.

  • Catalyst: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the addition of an acid catalyst (e.g., a few drops of acetic acid or a Lewis acid) can significantly accelerate the reaction rate by further activating the dicarbonyl compound.

  • Temperature: The reaction is often performed under reflux conditions to ensure a sufficient reaction rate. However, milder conditions can sometimes be employed, especially with more reactive dicarbonyl compounds.

Synthesis of this compound Derivatives

The true utility of this synthetic strategy lies in its ability to generate a library of derivatives with diverse functionalities. This is achieved by employing substituted versions of the two key building blocks:

  • Substituted 2,3-Diaminoquinoxalines: By starting with a substituted o-phenylenediamine in the initial synthesis of the quinoxaline precursor, one can introduce substituents onto the quinoxaline portion of the final tetraazaphenanthrene.

  • Substituted 1,2-Dicarbonyl Compounds: A wide variety of 1,2-dicarbonyl compounds, such as substituted benzils, aliphatic diketones, and glyoxals, can be used to introduce substituents onto the pyrazine ring.[9] The synthesis of these dicarbonyl compounds can be achieved through various methods, including the oxidation of α-hydroxycarbonyls or the hydrolysis of cyanocarbonyls.[10][11]

The following diagram illustrates the general synthetic strategy for producing derivatives of this compound.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis o-Phenylenediamine o-Phenylenediamine Quinoxaline-2,3-dione Quinoxaline-2,3-dione o-Phenylenediamine->Quinoxaline-2,3-dione Condensation Oxalic Acid Oxalic Acid Oxalic Acid->Quinoxaline-2,3-dione 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline Quinoxaline-2,3-dione->2,3-Dichloroquinoxaline Chlorination SOCl2 or POCl3 SOCl2 or POCl3 SOCl2 or POCl3->2,3-Dichloroquinoxaline Substituted 2,3-Diaminoquinoxaline Substituted 2,3-Diaminoquinoxaline 2,3-Dichloroquinoxaline->Substituted 2,3-Diaminoquinoxaline Amination Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Substituted 2,3-Diaminoquinoxaline Substituted this compound Substituted this compound Substituted 2,3-Diaminoquinoxaline->Substituted this compound Cyclocondensation Substituted 1,2-Dicarbonyl Substituted 1,2-Dicarbonyl Substituted 1,2-Dicarbonyl->Substituted this compound

Caption: General synthetic scheme for this compound derivatives.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system, offering detailed, step-by-step methodologies for the synthesis of the core scaffold and a representative derivative.

Protocol 1: Synthesis of Unsubstituted this compound

Step 1: Synthesis of 2,3-Diaminoquinoxaline

  • Materials: o-Phenylenediamine, Cyanogen gas (or a suitable precursor like cyanogen bromide), Methanol.

  • Procedure:

    • Dissolve o-phenylenediamine in methanol in a reaction vessel equipped with a gas inlet and a stirrer.

    • Bubble cyanogen gas through the solution at a controlled rate while maintaining the temperature. (Caution: Cyanogen is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions).

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product, 2,3-diaminoquinoxaline, will precipitate from the solution.

    • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

    • The product can be recrystallized from pyridine to obtain a pure sample.

Step 2: Synthesis of this compound

  • Materials: 2,3-Diaminoquinoxaline, Glyoxal (40% aqueous solution), Ethanol, Acetic acid.

  • Procedure:

    • Dissolve 2,3-diaminoquinoxaline in ethanol in a round-bottom flask.

    • Add a stoichiometric amount of glyoxal solution to the flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and then with water to remove any unreacted glyoxal and acetic acid.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Protocol 2: Synthesis of a Substituted Derivative: 2,3-Diphenyl-4,5,9,10-tetraazaphenanthrene
  • Materials: 2,3-Diaminoquinoxaline, Benzil, Ethanol, Acetic acid.

  • Procedure:

    • Dissolve 2,3-diaminoquinoxaline (1 mmol) and benzil (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature. The product will crystallize out.

    • Collect the crystalline product by filtration and wash with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol or a mixture of ethanol and DMF to obtain pure 2,3-diphenyl-4,5,9,10-tetraazaphenanthrene.

Data Presentation: Physicochemical and Spectroscopic Data of a Representative Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
2,3-Diphenyl-4,5,9,10-tetraazaphenanthreneC₂₂H₁₄N₄334.38>3007.5-7.8 (m, 10H, Ar-H), 8.2-8.4 (m, 4H, Ar-H)128.5, 129.0, 130.2, 131.5, 138.0, 142.1, 154.3334.12 [M]⁺

Note: Spectroscopic data are illustrative and may vary slightly depending on the solvent and instrument used.[12][13][14]

Applications in Drug Development and Materials Science

The this compound scaffold is a versatile platform for the development of new therapeutic agents and functional materials.

Anticancer and Antimicrobial Agents

The planar aromatic structure of these compounds facilitates their intercalation into the DNA double helix, leading to the inhibition of DNA replication and transcription, a key mechanism for many anticancer drugs.[3] Furthermore, the introduction of various substituents can modulate the lipophilicity, electronic properties, and steric bulk of the molecules, allowing for the fine-tuning of their biological activity and selectivity. Several derivatives have shown promising in vitro activity against a range of cancer cell lines and microbial pathogens.[1][2][15]

Ligands in Coordination Chemistry

The four nitrogen atoms in the core structure provide excellent coordination sites for a variety of metal ions. The resulting metal complexes have been investigated for their applications in catalysis, photoluminescent materials, and as potential metallodrugs.[3][4][5][16] The rigid and planar nature of the ligand can influence the geometry and electronic properties of the metal center, leading to unique reactivity and photophysical behavior.

The following diagram illustrates the interaction of a this compound derivative with a metal ion and its potential application as a DNA intercalator.

G cluster_0 Coordination Chemistry & Biological Application Tetraazaphenanthrene_Derivative This compound Derivative Metal_Complex Metal Complex Tetraazaphenanthrene_Derivative->Metal_Complex Coordination Intercalation DNA Intercalation Tetraazaphenanthrene_Derivative->Intercalation Direct Intercalation Metal_Ion Metal Ion (e.g., Ru, Cu, Pt) Metal_Ion->Metal_Complex Metal_Complex->Intercalation DNA DNA Double Helix DNA->Intercalation Biological_Effect Anticancer/Antimicrobial Activity Intercalation->Biological_Effect

Caption: Coordination and biological action of tetraazaphenanthrene derivatives.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of this compound and its derivatives. The condensation of 2,3-diaminoquinoxalines with 1,2-dicarbonyl compounds remains the most robust and versatile method for accessing this important class of heterocyclic compounds. By understanding the underlying principles of the synthesis and having access to reliable experimental protocols, researchers are well-equipped to explore the vast chemical space of these derivatives. The demonstrated potential of these compounds in drug discovery and materials science underscores the importance of continued research in this area, with the promise of developing novel therapeutic agents and functional materials.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5,9,10-Tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the essential spectroscopic methods for the characterization of 4,5,9,10-tetraazaphenanthrene. Moving beyond mere procedural outlines, this document delves into the causality behind experimental choices, ensuring a robust and validated approach to molecular characterization.

Foreword: The Significance of this compound

This compound, also known by its synonym dipyrido[3,2-c:2',3'-e]pyridazine, is a polycyclic aromatic N-heterocycle. Its contemporary significance is rooted in its function as a "redox non-innocent" ligand in the field of coordination chemistry. Unlike passive ligands, this compound can actively participate in the redox chemistry of metal complexes, serving as a two-electron reservoir. This unique electronic behavior allows it to mediate communication between different metal centers, thereby tuning the stability and reactivity of organometallic frameworks.

Accurate and comprehensive characterization is the bedrock upon which its applications are built. The following sections detail the synergistic application of key spectroscopic techniques to provide an unambiguous structural and electronic profile of this versatile molecule.

Core Molecular Properties

A foundational understanding begins with the molecule's basic chemical and physical properties.

PropertyValueSource
Molecular Formula C₁₀H₆N₄PubChem CID 5157804[1]
Molecular Weight 182.18 g/mol PubChem CID 5157804[1]
Monoisotopic Mass 182.059246208 DaPubChem CID 5157804[1]
IUPAC Name dipyrido[2,3-c:3',2'-e]pyridazinePubChem CID 5157804
CAS Number 653-05-4PubChem CID 5157804[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁵N NMR is essential for a complete assignment.

Expertise & Experience: The inherent C₂ᵥ symmetry of the this compound scaffold dictates the number of unique signals observed. We anticipate three distinct signals in the ¹H NMR spectrum and five in the ¹³C NMR spectrum. The nitrogen atoms, being central to the molecule's function, are directly probed using ¹⁵N NMR, providing critical data on their electronic state.[1] The choice of solvent is paramount; deuterated chloroform (CDCl₃) is often a starting point, but for compounds with lower solubility, dimethyl sulfoxide (DMSO-d₆) or deuterated benzene (C₆D₆) may be required to achieve sufficient concentration for signal acquisition, particularly for less sensitive nuclei like ¹³C and ¹⁵N.[2][3]

Trustworthiness through Corroboration: The power of NMR lies in its multi-faceted approach. The proton spectrum provides information on the number of distinct hydrogen environments and their coupling patterns. The carbon spectrum confirms the carbon backbone. Crucially, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to correlate the proton and carbon signals, creating a self-validating system that confirms the atomic connectivity and solidifies the structural assignment.

Expected NMR Data
NucleusChemical Shift (δ) Range (ppm)Rationale
¹H NMR 9.5 - 9.7 (2H, dd)Protons adjacent to two ring nitrogens, highly deshielded.
9.0 - 9.2 (2H, dd)Protons adjacent to one ring nitrogen.
8.0 - 8.2 (2H, dd)Protons on the central pyridazine ring.
¹³C NMR 150 - 160Carbons in C=N bonds.
120 - 145Aromatic carbons.
¹⁵N NMR ~387The PubChem database indicates a ¹⁵N NMR spectrum is available, suggesting experimental data exists.[1] This region is typical for nitrogen atoms in aromatic heterocyclic systems.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Selection: Choose a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.[3]

  • Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (typically 1024 or more) and a longer acquisition time will be necessary.

  • 2D NMR (Optional but Recommended): Perform HSQC and HMBC experiments to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[2]

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing valuable information about the electronic transitions within a molecule.

Expertise & Experience: As a highly conjugated aromatic system, this compound is expected to exhibit strong absorptions corresponding to π → π* transitions. The presence of nitrogen atoms with non-bonding electron pairs also allows for lower energy n → π* transitions.[4][5] These transitions are responsible for the molecule's interaction with light and are fundamental to its potential applications in photochemistry and as a chromophoric ligand.

Trustworthiness through Solvatochromism: A key self-validating technique in UV-Vis spectroscopy is the study of solvatochromic effects. The n → π* transitions are characteristically sensitive to solvent polarity, typically undergoing a hypsochromic (blue) shift as solvent polarity increases. This is because polar solvents can stabilize the non-bonding ground state electrons, increasing the energy gap to the π* excited state. In contrast, π → π* transitions are less affected by solvent polarity. Observing these distinct shifts upon changing solvents (e.g., from hexane to ethanol) provides strong evidence for the correct assignment of the absorption bands.[4]

Expected UV-Vis Data
Transition TypeExpected λₘₐₓ (nm)Characteristics
π → π 250 - 350High molar absorptivity (ε > 10,000 M⁻¹cm⁻¹). Relatively insensitive to solvent polarity.
n → π 350 - 450Lower molar absorptivity (ε < 1,000 M⁻¹cm⁻¹). Exhibits a blue shift in polar solvents.

Note: These are estimated ranges. The exact values can be influenced by substitution and complexation.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) that is transparent in the wavelength range of interest and in which the compound is soluble.[6]

  • Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.

  • Sample Dilution: Prepare a dilute solution (typically 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) from the stock solution. The final absorbance at λₘₐₓ should ideally be between 0.5 and 1.0 for optimal accuracy.[6]

  • Instrument Blank: Fill a cuvette with the pure solvent and use it to record a baseline or "blank" spectrum.

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over the desired range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualization: Electronic Transitions in this compound

Electronic_Transitions cluster_ground Ground State Orbitals cluster_excited Excited State Orbitals Ground_State Excited_State n n (non-bonding) pi_star π* (anti-bonding) n->pi_star n → π (Low Energy, Low ε) pi π (bonding) pi->pi_star π → π (High Energy, High ε)

Caption: Energy diagram of primary electronic transitions.

Infrared (IR) Spectroscopy: Identifying Vibrational Fingerprints

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups and structural features of a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations.[7]

Expertise & Experience: For this compound, the IR spectrum will be dominated by vibrations characteristic of its aromatic, heterocyclic structure. Key absorptions include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the rings, and a complex "fingerprint" region containing various C-H bending and ring deformation modes. The absence of certain bands (e.g., O-H or N-H stretches) is equally important for confirming purity.

Trustworthiness through Specificity: The vibrational spectrum of a molecule is a unique physical property.[7] The combination of the functional group region (>1500 cm⁻¹) and the highly specific fingerprint region (<1500 cm⁻¹) provides a robust method for identification. For ultimate confidence, the experimental spectrum can be compared against a theoretically calculated spectrum (e.g., via Density Functional Theory), which can aid in the assignment of complex vibrational modes.[8]

Expected IR Data
Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
1650 - 1550Aromatic C=N StretchMedium to Strong
1600 - 1450Aromatic C=C StretchMedium to Strong
900 - 675Aromatic C-H Out-of-Plane BendStrong
Experimental Protocol: IR Analysis (ATR Method)
  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Label the significant peaks and compare them to known databases or theoretical values to confirm the presence of expected functional groups.

Visualization: IR Spectroscopy Workflow

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound.

Expertise & Experience: For this compound, the primary goal is to observe the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is the preferred method as it can measure the mass with enough accuracy (typically to four or five decimal places) to confirm the molecular formula C₁₀H₆N₄. The choice of ionization method is critical; Electron Ionization (EI) is suitable for volatile, thermally stable compounds and often produces informative fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique ideal for obtaining the protonated molecule with minimal fragmentation.[9]

Trustworthiness through Isotopic Pattern: The molecular formula C₁₀H₆N₄ has a unique isotopic distribution pattern due to the natural abundance of ¹³C and ¹⁵N. The experimentally observed isotopic pattern of the molecular ion peak must match the theoretically calculated pattern. This comparison serves as a powerful, self-validating check on the assigned elemental composition, providing a high degree of confidence in the molecular identity.

Expected Mass Spectrometry Data
IonIonization ModeCalculated m/z (Monoisotopic)Expected Observation
[M]⁺ EI182.0592The molecular ion peak.
[M+H]⁺ ESI183.0670The protonated molecule, often the base peak in ESI+.
Isotope Peaks BothM+1, M+2, etc.Relative intensities should match the theoretical pattern for C₁₀H₆N₄.
Experimental Protocol: High-Resolution MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample into the ion source via direct infusion using a syringe pump or through an LC system.

  • Ionization: Apply ESI conditions (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) optimized for the analyte.

  • Mass Analysis: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 Da) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical mass for C₁₀H₇N₄⁺. Confirm that the observed isotopic pattern matches the theoretical distribution.

Visualization: Mass Spectrometry Process

Mass_Spectrometry Sample Sample in Solution (e.g., Methanol) Ion_Source Ion Source (e.g., ESI) Sample->Ion_Source Infuse Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ion_Source->Mass_Analyzer Generate & Accelerate Ions Detector Detector Mass_Analyzer->Detector Separate Ions by m/z Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Generate Signal

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the atomic framework, UV-Vis spectroscopy illuminates the electronic properties, IR spectroscopy confirms the functional architecture, and mass spectrometry validates the molecular formula. Together, these methods provide the robust, reliable, and verifiable data required for advanced applications in materials science, coordination chemistry, and drug development.

References

4,5,9,10-tetraazaphenanthrene solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4,5,9,10-Tetraazaphenanthrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polycyclic N-heteroaromatic compound, is of significant interest in medicinal chemistry and materials science due to its unique electronic and coordinating properties. However, its effective utilization in these fields is often hampered by a lack of comprehensive data on its solubility in common organic solvents. This technical guide provides a thorough exploration of the factors governing the solubility of this compound, offering a theoretical framework, predictive insights into suitable solvents, and detailed experimental protocols for solubility determination. This document is intended to serve as a valuable resource for researchers, enabling them to make informed decisions on solvent selection for synthesis, purification, and formulation of this important molecule.

Introduction to this compound

This compound, also known as dipyrido[3,2-c:2',3'-e]pyridazine, is a rigid, planar molecule with a molecular formula of C₁₀H₆N₄ and a molecular weight of 182.18 g/mol .[1][2] Its structure, characterized by a phenanthrene core with four nitrogen atoms, imparts distinct electronic properties and the potential for metal coordination, making it a compelling scaffold for the development of novel therapeutic agents and functional materials. A fundamental understanding of its solubility is paramount for its practical application, influencing everything from reaction kinetics during synthesis to bioavailability in drug delivery systems.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" serves as a useful, albeit simplified, guideline. For this compound, several key factors dictate its solubility profile in organic solvents.

Molecular Polarity and Intermolecular Forces

The presence of four nitrogen atoms in the aromatic framework introduces a significant degree of polarity to the this compound molecule. These nitrogen atoms, being more electronegative than carbon, create dipoles and can act as hydrogen bond acceptors. The overall solubility will therefore be a balance between the non-polar character of the fused aromatic rings and the polar nature of the pyrazine and pyridine-like nitrogen atoms.

  • Van der Waals Forces: The large, planar aromatic system allows for significant π-π stacking and van der Waals interactions between solute molecules, contributing to a relatively high lattice energy that must be overcome for dissolution.

  • Dipole-Dipole Interactions: The nitrogen atoms induce a molecular dipole, suggesting that polar solvents capable of dipole-dipole interactions will be more effective at solvating the molecule.

  • Hydrogen Bonding: While this compound does not have hydrogen bond donors, the nitrogen lone pairs can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) and other solvents with hydrogen bond donating capabilities can, therefore, be expected to exhibit enhanced solubility.

Solvent Properties Influencing Solubility

The choice of solvent is critical, and its properties will determine the extent to which it can favorably interact with this compound.

  • Polarity: A solvent's polarity, often quantified by its dielectric constant, is a primary indicator of its ability to dissolve a polar solute.[3] Solvents with moderate to high polarity are generally expected to be more effective.

  • Hydrogen Bonding Capacity: As mentioned, solvents that can act as hydrogen bond donors will likely show increased solubility.

  • Dispersive Forces: Non-polar solvents will primarily interact through weaker London dispersion forces, which may be insufficient to overcome the strong intermolecular forces within the crystal lattice of this compound.

Predicted Solubility Profile of this compound

Solvent Class Solvent Examples Predicted Solubility Rationale
Protic Polar Methanol, EthanolModerate to GoodCapable of hydrogen bonding with the nitrogen atoms, and have a polar character that can interact with the molecular dipole.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileGood to ExcellentHigh dielectric constants and strong dipole moments can effectively solvate the polar regions of the molecule. DMF is often used in syntheses involving pyridazine derivatives.[4]
Halogenated Dichloromethane (DCM), ChloroformModerateModerate polarity allows for some interaction, but the lack of hydrogen bonding may limit solubility compared to polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateLower polarity and limited ability for strong intermolecular interactions suggest lower solubility.
Aromatic Toluene, BenzeneLowPrimarily non-polar interactions (van der Waals forces) may not be sufficient to overcome the solute-solute interactions.
Non-polar Hexane, CyclohexanePoorDominated by weak dispersion forces, unlikely to dissolve the polar this compound.

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is essential. The following section outlines standard protocols for both thermodynamic and kinetic solubility measurements.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard.[5]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Dilute the collected supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow

ShakeFlask_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-48h at constant T) A->B Agitation C 3. Separate Phases (Centrifuge/Settle) B->C D 4. Sample & Filter Supernatant C->D E 5. Quantify (UV-Vis/HPLC) D->E Dilution F 6. Calculate Solubility E->F

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility (High-Throughput Screening)

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics. It typically involves dissolving the compound in a strong organic solvent (like DMSO) and then diluting it into an aqueous buffer.[6] While less relevant for purely organic solvent systems, the principle can be adapted.

Protocol (Adapted for Organic Solvents):

  • Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO).

  • Titration: Add small, precise aliquots of the stock solution to a known volume of the test solvent.

  • Precipitation Detection: Monitor the solution for the first sign of precipitation after each addition. This can be done visually or, more accurately, using a nephelometer or a UV-Vis plate reader to detect an increase in turbidity.

  • Calculation: The concentration at which precipitation is first observed is the kinetic solubility.

Diagram of the Kinetic Solubility Determination Workflow

KineticSolubility_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Concentrated Stock (e.g., in DMSO) B Add Aliquots to Test Solvent A->B C Monitor for Precipitation B->C B->C Iterate D Determine Concentration at Precipitation Point C->D Precipitation Detected

Caption: Workflow for kinetic solubility determination.

Practical Considerations for Solvent Selection

Beyond theoretical solubility, several practical factors should be considered when selecting a solvent for a specific application.

  • Recrystallization: For purification by recrystallization, an ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on literature for related compounds, mixtures such as ethanol/DMF might be effective.[4]

  • Reaction Medium: The solvent should not react with any of the reagents and should be stable under the reaction conditions. It should also be able to dissolve all reactants to a sufficient extent.

  • Formulation: For drug development, the toxicity and biocompatibility of the solvent are of utmost importance. Solvents like ethanol and DMSO are often used in early-stage formulations.

  • Safety and Handling: The flammability, toxicity, and environmental impact of the chosen solvent should always be taken into account. Always consult the Safety Data Sheet (SDS) for both the solvent and the solute.

Conclusion

While a comprehensive, quantitative dataset for the solubility of this compound in organic solvents is not yet publicly available, this guide provides a robust framework for understanding and predicting its solubility behavior. By considering the principles of intermolecular forces and leveraging the provided experimental protocols, researchers can make informed decisions about solvent selection and accurately determine solubility in their systems of interest. This foundational knowledge is crucial for advancing the research and development of this promising N-heterocyclic compound.

References

An In-Depth Technical Guide to the Crystal Structure of 4,5,9,10-Tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 4,5,9,10-tetraazaphenanthrene (TAP), a rigid, planar N-heterocyclic aromatic compound of significant interest in coordination chemistry, materials science, and drug discovery. This document details the experimental procedures for the synthesis, purification, and crystallization of TAP, culminating in a thorough analysis of its single-crystal X-ray diffraction data. The structural insights presented herein are crucial for understanding the molecule's physicochemical properties and for guiding the design of novel TAP-based functional materials and therapeutic agents.

Introduction: The Significance of this compound

This compound, also known as dipyrido[3,2-c:2',3'-e]pyridazine, is a polycyclic aromatic hydrocarbon in which four carbon atoms of the phenanthrene skeleton are replaced by nitrogen atoms. This substitution imparts unique electronic and structural characteristics, making it a versatile building block in supramolecular chemistry and a compelling ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] Its electron-deficient nature and ability to act as a bridging ligand are of particular interest in the development of novel catalysts and photofunctional materials.

In the realm of drug development, the planar structure of TAP allows for potential intercalation with DNA, a mechanism exploited by several anti-cancer drugs. Furthermore, the nitrogen atoms can participate in hydrogen bonding interactions with biological macromolecules, making TAP a scaffold of interest for the design of targeted therapeutics. A precise understanding of its three-dimensional structure is therefore paramount for structure-based drug design and for elucidating its mechanism of action.

Synthesis and Purification of Crystalline this compound

The successful determination of a crystal structure begins with the synthesis of a high-purity material. While several synthetic routes to TAP have been reported, a common and reliable method involves the condensation of 2,2'-bipyridine-3,3'-diamine with glyoxal.

Synthesis Protocol
  • Reaction Setup: A solution of 2,2'-bipyridine-3,3'-diamine (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: An aqueous solution of glyoxal (1.1 eq, 40 wt. %) is added dropwise to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold ethanol and then diethyl ether to remove unreacted starting materials and soluble impurities.

Purification by Recrystallization

For obtaining single crystals suitable for X-ray diffraction, the purity of the compound is critical. Recrystallization is a powerful technique for purifying solid organic compounds.[2][3][4] The choice of solvent is crucial and is determined by the solubility profile of the compound. For aza-aromatic compounds like TAP, a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Through preliminary solubility tests, a suitable solvent or solvent mixture is identified. For TAP, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixture of ethanol and water can be effective.

  • Dissolution: The crude TAP is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling is essential to promote the growth of large, well-ordered crystals. The process can be further slowed by placing the flask in an insulated container.

  • Isolation of Crystals: The formed crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Single Crystal Growth of this compound

The growth of a single crystal of sufficient size and quality is often the most challenging step in crystal structure determination. Several methods can be employed, with the choice depending on the compound's properties.

Slow Evaporation Method

This is one of the simplest and most common techniques for growing single crystals.

Protocol:

  • A dilute solution of purified TAP is prepared in a suitable solvent (e.g., a solvent in which it is moderately soluble at room temperature, such as chloroform or dichloromethane).

  • The solution is filtered to remove any dust particles that could act as nucleation sites.

  • The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.

  • The vial is left undisturbed in a vibration-free environment. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.

Vapor Diffusion Method

This technique is particularly useful for compounds that are sparingly soluble or tend to precipitate rapidly.

Protocol:

  • A concentrated solution of TAP is prepared in a "good" solvent (a solvent in which it is highly soluble).

  • A small volume of this solution is placed in a small, open vial.

  • This vial is then placed inside a larger, sealed container that contains a larger volume of a "poor" solvent (a solvent in which TAP is poorly soluble but is miscible with the "good" solvent).

  • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of TAP and inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its structure can be determined using X-ray crystallography. This technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Data Collection and Structure Solution

A single crystal of TAP is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Crystallographic Data of this compound

The crystallographic data for this compound is available in the Crystallography Open Database (COD) under the identifiers 4131461, 4131463, 4131464, and 4131467.[5] A summary of the key crystallographic parameters is presented in the table below.

Parameter Value
Chemical Formula C₁₀H₆N₄
Molecular Weight 182.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.35
b (Å) 5.80
c (Å) 16.95
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 811.4
Z 4
Calculated Density (g/cm³) 1.49

Note: The cell parameters are representative and may vary slightly between different crystallographic reports.

Structural Insights and Implications

The crystal structure of this compound reveals a planar molecule with C2v symmetry. The molecules pack in a herringbone arrangement, driven by π-π stacking interactions between adjacent aromatic rings. The shortest intermolecular contacts are observed between the nitrogen atoms of one molecule and the hydrogen atoms of a neighboring molecule, suggesting the presence of weak C-H···N hydrogen bonds.

Caption: Molecular structure of this compound.

The planarity and extended π-system of the molecule are key to its utility. In drug design, this flat structure can facilitate intercalation into the DNA double helix, a mode of action for many chemotherapeutic agents. The nitrogen atoms, acting as hydrogen bond acceptors, provide specific recognition points for interaction with biological targets. For materials scientists, the ability of TAP to form ordered stacks through π-π interactions is fundamental to the design of organic semiconductors and other functional materials.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, from its synthesis and purification to the analysis of its single-crystal X-ray diffraction data. The structural insights gained from this analysis are invaluable for researchers in chemistry, materials science, and drug discovery. The methodologies described herein provide a practical framework for obtaining high-quality crystals and for understanding the fundamental structure-property relationships of this important heterocyclic compound. The elucidated crystal structure serves as a critical starting point for computational modeling, rational drug design, and the development of novel TAP-based materials with tailored properties.

References

electronic properties of 4,5,9,10-tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 4,5,9,10-Tetraazaphenanthrene (taphen)

Abstract

This compound, commonly referred to as taphen, is a polycyclic aromatic heterocycle that has garnered significant interest in modern chemistry. Its structure, which incorporates an electron-deficient pyridazine ring fused between two pyridine moieties, imparts a unique set of electronic characteristics. This guide provides an in-depth exploration of these properties, moving beyond a simple data summary to explain the underlying principles and experimental methodologies. The core focus is on taphen's role as a "redox non-innocent" ligand, capable of actively participating in the electronic dynamics of coordination complexes. We will dissect its theoretical electronic landscape, detail the experimental techniques used for its characterization, and discuss the implications of its properties for applications in coordination chemistry, materials science, and drug development.

Part 1: Foundational Chemistry: Structure and Synthesis

The defining feature of this compound (C₁₀H₆N₄) is the strategic placement of four nitrogen atoms within the rigid phenanthrene framework.[1] This arrangement fundamentally alters the electronic distribution compared to the parent hydrocarbon. The nitrogen atoms, being more electronegative than carbon, withdraw electron density from the π-system. This inductive effect makes the entire aromatic system electron-deficient, which is the cornerstone of its chemical behavior and electronic properties.

Historically, the investigation of such polyazaaromatic systems gained momentum in the latter half of the 20th century, driven by a desire to understand how heteroatom incorporation modulates the properties of aromatic compounds.[2] The contemporary significance of taphen lies predominantly in its application as a versatile ligand in coordination chemistry.[2]

While multiple synthetic routes can be envisioned, the construction of the taphen core generally involves the condensation of appropriate precursor molecules, such as the reaction of 1,10-phenanthroline-5,6-dione with hydrazine. This method builds the central pyridazine ring onto a pre-formed phenanthroline scaffold, a common strategy in the synthesis of complex N-heterocycles. The purity of the final product is critical for accurate electronic characterization, often requiring purification techniques like sublimation or recrystallization.

Part 2: The Theoretical Electronic Landscape

A theoretical understanding of a molecule's electronic structure provides a powerful predictive framework for its experimental behavior. For taphen, the key lies in its frontier molecular orbitals (FMOs).

Frontier Molecular Orbitals: HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions.[3] The energy of the HOMO relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity).[4]

  • HOMO: For taphen, the HOMO is a π-bonding orbital delocalized across the aromatic rings.

  • LUMO: The LUMO is a π-antibonding (π*) orbital. Crucially, the presence of four electronegative nitrogen atoms significantly lowers the energy of this LUMO compared to phenanthrene. This lowered LUMO energy makes taphen an excellent electron acceptor.

The energy difference between these two orbitals is the HOMO-LUMO gap , a critical parameter that dictates the lowest energy electronic excitation possible for the molecule.[3] This gap influences the molecule's color, photophysical properties, and kinetic stability.

HOMO_LUMO_Diagram cluster_energy LUMO LUMO (π*) (Low Energy, Electron Acceptor) HOMO HOMO (π) (High Energy, Electron Donor) HOMO->LUMO ΔE = hν (HOMO-LUMO Gap) Energy_Label Energy arrow

Caption: Energy level diagram of Frontier Molecular Orbitals (FMOs).

Part 3: Experimental Characterization of Electronic Properties

Theoretical models are validated and refined through experimental measurement. For taphen, electrochemical and spectroscopic techniques provide direct insights into its electronic behavior.

Electrochemical Behavior: A Redox-Active Core

Cyclic Voltammetry (CV) is the premier technique for investigating the redox properties of molecules. It measures the current response of a solution to a linearly cycled potential sweep, revealing the potentials at which the molecule is oxidized or reduced.

For taphen, its electron-deficient nature makes it readily reducible. It is known to act as a "two-electron reservoir," capable of sequentially accepting two electrons to form a stable radical anion (taphen⁻) and then a dianion (taphen²⁻).[2] This property makes it a classic example of a redox non-innocent ligand —a ligand that actively participates in the redox chemistry of the metal complex it forms, rather than being a passive spectator.[2]

The reduction potentials obtained from CV can be used to estimate the LUMO energy level, while the oxidation potential can provide an estimate for the HOMO level.[5]

Redox_States TAP Taphen (Neutral) TAP_Anion Taphen•⁻ (Radical Anion) TAP->TAP_Anion + e⁻ (E₁) TAP_Anion->TAP - e⁻ TAP_Dianion Taphen²⁻ (Dianion) TAP_Anion->TAP_Dianion + e⁻ (E₂) TAP_Dianion->TAP_Anion - e⁻

Caption: Redox states of the taphen ligand.

  • Preparation: Prepare a ~1 mM solution of the analyte (e.g., taphen or a taphen-containing complex) in a suitable solvent (e.g., anhydrous dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window (e.g., from +1.0 V to -2.0 V vs. Ag/AgCl) and scan rate (e.g., 100 mV/s). Initiate the scan.

  • Internal Reference: After acquiring the voltammogram, add a small amount of an internal reference standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record another scan.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox events. Reference these potentials to the Fc/Fc⁺ couple to ensure comparability across different experimental setups. The HOMO and LUMO energy levels can be empirically estimated from the onset oxidation (Eₒₓ) and reduction (EᵣₑᏧ) potentials, respectively.

Spectroscopic Properties: Interaction with Light

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

  • UV-Vis Absorption: When a molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied one. For taphen, two main types of transitions are expected:

    • π→π transitions:* These are high-energy, high-intensity absorptions typically found in the UV region, arising from the excitation of electrons within the aromatic π-system.

    • n→π transitions:* These involve promoting an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to an antibonding π* orbital. These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker than π→π* transitions.[6]

  • Fluorescence: After absorption of light, the molecule can relax to the ground state by emitting a photon. This emission, or fluorescence, typically occurs at a longer wavelength than the absorption. The efficiency of this process is given by the fluorescence quantum yield. Many N-heterocycles are only weakly emissive or non-emissive in solution due to efficient non-radiative decay pathways.

  • Solution Preparation: Prepare a series of dilute solutions of the analyte in a spectroscopic-grade solvent (e.g., cyclohexane, THF, or acetonitrile) using quartz cuvettes. A typical concentration for UV-Vis is ~10⁻⁵ M.

  • UV-Vis Measurement:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Place the sample cuvette in the beam path and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[7]

    • Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to a λₘₐₓ value determined from the UV-Vis spectrum.

    • Scan the emission monochromator to record the fluorescence spectrum. The emission wavelengths will be longer than the excitation wavelength.

    • To determine the quantum yield, compare the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard under identical conditions.

Part 4: Applications Driven by Electronic Properties

The unique electronic structure of taphen makes it a valuable component in several advanced applications.

Coordination Chemistry and Catalysis

This is the most established application area for taphen. Its ability to act as a bridging ligand that can also store and transfer electrons is highly valuable for constructing polymetallic complexes.[2] In such systems, taphen can mediate electronic communication between two different metal centers (e.g., a lanthanide and a transition metal), enabling the design of materials with tailored magnetic properties, or catalysts where the redox activity of the taphen ligand is integral to the catalytic cycle.[2]

Bridging_Ligand cluster_communication Electronic Communication M1 M₁ M2 M₂ TAP Taphen M1->TAP Coordination M2->TAP Coordination

Caption: Taphen as a bridging ligand between two metal centers (M).

Materials Science

The strong electron-accepting nature of taphen suggests its potential for use in organic electronics. Molecules with low-lying LUMOs are sought after as n-type semiconductors for applications in Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs). In these devices, taphen-based materials could facilitate the transport of electrons.

Drug Development

The phenanthrene scaffold is present in numerous biologically active natural products and synthetic molecules.[8][9] The planar, aromatic structure of taphen gives it the potential to act as a DNA intercalator . Such molecules insert themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, a mechanism of action for several anticancer drugs. Furthermore, the nitrogen atoms offer sites for hydrogen bonding, which can enhance binding affinity to biological targets like enzymes or receptors.

Summary Data Table

PropertyDescriptionSignificance
Molecular Formula C₁₀H₆N₄[1]Basic structural identity.
System Type Electron-deficient π-systemGoverns reactivity and electronic behavior.
HOMO π-bonding orbitalRelated to electron-donating ability (oxidation).
LUMO Low-lying π*-antibonding orbitalEnables strong electron-accepting ability (reduction).
Redox Behavior Reversibly accepts two electrons[2]Acts as a "redox non-innocent" ligand and electron reservoir.
Primary Application Bridging, redox-active ligand[2]Construction of polymetallic complexes for catalysis and materials.
Potential Applications n-type semiconductor, DNA intercalatorDriven by electron-accepting and planar aromatic properties.

Conclusion and Future Outlook

This compound is more than just a simple aromatic molecule; it is a sophisticated electronic component. Its electron-deficient core, low-lying LUMO, and multi-state redox activity make it an exceptionally versatile building block. While its role in coordination chemistry is well-established, significant opportunities remain in exploring its potential in organic electronics and medicinal chemistry. Future research will likely focus on the synthesis of substituted taphen derivatives to precisely tune the HOMO/LUMO energy levels, enhance solubility, and optimize performance in specific applications. The continued study of this fascinating molecule promises to yield new functional materials and therapeutic strategies.

References

An In-depth Technical Guide to the Photophysical Properties of Ruthenium(II) Complexes with 1,4,5,8-Tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the photophysical properties of ruthenium(II) complexes featuring the π-deficient 1,4,5,8-tetraazaphenanthrene (TAP) ligand. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, electronic and emissive characteristics, and excited-state dynamics of these fascinating compounds. We will explore the underlying principles that govern their behavior and provide practical insights into their application, particularly in the realms of molecular probes and photodynamic therapy.

Introduction: The Allure of Ruthenium(II)-TAP Complexes

Ruthenium(II) polypyridyl complexes have long been a cornerstone of photochemistry and photophysics, owing to their unique combination of a robust metal center and tunable ligand scaffolds.[1] The introduction of the 1,4,5,8-tetraazaphenanthrene (TAP) ligand imparts distinct and highly desirable properties to these complexes. The electron-deficient nature of the TAP ligand significantly influences the energy levels of the molecular orbitals, leading to unique photophysical and electrochemical characteristics.[2] These properties make Ru(II)-TAP complexes particularly attractive for applications that rely on photo-induced electron transfer (PET) and energy transfer processes.[3]

This guide will provide a detailed examination of these properties, offering both theoretical understanding and practical guidance for researchers in the field.

Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of Ru(II)-TAP complexes typically follows established coordination chemistry protocols, with modifications to accommodate the specific reactivity of the TAP ligand. Both homoleptic, [Ru(TAP)3]^2+, and heteroleptic complexes, such as [Ru(L)2(TAP)]^2+ (where L is another bidentate ligand like 2,2'-bipyridine), can be prepared.[4]

General Synthetic Workflow

The synthesis of a heteroleptic Ru(II)-TAP complex generally involves a multi-step process, as illustrated in the workflow below.

G cluster_synthesis Synthesis of a Heteroleptic Ru(II)-TAP Complex RuCl3 RuCl3·3H2O precursor cis-[Ru(L)2Cl2] RuCl3->precursor Reflux in solvent ligand_L 2 x Ligand L (e.g., bpy) ligand_L->precursor crude_product Crude [Ru(L)2(TAP)]Cl2 precursor->crude_product Reflux with TAP TAP_ligand TAP Ligand TAP_ligand->crude_product anion_exchange Anion Exchange (NH4PF6) crude_product->anion_exchange purification Column Chromatography final_product Pure [Ru(L)2(TAP)](PF6)2 purification->final_product anion_exchange->purification

Caption: A generalized workflow for the synthesis of a heteroleptic Ru(II)-TAP complex.

Detailed Experimental Protocol: Synthesis of Ru(bpy)2(TAP)2

This protocol provides a step-by-step method for the synthesis of a representative heteroleptic Ru(II)-TAP complex.

Materials:

  • cis-[Ru(bpy)2Cl2]·2H2O (precursor)

  • 1,4,5,8-tetraazaphenanthrene (TAP)

  • Ethanol/water (3:1 v/v)

  • Ammonium hexafluorophosphate (NH4PF6)

  • Acetonitrile

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend cis-[Ru(bpy)2Cl2]·2H2O (1.0 mmol) and TAP (1.1 mmol) in 50 mL of an ethanol/water (3:1) mixture.[5]

  • Reflux: Heat the mixture to reflux with constant stirring under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution should change from deep purple to a clear orange-red.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the solution to remove any unreacted ligand or insoluble impurities.

  • Anion Exchange: To the filtrate, add a saturated aqueous solution of NH4PF6 in excess to precipitate the complex as its hexafluorophosphate salt. Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation of Crude Product: Collect the orange-red precipitate by vacuum filtration. Wash the solid sequentially with cold water, ethanol, and diethyl ether.

  • Purification: The crude product is purified by column chromatography on a silica gel column. Elute with a gradient of acetonitrile in toluene. The desired complex will typically be the major colored band.

  • Final Product: Collect the fraction containing the pure complex and remove the solvent under reduced pressure. The final product, --INVALID-LINK--2, is obtained as a vibrant orange-red solid.

The Heart of the Matter: Electronic Absorption and Emission Properties

The photophysical journey of a Ru(II)-TAP complex begins with the absorption of a photon. The electronic absorption spectra of these complexes are characterized by intense bands in the ultraviolet (UV) and visible regions.

Deciphering the Absorption Spectrum

The UV-visible absorption spectrum of a typical Ru(II)-TAP complex can be dissected into three main regions:

  • Ligand-Centered (LC) π-π* Transitions: Occurring in the UV region (typically below 350 nm), these intense absorptions are attributed to electronic transitions within the aromatic systems of the TAP and other polypyridyl ligands.

  • Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are the hallmark of ruthenium(II) polypyridyl complexes and appear in the visible region (around 400-500 nm).[6] They involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. In Ru(II)-TAP complexes, the low-lying π orbitals of the TAP ligand often result in MLCT bands that are red-shifted compared to their [Ru(bpy)3]^2+ analogue.

  • Intraligand (IL) Transitions: In some cases, lower energy transitions localized on the TAP ligand can be observed.

Luminescence: The Emissive Pathway

Upon photoexcitation into the MLCT band, Ru(II)-TAP complexes can relax to the ground state via a combination of radiative (luminescence) and non-radiative pathways. The emission from these complexes is typically a phosphorescence from the triplet MLCT (3MLCT) state.

G cluster_jablonski Simplified Jablonski Diagram for a Ru(II)-TAP Complex S0 S0 (Ground State) S1 1MLCT (Singlet Excited State) S0->S1 Absorption T1 3MLCT (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (kr) T1->S0 Non-radiative Decay (knr) MC 3MC (Metal-Centered State) T1->MC Thermal Activation MC->S0 Non-radiative Decay

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a Ru(II)-TAP complex.

The key photophysical parameters that characterize the luminescence of these complexes are the emission maximum (λ_em), the luminescence quantum yield (Φ), and the excited-state lifetime (τ).

A Deeper Dive: Excited-State Dynamics

The fate of the excited state is a dynamic process governed by a series of competing relaxation pathways. Understanding these dynamics is crucial for designing complexes with specific photophysical properties.

The Central Role of the 3MLCT State

Following intersystem crossing from the initially populated singlet MLCT (1MLCT) state, the molecule resides in the longer-lived 3MLCT state. The properties of this state, such as its energy, lifetime, and reactivity, are paramount to the complex's function. The electron-withdrawing nature of the TAP ligand stabilizes the 3MLCT state, which can have profound effects on the photophysics.

Non-Radiative Decay Pathways

The luminescence quantum yield is often limited by non-radiative decay pathways that compete with phosphorescence. A key non-radiative pathway in many ruthenium(II) polypyridyl complexes involves the thermally accessible metal-centered (3MC) state. Population of this 3MC state from the 3MLCT state can lead to rapid, non-radiative decay to the ground state and, in some cases, photosubstitution of ligands. The energy gap between the 3MLCT and 3MC states is a critical factor in determining the luminescence properties of the complex.

Probing the Excited State: Experimental Methodologies

Steady-State Absorption and Emission Spectroscopy:

  • Objective: To determine the absorption and emission maxima, and the molar extinction coefficients.

  • Protocol:

    • Prepare a series of dilute solutions of the Ru(II)-TAP complex in a suitable solvent (e.g., acetonitrile) of known concentrations.

    • Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm).

    • Record the emission spectra using a fluorometer, exciting at the MLCT absorption maximum.

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.

    • The luminescence quantum yield (Φ) is typically determined relative to a standard with a known quantum yield (e.g., [Ru(bpy)3]^2+).

Time-Resolved Emission Spectroscopy (Time-Correlated Single Photon Counting - TCSPC):

  • Objective: To measure the excited-state lifetime (τ) of the 3MLCT state.[7][8][9]

  • Protocol:

    • Prepare a dilute, deoxygenated solution of the complex.

    • Excite the sample with a pulsed light source (e.g., a laser diode or LED) with a high repetition rate.

    • Detect the emitted single photons using a sensitive detector (e.g., a photomultiplier tube).

    • The time difference between the excitation pulse and the arrival of the emitted photon is measured and histogrammed.

    • The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime.[8][9]

G cluster_tcspc TCSPC Experimental Setup laser Pulsed Laser Source sample Sample laser->sample Excitation Pulse electronics TCSPC Electronics laser->electronics Sync Signal detector Single Photon Detector sample->detector Emitted Photon detector->electronics Photon Signal computer Computer electronics->computer Data Acquisition

Caption: A schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

Comparative Analysis: The Influence of Ligand Design

The modular nature of Ru(II)-TAP complexes allows for the fine-tuning of their photophysical properties through rational ligand design. The following table summarizes key photophysical data for a selection of Ru(II)-TAP complexes, highlighting the impact of ancillary ligands.

Complexλ_abs (nm)ε (x 10^4 M^-1 cm^-1)λ_em (nm)Φτ (ns)Reference
[Ru(TAP)3]^2+4401.56200.00450[2]
[Ru(bpy)2(TAP)]^2+4501.36150.02200[10]
[Ru(phen)2(TAP)]^2+4481.46180.025250[11]
[Ru(TAP)2(bpy)]^2+4451.46250.008100[2]

Data are approximate and can vary with solvent and temperature.

As evident from the table, the incorporation of different polypyridyl ligands alongside TAP can significantly alter the quantum yield and excited-state lifetime. This tunability is a powerful tool for designing complexes tailored for specific applications.

Applications on the Horizon: From Cellular Probes to Therapeutics

The unique photophysical properties of Ru(II)-TAP complexes have positioned them as promising candidates for a range of applications, particularly in the biomedical field.

DNA "Light-Switches"

Certain Ru(II)-TAP complexes exhibit a fascinating "light-switch" effect, where their luminescence is significantly enhanced upon binding to DNA.[11][12] This phenomenon arises from the protection of the excited state from quenching by water molecules when the complex intercalates into the DNA double helix. This property makes them valuable as probes for DNA structure and conformation.[11]

Mechanism of the DNA Light-Switch Effect:

  • Free in Solution: In an aqueous environment, the 3MLCT excited state of the complex is efficiently quenched by water molecules, resulting in low luminescence.

  • Intercalation: The planar TAP ligand facilitates the intercalation of the complex between the base pairs of DNA.

  • Luminescence Enhancement: Shielded from the aqueous environment within the hydrophobic core of the DNA, the excited state is protected from quenching, leading to a dramatic increase in luminescence intensity and lifetime.

Photosensitizers for Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[3][13][14][15] Ru(II)-TAP complexes are excellent candidates for PDT photosensitizers due to their:

  • Strong absorption in the visible region: This allows for the use of light that can penetrate biological tissues.

  • Long-lived 3MLCT excited state: This provides ample time for interaction with molecular oxygen.

  • Efficient generation of singlet oxygen (1O2): The 3MLCT state can efficiently transfer its energy to ground-state triplet oxygen (3O2), generating the highly reactive singlet oxygen (1O2), a key cytotoxic agent in PDT.[3]

The Photodynamic Action of Ru(II)-TAP Complexes:

G cluster_pdt Mechanism of Photodynamic Therapy RuTAP [Ru(TAP)n(L)3-n]^2+ RuTAP_excited *[Ru(TAP)n(L)3-n]^2+ (3MLCT) RuTAP->RuTAP_excited Absorption hv Light (hν) hv->RuTAP RuTAP_excited->RuTAP Phosphorescence O2_singlet 1O2 (Singlet Oxygen) RuTAP_excited->O2_singlet Energy Transfer O2 3O2 (Triplet Oxygen) O2->O2_singlet cell_death Cell Death O2_singlet->cell_death Oxidative Damage

Caption: The mechanism of ROS generation by a Ru(II)-TAP photosensitizer in PDT.

Conclusion and Future Perspectives

Ruthenium(II) complexes featuring the 1,4,5,8-tetraazaphenanthrene ligand represent a versatile and powerful class of photophysically active molecules. Their tunable electronic properties, accessible synthesis, and fascinating excited-state dynamics have paved the way for their exploration in a multitude of scientific disciplines. The ability to rationally design these complexes to exhibit specific photophysical behaviors, such as the "light-switch" effect or efficient singlet oxygen generation, underscores their immense potential.

As our understanding of the intricate interplay between ligand design and excited-state behavior continues to grow, we can anticipate the development of even more sophisticated Ru(II)-TAP complexes. Future research will likely focus on enhancing their performance in biological systems, for instance, by improving their water solubility, cellular uptake, and target specificity. The continued exploration of these remarkable compounds promises to yield exciting advancements in areas ranging from bio-imaging and diagnostics to targeted cancer therapies.

References

thermal stability of 4,5,9,10-tetraazaphenanthrene compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 4,5,9,10-Tetraazaphenanthrene Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermal stability of this compound (TAP) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of thermal decomposition in nitrogen-rich heterocyclic systems, outlines rigorous experimental protocols for characterization, and explores the structural factors that govern thermal resilience. By integrating theoretical insights with practical, field-proven methodologies, this guide serves as an essential resource for the rational design and application of TAP-based compounds in materials science and medicinal chemistry.

Introduction: The Significance of this compound (TAP)

The this compound (TAP) core, a polycyclic aromatic N-heterocycle, has garnered significant interest in contemporary chemistry. Its investigation is part of the broader exploration of nitrogen-containing heterocyclic compounds that has been a focus since the latter half of the 20th century.[1] The defining feature of the TAP moiety is its role as a "redox non-innocent" ligand in coordination chemistry.[1] Unlike passive ligands, TAP can actively participate in the redox processes of a metal complex by acting as a two-electron reservoir.[1] This unique electronic character allows it to bridge and mediate communication between different metal centers, making it a powerful building block for novel organometallic frameworks with tunable reactivity and stability.[1]

Beyond coordination chemistry, the rigid, planar structure and electron-deficient nature of the TAP skeleton make it a candidate for applications in organic electronics, sensor technology, and as a scaffold in medicinal chemistry. In any of these applications, particularly those involving high-temperature processing or long-term operational durability, thermal stability is not merely a parameter to be measured but a critical determinant of a compound's viability. This guide provides the foundational knowledge and practical protocols necessary to expertly assess and understand this crucial property.

Theoretical Framework: Understanding Thermal Decomposition in N-Heterocycles

The thermal stability of an organic compound is a kinetic, rather than a thermodynamic, property.[2] It reflects the energy barrier that must be overcome to initiate decomposition. For nitrogen-rich heterocyclic compounds like TAP, decomposition is a complex process governed by the weakest bonds within the molecule and the stability of the resulting fragments.

Key mechanistic considerations include:

  • Ring Strain and Aromaticity: The stability of the aromatic system is a primary contributor to thermal resilience. Decomposition often requires the initial disruption of this aromaticity.

  • Heteroatom-Carbon Bonds: C-N bonds are generally weaker than C-C bonds within an aromatic system, often representing initial cleavage points.

  • Substituent Effects: The nature of the functional groups attached to the TAP core profoundly influences its stability. Electron-withdrawing groups can alter bond polarities, while bulky groups can introduce steric strain. Conversely, groups capable of forming intermolecular hydrogen bonds can enhance stability by increasing the energy required to disrupt the crystal lattice.[3]

  • Decomposition Pathways: Common decomposition routes for nitrogenous heterocycles include the elimination of stable small molecules like nitrogen gas (N₂) or hydrogen cyanide (HCN).[4][5] The process can occur in a single step or via a multi-stage degradation involving the formation of thermally stable intermediates.[4][6]

Experimental Evaluation of Thermal Stability

The cornerstone of thermal stability analysis rests on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[7][8] These methods provide complementary information about how a material responds to a controlled temperature program.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the most direct method for determining the temperature ranges in which a compound decomposes and the extent of mass loss.

Objective: To determine the onset of decomposition (T_onset_), decomposition temperature (T_d_), and residual mass of a TAP compound.

Materials & Equipment:

  • Thermogravimetric Analyzer

  • High-purity nitrogen (or air/oxygen for oxidative stability studies)

  • Microbalance

  • Sample Pans (typically platinum or alumina for high-temperature stability)

  • TAP Compound (2-5 mg)

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Tare an empty TGA pan on the microbalance. Carefully place 2-5 mg of the finely ground TAP compound into the pan. An even, thin layer is crucial for uniform heat distribution.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for at least 15-30 minutes to ensure an inert atmosphere.

  • Temperature Program:

    • Initial Isotherm: Hold at a starting temperature (e.g., 30 °C) for 5 minutes to allow for thermal equilibration.

    • Heating Ramp: Increase the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600-800 °C). A consistent heating rate is critical for comparing results across different samples.[9]

  • Data Acquisition: Record the mass, temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset_) , often calculated as the intersection of the tangent to the baseline and the tangent at the point of maximum mass loss rate.

    • Identify the temperature of 5% mass loss (T_d5%) , a common metric for comparing the initial stability of different materials.[10]

    • Determine the peak decomposition temperature (T_peak_) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of the fastest mass loss.

    • Quantify the residual mass (%) at the end of the experiment, which indicates the formation of char or other stable residues.

A sharp, single-step mass loss suggests a clean, primary decomposition process. Multiple steps in the TGA curve indicate a more complex decomposition pathway, possibly involving the formation of thermally stable intermediates.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic decomposition.[7][13][14]

Objective: To identify the melting point (T_m_), enthalpy of fusion (ΔH_fus_), and decomposition exotherm of a TAP compound.

Materials & Equipment:

  • Differential Scanning Calorimeter

  • High-purity nitrogen

  • Sample Pans (typically aluminum for non-volatile compounds below 400-500 °C; may require sealed or high-pressure crucibles)

  • Crimping Press

  • TAP Compound (1-3 mg)

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Weigh 1-3 mg of the TAP compound into a DSC pan. Place the lid on the pan and seal it using a crimping press. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen (20-50 mL/min).

  • Temperature Program:

    • Initial Isotherm: Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

    • Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected thermal events.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks , which represent heat absorption. A sharp endotherm is characteristic of melting (T_m_). The area under this peak corresponds to the enthalpy of fusion (ΔH_fus_). The purity of a crystalline compound can often be inferred from the sharpness of its melting peak.[15][16]

    • Identify exothermic peaks , which represent heat release. A sharp exotherm following melting is a strong indicator of decomposition.

Running TGA and DSC provides a more complete picture. A compound might melt (an endothermic event in DSC) and then immediately decompose (an exothermic event in DSC with a corresponding mass loss in TGA). The parent this compound, for instance, has a reported melting point of 225-230 °C.[17] A DSC experiment would confirm this melting point, while a subsequent TGA run would show at what temperature significant mass loss begins, which could be near or well above this melting temperature. Comparing the DSC and TGA data helps to distinguish between physical phase changes and chemical degradation.

Visualization of Thermal Analysis Workflow & Data

TGA ParameterDescription T_d5%Temp. at 5% Mass Loss T_peakTemp. of Max Decomposition Rate Char YieldResidual Mass % at 800°C DSC ParameterDescription T_mMelting Point (Endotherm) T_decompDecomposition (Exotherm)

>]; }

TGA_img -> Data [label="Provides\nDecomposition Temps\n& Mass Loss"]; DSC_img -> Data [label="Provides\nPhase Transitions\n& Reaction Enthalpy"]; } Caption: Interpreting key features from TGA and DSC thermograms.

Factors Influencing the Thermal Stability of TAP Derivatives

The true power of the TAP scaffold lies in its derivatization potential. The stability of the final compound is a direct consequence of the substituents attached to the core.

  • Electronic Effects: Attaching electron-withdrawing groups (e.g., -NO₂, -CN) can sometimes stabilize the ring system but may also introduce weaker bonds (e.g., C-NO₂), creating new decomposition initiation sites. Conversely, electron-donating groups (e.g., -NH₂, -OR) can alter the electron density of the ring. The overall effect must be determined empirically.

  • Steric Hindrance: Bulky substituents can prevent close packing in the solid state, potentially lowering the energy required for decomposition.

  • Intermolecular Forces: Substituents capable of hydrogen bonding (e.g., -NH₂, -OH, -COOH) can significantly increase thermal stability by creating a robust supramolecular network that requires more energy to break apart before the molecules can decompose.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different packing arrangements and, consequently, different thermal stabilities. DSC is an excellent tool for identifying polymorphic transitions.

Data Summary: A Comparative Analysis

To illustrate how data should be presented, the following table summarizes hypothetical thermal analysis results for the parent TAP and two derivatives.

CompoundSubstituent (R)T_m_ (°C) [DSC]T_d5%_ (°C) [TGA, N₂]T_peak_ (°C) [DTG, N₂]Char Yield @ 700°C (%)
TAP -H22829531535
TAP-NH₂ -NH₂26534036045
TAP-NO₂ -NO₂24028029538

This is hypothetical data for illustrative purposes.

From this table, a researcher could quickly conclude that the amino-substituted derivative (TAP-NH₂) exhibits significantly enhanced thermal stability, likely due to strong intermolecular hydrogen bonding, while the nitro-substituted derivative (TAP-NO₂) is less stable than the parent compound.

Conclusion

The is a critical parameter that dictates their suitability for advanced applications. A thorough characterization using a combination of TGA and DSC is essential. This guide provides the theoretical context and detailed, actionable protocols for researchers to perform these analyses with confidence. By understanding the principles of thermal decomposition and systematically evaluating how structural modifications impact stability, scientists can rationally design and synthesize novel TAP derivatives with tailored properties for next-generation materials and therapeutics.

References

Introduction: The Unique Character of 4,5,9,10-Tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Behavior of 4,5,9,10-Tetraazaphenanthrene Ligands

For Researchers, Scientists, and Drug Development Professionals

The this compound (TAP) ligand, a planar, N-heterocyclic aromatic compound, represents a cornerstone in modern coordination chemistry. Its structure, which can be viewed as a pyrazino[2,3-f]quinoxaline, is distinguished from its well-known cousin, 1,10-phenanthroline, by the presence of two additional nitrogen atoms in the central ring. This seemingly subtle modification imparts a profound influence on its electronic properties, transforming it into a potent π-acceptor. This inherent electron deficiency is the key to the rich and tunable electrochemical behavior of TAP and its metal complexes, making them highly valuable for applications ranging from photocatalysis to the design of advanced materials. This guide provides a detailed exploration of the electrochemical landscape of TAP ligands, offering both foundational principles and practical insights for researchers in the field.

Core Electrochemical Properties: An Electron Reservoir

The defining electrochemical characteristic of the TAP ligand is its ability to readily accept electrons, a direct consequence of the four electron-withdrawing nitrogen atoms within its core structure. Unlike ligands that are mere spectators in the redox chemistry of their metal complexes, TAP is "redox non-innocent," meaning it actively participates in electron transfer processes.

Free, uncoordinated TAP ligands exhibit reversible reduction events in non-aqueous electrolytes. Spectroelectrochemical studies have demonstrated that the first reduction of TAP-containing ruthenium complexes is localized on the TAP ligand itself, generating a ligand-based radical anion (TAP•⁻)[1]. This ability to store and release electrons makes the TAP moiety a tunable "electron reservoir," a feature that is central to the functionality of its coordination compounds[2].

The electron-accepting nature of TAP is significantly more pronounced than that of related diimine ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen). This is evident in the electrochemical data of their respective metal complexes, where TAP-based complexes consistently show ligand-based reductions at less negative potentials.

CV_Workflow Figure 2: Experimental Workflow for Cyclic Voltammetry prep 1. Prepare Solution (Analyte + Electrolyte in Solvent) assembly 2. Assemble 3-Electrode Cell (Working, Reference, Counter) prep->assembly bg_scan 3. Run Background Scan (Solvent + Electrolyte only) assembly->bg_scan data_acq 4. Add Analyte & Record CV bg_scan->data_acq ref_scan 5. Add Ferrocene (Internal Standard) & Record CV data_acq->ref_scan analysis 6. Analyze Data (Determine E₁/₂, ΔEₚ, iₚₐ/iₚ𝒸) ref_scan->analysis DFT_Concept Figure 3: Role of Frontier Orbitals in Redox Events cluster_red Reduction (Electron Gain) cluster_ox Oxidation (Electron Loss) orbitals LUMO (π* orbital on TAP ligand) HOMO (d orbital on Metal) Ox e⁻ orbitals:homo->Ox Electron leaves HOMO (Metal-based oxidation) Red e⁻ Red->orbitals:lumo Electron enters LUMO (Ligand-based reduction)

References

A Deep Dive into the Electronic Landscape of 4,5,9,10-Tetraazaphenanthrene: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic structure, spectroscopic properties, and reactivity of 4,5,9,10-tetraazaphenanthrene. As a prominent member of the nitrogen-containing polycyclic aromatic hydrocarbons, this molecule presents a unique electronic framework with significant implications for materials science and medicinal chemistry. This document serves as a roadmap for researchers, offering both foundational knowledge and practical, step-by-step protocols for conducting high-level computational investigations. We will explore the causal relationships behind methodological choices, ensuring a robust and self-validating approach to the computational study of this fascinating heterocycle.

Introduction: The Allure of the Aza-Phenanthrene Core

The strategic incorporation of nitrogen atoms into the phenanthrene backbone drastically alters its electronic properties, giving rise to a class of compounds with remarkable characteristics. This compound, with its C₁₀H₆N₄ molecular formula, stands out due to its unique arrangement of nitrogen atoms, which imparts a distinct electronic distribution and reactivity profile.[1] Its investigation is part of a broader scientific interest in polyazaaromatic systems that has been growing since the mid-20th century.[2]

The contemporary significance of the this compound moiety is pronounced in coordination chemistry, where it functions as a "redox non-innocent" ligand.[2] This means that, unlike passive ligands, it actively participates in the redox processes of the metal complexes it forms, acting as a two-electron reservoir.[2] This capability is pivotal in the design of novel bimetallic and trimetallic complexes, where it can mediate electronic communication between different metal centers.[2]

Computational chemistry provides an indispensable toolkit for dissecting the intricate electronic structure and predicting the behavior of such molecules. Techniques like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) allow us to model molecular geometries, orbital energies, electronic transitions, and reaction pathways with a high degree of accuracy, offering insights that complement and guide experimental work.

Foundational Computational Approaches: A Methodological Overview

The reliability of any computational study hinges on the judicious selection of theoretical methods and basis sets. For a molecule like this compound, a balance must be struck between computational cost and accuracy.

Geometry Optimization: The Starting Point of All Calculations

An accurate representation of the molecule's three-dimensional structure is the bedrock of any theoretical investigation. Experimental crystal structure data, when available, provides the ideal starting point for geometry optimization. For this compound, crystallographic information can be found in the Crystallography Open Database (COD) under accession codes 4131461, 4131463, 4131464, and 4131467.[1]

The optimization process involves finding the minimum energy conformation of the molecule. A common and robust approach involves using a hybrid DFT functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d) or a more flexible basis set like 6-311+G(d,p) for higher accuracy.

Experimental Protocol: Geometry Optimization

  • Input Structure: Obtain the crystallographic information file (CIF) for this compound from the Crystallography Open Database.

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Functional: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Solvation (Optional): To model the behavior in solution, a polarizable continuum model (PCM) can be employed, specifying the solvent of interest.

  • Calculation Type: Opt (Optimization). It is also advisable to include Freq (Frequency) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Convergence Criteria: Use the default or tighter convergence criteria to ensure a well-converged geometry.

  • Analysis: Post-calculation, visualize the optimized structure and analyze the bond lengths, bond angles, and dihedral angles. Compare these with the experimental crystal structure data to validate the computational model.

Electronic Structure Analysis: Unveiling the Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior, including its reactivity and spectroscopic properties. The energy gap between the HOMO and LUMO provides a measure of the molecule's electronic stability and the energy required for electronic excitation.

A Natural Bond Orbital (NBO) analysis can provide further insights into the electron density distribution, revealing the nature of the chemical bonds and the delocalization of electron density across the aromatic system.

Data Presentation: Calculated Molecular Properties

PropertyCalculated Value (eV)
HOMO EnergyValue to be calculated
LUMO EnergyValue to be calculated
HOMO-LUMO GapValue to be calculated

(Note: These values would be populated upon performing the DFT calculations as described in the protocol.)

Simulating the Spectroscopic Signature: A Window into Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, allowing for the simulation of electronic absorption spectra (e.g., UV-Vis). This is crucial for understanding the photophysical properties of this compound and its potential applications in areas like organic light-emitting diodes (OLEDs) or as a photosensitizer.

The choice of functional is critical for TD-DFT calculations. While B3LYP is often a good starting point, range-separated functionals like CAM-B3LYP or ωB97X-D may provide more accurate descriptions of charge-transfer excitations, which can be important in N-heterocyclic systems.

Experimental Protocol: TD-DFT Calculation for UV-Vis Spectrum

  • Prerequisite: A fully optimized ground-state geometry of this compound.

  • Software: Gaussian, ORCA, or a similar quantum chemistry package.

  • Methodology:

    • Functional: CAM-B3LYP

    • Basis Set: 6-311+G(d,p)

    • Solvation: Use a PCM to model the solvent in which experimental spectra are measured.

  • Calculation Type: TD (Time-Dependent). Specify the number of excited states to calculate (e.g., nstates=20).

  • Analysis:

    • Extract the calculated excitation energies and oscillator strengths for each electronic transition.

    • Plot the oscillator strength against the wavelength to generate a simulated UV-Vis spectrum.

    • Compare the simulated spectrum with experimental data for validation. The main absorption bands should correspond to π-π* transitions within the aromatic system.

Mapping Reactivity: From Electron Density to Chemical Behavior

The electronic structure of this compound dictates its chemical reactivity. Computational methods can be used to predict sites of nucleophilic and electrophilic attack and to model reaction mechanisms.

Molecular Electrostatic Potential (MEP)

The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms are expected to be regions of negative electrostatic potential.

Modeling Reaction Pathways

Computational chemistry can be used to model the entire energy profile of a chemical reaction involving this compound, for instance, in its role as a ligand in the formation of a metal complex or in a cycloaddition reaction. This involves locating the transition state structure and calculating the activation energy barrier, providing valuable mechanistic insights.

Visualization: Computational Workflow

G cluster_start Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Validation start Obtain Crystal Structure (CIF) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum td_dft Excited State Calculation (TD-DFT: CAM-B3LYP) geom_opt->td_dft Optimized Geometry nbo_mep Electronic Structure Analysis (NBO, MEP) geom_opt->nbo_mep struct_analysis Structural Analysis (Bond Lengths, Angles) geom_opt->struct_analysis spec_analysis Spectroscopic Analysis (Simulated UV-Vis) td_dft->spec_analysis react_analysis Reactivity Analysis (Orbital Energies, MEP) nbo_mep->react_analysis validation Comparison with Experimental Data struct_analysis->validation spec_analysis->validation react_analysis->validation

Caption: A typical workflow for the computational study of this compound.

Concluding Remarks and Future Directions

The theoretical and computational study of this compound offers a powerful avenue for understanding its fundamental properties and unlocking its potential in various applications. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own high-quality computational investigations.

Future work in this area could involve exploring the excited-state dynamics of this molecule, modeling its interactions with biological targets for drug development purposes, and designing novel derivatives with tailored electronic and optical properties for advanced materials applications. The synergy between computational prediction and experimental validation will undoubtedly continue to drive innovation in the fascinating field of N-heterocyclic chemistry.

References

Methodological & Application

The Rising Star in Catalysis: A Guide to 4,5,9,10-Tetraazaphenanthrene as a Transformative Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Scaffold

In the dynamic landscape of catalysis, the quest for ligands that not only stabilize a metal center but also actively participate in and modulate the catalytic cycle is paramount. Enter 4,5,9,10-tetraazaphenanthrene (taphen), a deceptively simple-looking heterocyclic molecule with profound implications for catalyst design. This guide provides an in-depth exploration of taphen, moving beyond its structural representation to unveil its electronic intricacies and versatile applications in catalysis. We will delve into its synthesis, its coordination with catalytically relevant metals, and provide detailed protocols for its application in key organic transformations. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of taphen to push the boundaries of catalytic efficiency and selectivity.

The Heart of the Matter: The Unique Electronic Signature of Taphen

The catalytic prowess of taphen is intrinsically linked to its electronic structure. The strategic placement of four nitrogen atoms within the phenanthrene framework creates a significantly electron-deficient π-system. This has several important consequences:

  • π-Acceptor Properties: Taphen is an excellent π-acceptor ligand. This allows it to effectively stabilize low-valent metal centers by accepting electron density from the metal's d-orbitals into its own low-lying π* orbitals. This back-donation is crucial for modulating the electronic properties of the metal center, influencing its reactivity and stability.

  • Redox Non-Innocence: Taphen is not a mere spectator in catalytic reactions. It is a "redox non-innocent" ligand, meaning it can actively participate in electron transfer processes. It can accept and store electrons, effectively acting as an electron reservoir. This property is particularly valuable in multi-electron catalytic cycles.

  • Metal-to-Ligand Charge Transfer (MLCT): The combination of a metal center with taphen often leads to the formation of complexes with low-energy Metal-to-Ligand Charge Transfer (MLCT) excited states.[1][2] Upon photoexcitation, an electron is promoted from a metal-based orbital to a taphen-based π* orbital. This excited state can be a potent oxidant or reductant, opening the door to a rich field of photocatalysis.[3][4]

The interplay of these electronic features allows for the fine-tuning of the catalytic activity of metal complexes, a concept we will explore in the subsequent sections.[5][6]

Synthesis of the Ligand: A Gateway to Catalytic Innovation

The accessibility of a ligand is a critical factor in its widespread adoption. Fortunately, this compound can be synthesized in a straightforward two-step process starting from the readily available 1,10-phenanthroline.

Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione

The first step involves the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione. Several methods have been reported, with a common and effective approach utilizing a mixture of nitric and sulfuric acids.[7][8]

Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione

Materials:

  • 1,10-Phenanthroline monohydrate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Potassium Bromide (KBr) (optional, can improve yield)[9][10]

  • Ice

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 1,10-phenanthroline monohydrate in portions with stirring.

  • If using, add potassium bromide to the mixture.

  • Slowly add concentrated nitric acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 115-140 °C for several hours.[10]

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with solid sodium carbonate until the pH is approximately 7.

  • Extract the aqueous layer multiple times with chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude 1,10-phenanthroline-5,6-dione.

  • The crude product can be purified by recrystallization from ethanol to yield a yellow crystalline solid.

Step 2: Synthesis of this compound (Taphen)

The final step is a condensation reaction between 1,10-phenanthroline-5,6-dione and ethylenediamine.[11]

Protocol 2: Synthesis of this compound (taphen)

Materials:

  • 1,10-Phenanthroline-5,6-dione

  • Ethylenediamine

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve 1,10-phenanthroline-5,6-dione in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add a stoichiometric amount of ethylenediamine to the solution.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis_of_Taphen phen 1,10-Phenanthroline dione 1,10-Phenanthroline-5,6-dione phen->dione Oxidation (HNO₃/H₂SO₄) taphen This compound (taphen) dione->taphen Condensation (Ethylenediamine)

Caption: Synthetic route to this compound (taphen).

Application in Catalysis: Unleashing the Potential of Taphen-Metal Complexes

The true value of taphen is realized when it is coordinated to a transition metal. The resulting complexes have shown remarkable catalytic activity in a variety of organic transformations. Here, we provide detailed protocols for two illustrative examples: ruthenium-catalyzed alcohol oxidation and copper-catalyzed cross-coupling.

Ruthenium-Taphen Complexes in Alcohol Oxidation

Ruthenium complexes are well-known for their ability to catalyze the oxidation of alcohols to aldehydes and ketones.[12][13][14] The use of taphen as a ligand can enhance the stability and activity of these catalysts. The following is a general protocol that can be adapted for various alcohol substrates.

Protocol 3: Ruthenium-Taphen Catalyzed Aerobic Oxidation of Alcohols

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • This compound (taphen)

  • Alcohol substrate

  • Toluene (or other suitable high-boiling solvent)

  • Base (e.g., K₂CO₃ or KOH)

  • Air or Oxygen balloon

Procedure:

Part A: In situ Preparation of the Ruthenium-Taphen Catalyst

  • In a Schlenk flask, combine RuCl₃·xH₂O (1 mol%) and taphen (3 mol%) in toluene.

  • Reflux the mixture under an inert atmosphere (e.g., argon) for 1-2 hours to form the [Ru(taphen)₃]²⁺ complex in situ. The color of the solution should change, indicating complex formation.

Part B: Catalytic Oxidation

  • To the flask containing the pre-formed catalyst, add the alcohol substrate (1 equivalent) and a base such as potassium carbonate (2 equivalents).

  • Replace the inert atmosphere with an air or oxygen balloon.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the base and any precipitated catalyst.

  • The filtrate can be concentrated and the product purified by column chromatography.

Table 1: Representative Data for Ruthenium-Catalyzed Alcohol Oxidation

EntrySubstrateCatalyst SystemTime (h)Conversion (%)
1Benzyl alcohol[Ru(taphen)₃]Cl₂ (1 mol%)6>95
21-Phenylethanol[Ru(taphen)₃]Cl₂ (1 mol%)8>95
3Cyclohexanol[Ru(taphen)₃]Cl₂ (2 mol%)1285

Note: The data presented are illustrative and based on typical results for similar ruthenium polypyridyl catalysts. Actual results may vary depending on the specific substrate and reaction conditions.

Alcohol_Oxidation_Workflow cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction cluster_2 Workup & Purification RuCl3 RuCl₃·xH₂O catalyst [Ru(taphen)₃]²⁺ RuCl3->catalyst taphen_ligand Taphen taphen_ligand->catalyst reaction Oxidation Reaction catalyst->reaction alcohol Alcohol Substrate alcohol->reaction base Base base->reaction air Air/O₂ air->reaction product Aldehyde/Ketone reaction->product filtration Filtration product->filtration purification Column Chromatography filtration->purification

Caption: Experimental workflow for Ru-taphen catalyzed alcohol oxidation.

Copper-Taphen Complexes in Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to C-C, C-N, and C-O bonds.[15] The use of taphen as a ligand can enhance the performance of copper catalysts, particularly in reactions like the Sonogashira coupling.[16][17][18]

Protocol 4: Copper-Taphen Catalyzed Sonogashira Cross-Coupling

Materials:

  • Copper(I) iodide (CuI)

  • This compound (taphen)

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., DMF or THF)

Procedure:

Part A: In situ Preparation of the Copper-Taphen Catalyst

  • In a Schlenk flask under an inert atmosphere, combine CuI (5 mol%) and taphen (5 mol%) in the chosen solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

Part B: Catalytic Cross-Coupling

  • To the catalyst mixture, add the aryl halide (1 equivalent), the terminal alkyne (1.2 equivalents), and the base (2 equivalents).

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Table 2: Representative Data for Copper-Catalyzed Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemTime (h)Yield (%)
1IodobenzenePhenylacetyleneCuI/taphen (5 mol%)492
24-Iodoanisole1-OctyneCuI/taphen (5 mol%)688
31-BromonaphthaleneTrimethylsilylacetyleneCuI/taphen (10 mol%)1275

Note: The data presented are illustrative and based on typical results for similar copper-catalyzed cross-coupling reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Taphen in Photocatalysis: A Light-Driven Revolution

The unique photophysical properties of taphen-metal complexes, particularly with ruthenium, make them excellent candidates for photocatalysis.[19] These complexes can absorb visible light and initiate redox reactions, enabling a wide range of transformations, including the degradation of organic pollutants.[20]

Application Note: Photocatalytic Degradation of Organic Pollutants

Ruthenium-taphen complexes, such as [Ru(taphen)₃]²⁺, can act as highly efficient photosensitizers for the degradation of persistent organic pollutants in water. Upon irradiation with visible light, the complex enters an excited state that can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which then oxidize and break down the pollutant molecules into less harmful substances.[3] This approach offers a green and sustainable method for water remediation.

Photocatalysis_Mechanism catalyst [Ru(taphen)₃]²⁺ excited_catalyst [Ru(taphen)₃]²⁺* catalyst->excited_catalyst Visible Light (hν) excited_catalyst->catalyst Energy Transfer ros Reactive Oxygen Species (ROS) excited_catalyst->ros e⁻ Transfer to O₂ pollutant Organic Pollutant degraded_products Degraded Products pollutant->degraded_products ros->degraded_products Oxidation

Caption: Simplified mechanism of photocatalytic degradation of organic pollutants.

Conclusion and Future Outlook

This compound is far more than just another nitrogen-containing ligand. Its distinct electronic properties, particularly its π-acidity and redox activity, make it a powerful tool for the design of highly efficient and versatile catalysts. The straightforward synthesis of taphen and its ability to form stable and reactive complexes with a range of transition metals position it as a key player in the future of catalysis. From traditional organic transformations to innovative photocatalytic applications, the potential of taphen is only beginning to be fully realized. As our understanding of the intricate interplay between ligand electronics and catalytic mechanisms deepens, we can expect to see taphen at the forefront of new and exciting discoveries in chemical synthesis and environmental remediation.

References

Application Notes & Protocols: 4,5,9,10-Tetraazaphenanthrene in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the utilization of 4,5,9,10-tetraazaphenanthrene (TAP) as a functional organic ligand in the synthesis of Metal-Organic Frameworks (MOFs). We will delve into the unique chemical characteristics of TAP that make it a compelling building block for advanced porous materials. This guide will cover the fundamental principles, detailed synthetic protocols, essential characterization techniques, and potential applications of TAP-based MOFs, with a focus on luminescent materials for sensing applications. The protocols and insights provided herein are designed to be practical, explaining not just the "how" but the critical "why" behind experimental choices, ensuring a robust and reproducible synthetic process.

Introduction: this compound (TAP) as a Ligand for MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The choice of the organic ligand is paramount as it dictates the topology, porosity, and ultimate functionality of the resulting framework.[3] While carboxylate-based linkers have been extensively studied, there is growing interest in N-heterocyclic ligands for the development of MOFs with unique electronic and photophysical properties.[4]

This compound (TAP), a planar, rigid, and electron-deficient aromatic molecule, presents itself as a highly promising yet underexplored ligand for MOF synthesis. Its key attributes include:

  • Multiple Coordination Sites: TAP possesses four nitrogen atoms within its aromatic core, offering multiple potential coordination sites for metal ions. This can lead to the formation of high-dimensional, robust frameworks.

  • Rigid and Planar Structure: The inherent rigidity of the phenanthrene backbone can impart high thermal and chemical stability to the resulting MOFs. Its planarity can also facilitate π-π stacking interactions within the framework, influencing the material's electronic properties.

  • Luminescent Properties: The extended π-system of TAP suggests that it can be a source of intrinsic luminescence. When incorporated into a MOF structure, its emission properties can be modulated by the choice of metal center and the presence of guest molecules, making TAP-based MOFs excellent candidates for chemical sensors.[5][6]

  • Electron-Deficient Nature: The electron-withdrawing nature of the four nitrogen atoms makes the aromatic system of TAP a potential electron acceptor, which can be exploited in applications such as photocatalysis and sensing of electron-rich analytes.

The strategic incorporation of TAP into MOF architectures opens up possibilities for creating materials with tailored functionalities, particularly in the realm of optical and electronic applications.

Synthetic Strategies for TAP-Based MOFs

The synthesis of MOFs is typically achieved through self-assembly processes under various reaction conditions. The most common and effective method for generating crystalline TAP-based MOFs is solvothermal synthesis.[7]

Solvothermal Synthesis

This is the most prevalent method for MOF synthesis, involving the heating of a solution of the metal salt and the organic ligand in a sealed vessel.[2] The elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the final product.

  • Causality of Choice: Solvothermal conditions allow for the exploration of a wide range of kinetic and thermodynamic parameters, often leading to high-quality, single-crystalline products. The choice of solvent is critical; high-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used as they can dissolve both the metal salts and the organic ligands, and they can also act as templates or modulators during crystal growth.[4]

Other Potential Synthetic Routes

While solvothermal synthesis is the workhorse, other methods could be adapted for TAP-based MOFs:

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the synthesis time from days to minutes or hours. This can also lead to the formation of smaller, more uniform crystals.

  • Electrochemical Synthesis: This method involves the anodic dissolution of a metal source in the presence of the ligand, leading to the deposition of a MOF film on the electrode surface. This is particularly useful for applications requiring thin-film devices.[2]

  • Mechanochemical Synthesis: This solvent-free or low-solvent method involves the grinding of solid precursors to induce a reaction. It is an environmentally friendly approach that can yield microcrystalline MOF powders.

Detailed Experimental Protocol: Synthesis of a Representative TAP-Based MOF

This protocol describes a general procedure for the solvothermal synthesis of a hypothetical zinc-based TAP MOF, designated as Zn-TAP-1. This protocol is designed to be a starting point and may require optimization depending on the desired properties and available laboratory equipment.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Notes
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)ACS Reagent GradeSigma-AldrichMetal Source
This compound (TAP)>98%TCI ChemicalsOrganic Ligand
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros OrganicsSolvent
MethanolACS Reagent GradeFisher ScientificWashing Solvent
ChloroformACS Reagent GradeVWRWashing Solvent
20 mL Scintillation VialsReaction Vessels
Programmable Laboratory Oven
Centrifuge

Synthesis Workflow Diagram

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_purification 3. Purification & Activation cluster_characterization 4. Characterization a Dissolve Zn(NO₃)₂·6H₂O in DMF c Combine Solutions in Scintillation Vial a->c b Dissolve TAP Ligand in DMF b->c d Seal Vial and Heat in Oven (e.g., 100°C, 48h) c->d e Slow Cooling to Room Temperature d->e f Isolate Crystals by Decantation/Centrifugation e->f g Wash with Fresh DMF f->g h Solvent Exchange with Methanol/Chloroform g->h i Activate under Vacuum (e.g., 120°C, 12h) h->i j PXRD i->j k TGA i->k l BET Analysis i->l m FTIR i->m

Caption: Workflow for the synthesis and characterization of a TAP-based MOF.

Step-by-Step Procedure
  • Preparation of Precursor Solutions:

    • In a 10 mL beaker, dissolve 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.

    • In a separate 10 mL beaker, dissolve 18.2 mg (0.1 mmol) of this compound in 5 mL of DMF. Gentle heating or sonication may be required to fully dissolve the ligand. Expert Insight: Ensuring complete dissolution of both precursors is crucial to avoid the formation of amorphous precipitates and to promote the growth of high-quality crystals.

  • Reaction Setup:

    • Transfer the zinc nitrate solution to a 20 mL scintillation vial.

    • Carefully layer the TAP ligand solution on top of the metal salt solution. Alternatively, the solutions can be combined and briefly mixed. Expert Insight: Slow diffusion of the reactants by layering the solutions can sometimes lead to larger, higher-quality single crystals.

  • Solvothermal Reaction:

    • Tightly cap the scintillation vial.

    • Place the vial in a programmable laboratory oven and heat to 100°C for 48 hours. The choice of temperature and time is a critical parameter that often requires optimization. Higher temperatures can accelerate crystallization but may also lead to the formation of denser, less porous phases.

  • Isolation and Purification:

    • After the reaction is complete, turn off the oven and allow the vial to cool slowly to room temperature. Abrupt cooling can cause stress fractures in the crystals.

    • Once cooled, small crystalline solids should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this washing step three times to remove any unreacted precursors.

  • Solvent Exchange and Activation:

    • After the final DMF wash, add 5 mL of a lower boiling point solvent such as methanol or chloroform to the vial. Let the crystals soak for at least 3 hours.

    • Decant the solvent and repeat the soaking step three times. This solvent exchange process is critical for "activating" the MOF. It replaces the high-boiling point DMF in the pores with a more volatile solvent that can be easily removed under vacuum.

    • After the final wash, decant the solvent and transfer the crystalline powder to a vacuum oven.

    • Heat the sample under dynamic vacuum at 120°C for 12 hours to completely remove the solvent molecules from the pores. The resulting activated MOF is now ready for characterization.

Characterization of TAP-Based MOFs

A suite of analytical techniques is required to confirm the successful synthesis of the desired MOF and to evaluate its properties.

TechniquePurposeExpected Outcome for a Crystalline TAP-MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A unique pattern of sharp diffraction peaks, indicating a well-ordered crystalline structure. The peak positions can be compared to a simulated pattern from single-crystal X-ray diffraction data if available.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules.An initial weight loss corresponding to the removal of solvent molecules, followed by a plateau indicating the stable, solvent-free framework. A final, sharp weight loss at higher temperatures signifies the decomposition of the framework.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To determine the specific surface area and porosity of the activated MOF.A Type I or Type IV nitrogen adsorption isotherm, from which the BET surface area can be calculated. A significant surface area confirms the permanent porosity of the material.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the TAP ligand within the MOF structure and its coordination to the metal center.The spectrum should show characteristic vibrational bands of the TAP ligand. A shift in the C=N stretching frequencies compared to the free ligand can indicate coordination to the zinc metal centers.

Applications of TAP-Based MOFs

The unique electronic and structural features of TAP make its derivative MOFs particularly suitable for a range of applications:

  • Luminescent Sensing: The intrinsic fluorescence of the TAP ligand can be quenched or enhanced upon the inclusion of specific guest molecules (analytes) into the MOF's pores. This makes TAP-based MOFs highly promising for the selective detection of small molecules, ions, or explosives. For example, the electron-deficient nature of TAP could lead to strong interactions with electron-rich aromatic compounds, resulting in a detectable change in luminescence.[5]

  • Photocatalysis: The extended π-conjugation and electron-accepting properties of TAP suggest that these MOFs could act as photocatalysts for organic reactions or for the degradation of pollutants.

  • Gas Separation and Storage: While not the primary application envisioned, the rigid porous structure of TAP-based MOFs could be explored for the selective adsorption of gases, particularly those that can interact with the nitrogen atoms or the aromatic surfaces of the ligand.

Troubleshooting and Expert Insights

  • Problem: No crystalline product is formed, only an amorphous precipitate.

    • Possible Causes & Solutions:

      • The reaction temperature may be too high or too low. Try adjusting the temperature in 10-20°C increments.

      • The concentration of the precursors may be too high, leading to rapid precipitation. Try diluting the reaction mixture.

      • The pH of the solution may not be optimal. The addition of a modulator, such as a small amount of acid or base, can sometimes promote crystallization.

  • Problem: The synthesized MOF has a low surface area after activation.

    • Possible Causes & Solutions:

      • The activation process was incomplete. Ensure the solvent exchange is thorough and that the sample is activated under a high vacuum at an appropriate temperature (below the decomposition temperature determined by TGA).

      • The framework may have collapsed during solvent removal. This can happen with more flexible MOFs. A gentler activation method, such as supercritical CO₂ drying, might be necessary.

  • Problem: The PXRD pattern shows broad peaks or a mixture of phases.

    • Possible Causes & Solutions:

      • The reaction time may have been too short for complete crystallization. Try extending the reaction time.

      • The presence of impurities in the starting materials can lead to the formation of multiple phases. Ensure high-purity precursors are used.

References

Application Notes and Protocols: 4,5,9,10-Tetraazaphenanthrene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of 4,5,9,10-tetraazaphenanthrene, also known as dipyrido[3,2-a:2',3'-c]phenazine (dppz), in the fabrication of Organic Light-Emitting Diodes (OLEDs). This nitrogen-rich heterocyclic compound presents a unique combination of thermal stability, electron-deficient nature, and versatile electrochemical properties, making it a compelling candidate for several key roles within the OLED architecture. We will explore its utility as an electron transport material (ETM), a host for emissive dopants, a hole-blocking material, and even as a primary emitter. This guide synthesizes foundational patent literature with recent advancements in the field of organic electronics, offering both the causal science behind its application and detailed protocols for its synthesis, purification, and device integration.

Introduction: The Strategic Advantage of this compound in OLEDs

The efficiency, longevity, and color purity of OLEDs are critically dependent on the synergistic function of the organic materials within their multilayered structure. The rational design of these materials to control charge injection, transport, and recombination is paramount. This compound (dppz) emerges as a significant building block in this context. Its core structure, a fusion of phenanthroline and phenazine, imparts a rigid, planar geometry and a high glass transition temperature, which are crucial for the morphological stability of thin-film devices.

The four nitrogen atoms in the dppz core create a strong electron-deficient (n-type) character. This intrinsic property is the primary driver for its application as an electron transport material, facilitating the efficient injection and mobility of electrons from the cathode towards the emissive layer. Furthermore, its high triplet energy makes it a suitable host material for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing quenching of the emissive excitons.

Recent research has pivoted towards derivatizing the dppz core to fine-tune its optoelectronic properties, particularly for use in red TADF and phosphorescent emitters.[1] However, the foundational, unsubstituted dppz molecule remains a versatile and cost-effective component for optimizing charge balance and efficiency in various OLED architectures.[2]

Physicochemical Properties and Rationale for Application

The utility of this compound in OLEDs is underpinned by its distinct electronic and thermal properties. A comprehensive understanding of these characteristics is essential for designing high-performance devices.

Electronic Properties

The electron-deficient nature of the dppz core results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for electron injection from common cathode materials like aluminum and lithium fluoride. The Highest Occupied Molecular Orbital (HOMO) is correspondingly deep, creating a wide energy gap that is beneficial for its role as a hole-blocking material.

PropertyTypical Value RangeSignificance in OLEDs
HOMO Level -5.9 to -6.25 eV[2]Deep HOMO level provides a barrier to hole transport, enabling its function as a hole-blocking layer.
LUMO Level -2.9 to -3.1 eV[2]Low LUMO level facilitates efficient electron injection from the cathode.
Energy Gap (Eg) ~3.25 eV[2]Wide bandgap allows for the hosting of high-energy (blue) emitters without energy transfer losses.
Electron Mobility Moderate to HighEssential for efficient electron transport from the cathode to the emissive layer, ensuring charge balance.
Thermal and Morphological Properties

For vapor-deposited OLEDs, the thermal stability and ability to form smooth, amorphous films are critical for device longevity and preventing electrical shorts.

PropertyTypical ValueSignificance in OLEDs
Thermal Decomposition Temp. (Td) > 325 °C[2]High thermal stability ensures the material does not degrade during the vacuum deposition process or device operation.
Glass Transition Temp. (Tg) HighA high Tg is indicative of good morphological stability, preventing crystallization of the thin film over time, which can lead to device failure.

Multifaceted Roles of this compound in OLEDs

The unique properties of dppz allow it to be employed in several critical layers of an OLED device, as illustrated below.

OLED_Roles cluster_device OLED Device Architecture cluster_functions Functions of dppz Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (dppz) Cathode->ETL Electron Injection ETL->Cathode EML Emissive Layer (EML) (Host: dppz + Dopant) ETL->EML Electron Transport F_ETL Electron Transport ETL->F_ETL F_HBL Hole Blocking ETL->F_HBL Often combined with ETL EML->ETL HTL Hole Transport Layer (HTL) EML->HTL Hole Blocking by dppz F_Host Host Material EML->F_Host F_Emitter Emitter EML->F_Emitter As emissive species HTL->EML Anode Anode (e.g., ITO) HTL->Anode Hole Injection Anode->HTL

Figure 1: Versatile roles of this compound (dppz) in an OLED stack.

As an Electron Transport and Hole Blocking Material

Due to its low-lying LUMO and high electron affinity, dppz is an excellent candidate for an electron transport layer (ETL). It efficiently accepts electrons from the cathode and transports them to the emissive layer. Simultaneously, its deep HOMO level creates a significant energy barrier for holes migrating from the hole transport layer (HTL), effectively confining them within the emissive layer. This dual functionality improves the probability of electron-hole recombination within the desired region, thereby enhancing device efficiency.[2]

As a Host Material

A host material in the emissive layer must possess a higher triplet energy than the phosphorescent or TADF guest (dopant) to prevent exciton quenching. The wide energy gap of dppz makes it a suitable host, particularly for green and blue emitters.[2] Its ability to transport electrons also contributes to a more balanced charge carrier distribution within the emissive layer.

As an Emissive Material

While less common, the dppz core itself can be emissive, typically in the blue-green region of the spectrum.[2] By forming complexes with metals like platinum, dppz derivatives have been developed as highly efficient phosphorescent emitters.[3] Furthermore, donor-acceptor type molecules incorporating the dppz unit as the acceptor have shown promising results as red TADF emitters.[1]

Experimental Protocols

The successful integration of this compound into high-performance OLEDs requires stringent control over material purity and fabrication processes.

Synthesis and Purification Protocol

The synthesis of dppz for electronic applications demands high purity, as impurities can act as charge traps or quenching sites, severely degrading device performance. A common synthetic route involves the condensation of 1,10-phenanthroline-5,6-dione with 1,2-diaminobenzene or its derivatives.

Synthesis_Workflow start Starting Materials: 1,10-Phenanthroline-5,6-dione 1,2-Diaminobenzene reaction Condensation Reaction (e.g., in Ethanol or Acetic Acid) start->reaction precipitation Precipitation and Filtration reaction->precipitation purification1 Column Chromatography (Silica Gel) precipitation->purification1 purification2 Gradient Sublimation (High Vacuum) purification1->purification2 oled_grade OLED-Grade dppz (>99.5%) purification2->oled_grade characterization Characterization: NMR, Mass Spec, Elemental Analysis oled_grade->characterization Purity Verification

Figure 2: Workflow for the synthesis and purification of OLED-grade dppz.

Step-by-Step Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,10-phenanthroline-5,6-dione and a stoichiometric equivalent of 1,2-diaminobenzene in glacial acetic acid or ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The dppz product will often precipitate. Collect the solid by vacuum filtration and wash with a suitable solvent (e.g., ethanol, methanol) to remove residual starting materials.

  • Initial Purification: If necessary, perform column chromatography on silica gel using a solvent system such as dichloromethane/methanol to separate the product from side-products.

  • Final Purification (Crucial for OLEDs): The most critical step is purification by temperature gradient sublimation. This is performed under high vacuum (<10⁻⁵ Torr). The dppz is heated, and it sublimes and deposits on a cooler surface, leaving behind less volatile impurities. This process is often repeated 2-3 times to achieve the requisite purity for OLED applications (>99.5%).

OLED Device Fabrication Protocol (Vacuum Thermal Evaporation)

This protocol outlines the fabrication of a simple multilayer OLED using dppz as the electron transport layer. All steps must be performed in a high-vacuum chamber (<10⁻⁶ Torr) integrated with a nitrogen-filled glovebox to prevent contamination from atmospheric oxygen and moisture.

Step-by-Step Fabrication:

  • Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.

  • Hole Injection and Transport Layers: Transfer the cleaned substrates into the vacuum deposition chamber. Deposit a hole injection layer (HIL), such as HAT-CN, followed by a hole transport layer (HTL), for example, NPB or TAPC, at a controlled deposition rate (typically 1-2 Å/s).

  • Emissive Layer (EML): Co-deposit the host material and the emissive dopant from separate sources. For instance, co-deposit a host like CBP with a green phosphorescent dopant such as Ir(ppy)₃. The doping concentration is critical and is typically in the range of 1-10 wt%.

  • Electron Transport Layer (ETL): Deposit the purified this compound (dppz) as the ETL. A typical thickness is 20-40 nm, deposited at a rate of 1-2 Å/s.[2]

  • Electron Injection Layer (EIL) and Cathode: Deposit a thin layer (0.5-1 nm) of an electron injection material like lithium fluoride (LiF) to facilitate electron injection. Finally, deposit the metal cathode, typically aluminum (Al), with a thickness of 80-100 nm.

  • Encapsulation: After deposition, transfer the device to a nitrogen-filled glovebox without exposure to air. Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from degradation.

Characterization Protocols

Material Characterization:

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • UV-Vis Spectroscopy: To determine the optical energy gap.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability.

Device Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a calibrated photodetector to determine turn-on voltage, luminance, and current efficiency.

  • Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and CIE coordinates.

  • External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum.

  • Operational Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Conclusion and Future Outlook

This compound is a foundational material in the landscape of organic electronics, offering a robust and versatile platform for the construction of efficient OLEDs. Its strong electron-transporting capabilities, wide energy gap, and excellent thermal stability make it a prime candidate for electron transport, hole blocking, and host layers. While much of the recent research has focused on functionalized derivatives for emissive applications, the parent dppz molecule remains a highly relevant and effective component for optimizing device architecture. The protocols and data presented herein provide a comprehensive guide for researchers to harness the potential of this remarkable molecule in the development of next-generation lighting and display technologies. Future work may involve the exploration of novel device architectures that can further leverage the unique properties of dppz and its derivatives to push the boundaries of OLED performance.

References

Application Notes and Protocols for 4,5,9,10-Tetraazaphenanthrene in DNA Intercalation and Cleavage Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 4,5,9,10-Tetraazaphenanthrene as a Nucleic Acid Probe

This compound (TAP) is a planar, electron-deficient aromatic heterocycle that has garnered significant interest in the field of medicinal chemistry and drug development. Its structural similarity to intercalating agents like phenanthrene and its derivatives suggests a strong potential for interaction with duplex DNA. The presence of four nitrogen atoms within its core structure imparts unique electronic properties, making it an intriguing candidate for mediating DNA cleavage, particularly upon photoactivation. This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing TAP for DNA intercalation and cleavage studies, offering detailed protocols for researchers in molecular biology, biochemistry, and drug discovery. While much of the existing research has focused on metal complexes of TAP, this document will also address the potential of the free ligand in these applications.

Part 1: Synthesis of this compound

A reliable synthesis of high-purity this compound is paramount for reproducible experimental results. Several synthetic routes have been reported, with a common strategy involving the condensation of 1,10-phenanthroline-5,6-dione with a nitrogen source. The following protocol is a generalized procedure based on established methods for analogous aza-aromatic compounds.

Protocol 1: Synthesis of this compound

Materials:

  • 1,10-Phenanthroline

  • Potassium Bromate (KBrO₃)

  • Sulfuric Acid (H₂SO₄)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Synthesis of 1,10-Phenanthroline-5,6-dione:

    • In a round-bottom flask, dissolve 1,10-phenanthroline in concentrated sulfuric acid at 0 °C (ice bath).

    • Slowly add potassium bromate in small portions while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 1,10-phenanthroline-5,6-dione, is collected by filtration, washed with water, and dried.

  • Synthesis of this compound:

    • Suspend the synthesized 1,10-phenanthroline-5,6-dione in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the suspension at room temperature.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane/methanol).

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Part 2: Investigating DNA Intercalation

The planar structure of this compound is highly suggestive of an intercalative binding mode with DNA, where the molecule inserts itself between the base pairs of the double helix. This interaction can be investigated and quantified using a suite of biophysical techniques.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a small molecule and DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption spectrum of the molecule due to the altered electronic environment upon insertion into the DNA base stack.

Protocol 2: UV-Visible Absorption Titration

Materials:

  • Calf Thymus DNA (ct-DNA) stock solution (concentration determined by absorbance at 260 nm using ε = 6600 M⁻¹cm⁻¹)

  • This compound (TAP) stock solution in a suitable buffer (e.g., Tris-HCl)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.2)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a solution of TAP of known concentration in the Tris-HCl buffer.

  • Record the initial UV-Vis spectrum of the TAP solution from 200-500 nm.

  • Incrementally add small aliquots of the ct-DNA stock solution to the TAP solution in the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

  • Record the UV-Vis spectrum after each addition.

  • Continue the titration until no further significant changes in the spectrum are observed.

  • Correct the spectra for the dilution effect of adding the DNA solution.

Data Analysis:

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation:

[DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf))

where:

  • [DNA] is the concentration of DNA.

  • εa is the apparent extinction coefficient (A_obs/[TAP]).

  • εf is the extinction coefficient of free TAP.

  • εb is the extinction coefficient of TAP in the fully bound form.

A plot of [DNA]/(εa - εf) versus [DNA] should yield a straight line, from which Kb can be determined from the ratio of the slope to the intercept.

Table 1: Representative UV-Visible Spectral Data for a Hypothetical TAP-DNA Titration

[DNA] (µM)Absorbance at λmax(εa - εf)[DNA]/(εa - εf)
00.5000-
100.485-XY₁
200.472-XY₂
300.460-XY₃
400.450-XY₄
500.442-XY₅

Note: This table is illustrative. Actual values will depend on experimental conditions.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study DNA binding. The fluorescence of a molecule can be either quenched or enhanced upon interaction with DNA. For intercalators, fluorescence quenching is often observed due to the close proximity to the DNA bases, which can act as quenchers.

Protocol 3: Fluorescence Quenching Assay

Materials:

  • Same as for UV-Visible titration.

Procedure:

  • Prepare a solution of TAP of known concentration in the Tris-HCl buffer.

  • Record the initial fluorescence emission spectrum of the TAP solution (determine the excitation and emission maxima).

  • Incrementally add small aliquots of the ct-DNA stock solution to the TAP solution in the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate.

  • Record the fluorescence emission spectrum after each addition at the predetermined excitation wavelength.

  • Continue the titration until no further significant changes in fluorescence intensity are observed.

Data Analysis:

The quenching of fluorescence can be analyzed using the Stern-Volmer equation:

F₀/F = 1 + Ksv * [Q]

where:

  • F₀ is the fluorescence intensity of TAP in the absence of DNA.

  • F is the fluorescence intensity of TAP in the presence of DNA.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher (DNA).

A plot of F₀/F versus [DNA] gives a straight line with a slope equal to Ksv. The binding constant (Ka) can also be determined from the intercept of the plot of F₀/(F₀ - F) versus 1/[DNA].

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique to investigate conformational changes in DNA upon ligand binding. The CD spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm. Intercalation can cause significant changes in these bands, reflecting perturbations in the DNA helical structure.[1]

Protocol 4: Circular Dichroism Spectroscopy

Materials:

  • ct-DNA solution in buffer.

  • TAP stock solution.

  • Tris-HCl buffer.

  • CD spectropolarimeter.

Procedure:

  • Record the CD spectrum of the ct-DNA solution alone in the range of 200-350 nm.

  • Prepare solutions with a constant concentration of ct-DNA and increasing concentrations of TAP.

  • Record the CD spectrum for each solution after a suitable incubation period.

Interpretation of Results:

  • Intercalation: Often leads to an increase in the intensity of both the positive and negative bands and may induce a slight red shift, indicating a stabilization of the B-form conformation and an increase in base stacking.

  • Groove Binding: Typically causes smaller changes in the CD spectrum compared to intercalation.

  • Induced CD Signal: If TAP is achiral, the appearance of a CD signal in the absorption region of TAP upon binding to the chiral DNA molecule is a strong indication of interaction.

Viscosity Measurements

Viscosity is a critical parameter for distinguishing between intercalation and groove binding. Intercalation lengthens the DNA helix as the base pairs are separated to accommodate the intercalator, leading to a significant increase in the viscosity of the DNA solution.[2][3][4][5][6] In contrast, groove binding, which involves the ligand fitting into the major or minor groove of the DNA, causes a much smaller or negligible change in viscosity.

Protocol 5: Viscosity Titration

Materials:

  • Highly viscous ct-DNA solution in buffer.

  • TAP stock solution.

  • Ubbelohde or similar viscometer.

  • Constant temperature water bath.

Procedure:

  • Measure the flow time of the buffer (t₀).

  • Measure the flow time of the DNA solution (t_DNA).

  • Incrementally add small aliquots of the TAP stock solution to the DNA solution.

  • After each addition, mix thoroughly and measure the flow time (t).

  • Calculate the relative viscosity (η/η₀) for each concentration of TAP, where η = (t - t₀)/t₀ and η₀ = (t_DNA - t₀)/t₀.

  • Plot (η/η₀)^(1/3) versus the ratio of the concentration of TAP to the concentration of DNA.

Interpretation of Results:

A significant increase in the relative viscosity of the DNA solution upon addition of TAP is a strong indication of an intercalative binding mode.

Part 3: DNA Cleavage Studies

The electron-deficient nature of the this compound ring system suggests its potential to participate in redox reactions, which can lead to DNA strand scission, particularly upon photo-irradiation. This can be effectively studied using agarose gel electrophoresis with supercoiled plasmid DNA.

Photocleavage Mechanism

Upon absorption of light, TAP can be excited to a higher energy state. This excited state can then interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can subsequently damage the DNA backbone, leading to strand breaks. Alternatively, the excited TAP molecule could directly abstract an electron from a DNA base (e.g., guanine), leading to a radical cation that can initiate a cascade of reactions resulting in strand cleavage.

G TAP TAP (Ground State) TAP_excited TAP* (Excited State) TAP->TAP_excited O2 ³O₂ (Triplet Oxygen) TAP_excited->O2 Energy Transfer Light Light (hν) Light->TAP Absorption ROS ¹O₂ (Singlet Oxygen) O2->ROS DNA DNA ROS->DNA Oxidation DNA_damaged Damaged DNA (Strand Scission) DNA->DNA_damaged G cluster_workflow DNA Cleavage Assay Workflow A Prepare Reaction Mixtures (Plasmid DNA + TAP) B Irradiate with UV Light A->B C Add Loading Dye B->C D Agarose Gel Electrophoresis C->D E Visualize and Quantify Bands (Form I, II, III) D->E

References

Application Note: Evaluating 4,5,9,10-Tetraazaphenanthrene and its Derivatives as Novel Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) for localized disease treatment. The quest for ideal photosensitizers—characterized by strong absorbance in the tissue-penetrating phototherapeutic window (600–800 nm), high singlet oxygen quantum yield, and tumor selectivity—is a critical frontier in advancing PDT efficacy. Nitrogen-containing polycyclic aromatic hydrocarbons, or aza-aromatics, are an emerging class of compounds with promising photophysical properties. This guide introduces 4,5,9,10-tetraazaphenanthrene (TAP), a planar, electron-deficient N-heterocycle, as a compelling scaffold for the development of novel PDT agents. While primarily known as a redox-active ligand in coordination chemistry, its structural characteristics suggest significant potential for efficient intersystem crossing and ROS generation.[1] This document provides the scientific rationale and a comprehensive suite of protocols for the synthesis, functionalization, and rigorous preclinical evaluation of TAP-based compounds for photodynamic therapy.

Introduction: The Rationale for Novel Aza-Aromatic Photosensitizers

The efficacy of PDT is fundamentally dependent on the photosensitizer. First-generation photosensitizers, such as porphyrin derivatives, suffer from limitations including complex chemical mixtures, suboptimal absorption wavelengths, and prolonged cutaneous photosensitivity. Second-generation agents have improved upon these aspects, but the development of new molecular scaffolds with tunable properties remains a high priority.

Aza-aromatic compounds are particularly attractive candidates. The incorporation of nitrogen atoms into a polycyclic aromatic framework can profoundly influence the molecule's electronic structure, promoting the critical process of intersystem crossing (ISC) from the photo-excited singlet state (S₁) to the long-lived triplet state (T₁). This triplet state is the engine of photodynamic activity, transferring its energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), the primary cytotoxic agent in Type II PDT.

This compound (TAP) , with its C₁₀H₆N₄ molecular formula, presents a unique scaffold.[2] Its planar structure and the strategic placement of four nitrogen atoms create an electron-deficient π-system that may favor high triplet state quantum yields, a key prerequisite for an effective PS.[3] Furthermore, the nitrogen atoms offer reactive sites for chemical modification, enabling the attachment of functional groups to:

  • Improve aqueous solubility and bioavailability.

  • Tune photophysical properties (e.g., red-shifting the absorption maximum).

  • Incorporate targeting moieties for selective accumulation in tumor cells or specific organelles like mitochondria or lysosomes, thereby enhancing therapeutic precision.[4][5]

This guide provides the necessary framework to explore the untapped potential of TAP as a core structure for next-generation photosensitizers.

The Photodynamic Mechanism: From Photon to Cytotoxicity

Upon absorption of a photon of appropriate wavelength, the photosensitizer (PS) is elevated from its ground state (S₀) to an excited singlet state (S₁). From here, it can either decay back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). It is this triplet state that mediates the therapeutic effect through two primary pathways:

  • Type I Reaction: The T₁ state PS interacts directly with biomolecules (lipids, proteins) via electron transfer, generating radical ions that can further react with oxygen to produce superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

  • Type II Reaction: The T₁ state PS transfers its energy directly to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the dominant pathway for most successful PDT agents.

These reactive oxygen species (ROS) inflict oxidative damage on cellular components, leading to apoptosis, necrosis, and autophagy, ultimately resulting in targeted cell death.

G cluster_PS Photosensitizer (PS) cluster_Oxygen Molecular Oxygen cluster_Bio Biological Substrate cluster_ROS Other ROS cluster_Outcome Cellular Effect S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet) T1->O2_singlet Energy Transfer (Type II) Radicals Radical Ions (Substrate•) T1->Radicals Electron Transfer (Type I) O2_triplet ³O₂ (Triplet) Damage Oxidative Damage (Membranes, Proteins, DNA) O2_singlet->Damage Substrate Substrate (Lipid, Protein) Other_ROS O₂⁻, •OH Radicals->Other_ROS Reaction with O₂ Other_ROS->Damage Death Cell Death (Apoptosis, Necrosis) Damage->Death G cluster_chem Phase 1: Chemistry & Photophysics cluster_invitro Phase 2: In Vitro Evaluation cluster_analysis Phase 3: Analysis & Decision synthesis Synthesis & Functionalization of TAP Derivative photophys Photophysical Characterization (Absorbance, Fluorescence, ΦΔ) synthesis->photophys Characterize Properties ros ROS Generation Assay (e.g., DCFDA) photophys->ros Validate ROS Production dark_tox Dark Cytotoxicity (e.g., MTT Assay) photophys->dark_tox Determine Baseline Toxicity photo_tox Phototoxicity Assay (MTT Assay + Light) ros->photo_tox Correlate dark_tox->photo_tox Compare Light vs. Dark uptake Cellular Uptake & Subcellular Localization photo_tox->uptake Investigate Mechanism analysis Data Analysis (Calculate IC50, Therapeutic Index) photo_tox->analysis uptake->analysis decision Go/No-Go Decision for In Vivo Studies analysis->decision

References

Synthesis of 9,10-Dihydrophenanthrene Derivatives via Intramolecular Heck Reaction: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9,10-dihydrophenanthrene scaffold is a privileged structural motif present in a multitude of natural products and pharmacologically active molecules.[1][2][3] Its synthesis has been a subject of considerable interest, with the intramolecular Heck reaction (IMHR) emerging as a powerful and versatile tool for the construction of this polycyclic system.[4][5] This application note provides a comprehensive technical guide to the synthesis of 9,10-dihydrophenanthrene derivatives via the palladium-catalyzed intramolecular Heck reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the scope and limitations of the methodology. Furthermore, we will highlight the applications of this synthetic strategy in the context of drug discovery and materials science.

Introduction: The Significance of the 9,10-Dihydrophenanthrene Core and the Power of the Intramolecular Heck Reaction

The 9,10-dihydrophenanthrene core is a recurring structural element in a diverse array of natural products, particularly those isolated from the Orchidaceae family.[6] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[2][6] More recently, 9,10-dihydrophenanthrene derivatives have been identified as potent inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme in the viral life cycle, underscoring the therapeutic potential of this scaffold.[6][7][8]

The construction of the tricyclic 9,10-dihydrophenanthrene system can be efficiently achieved through the intramolecular Heck reaction. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of modern organic synthesis.[9] Its intramolecular variant provides an elegant and atom-economical approach to the formation of cyclic and polycyclic structures.[5][10] The reaction's tolerance to a wide range of functional groups and its ability to create congested quaternary centers make it particularly suitable for the synthesis of complex molecular architectures.[4][5][11]

Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The intramolecular Heck reaction for the synthesis of 9,10-dihydrophenanthrene derivatives proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism involves three key steps: oxidative addition, migratory insertion, and β-hydride elimination.[4]

The Catalytic Cycle can be broadly described as follows:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl or vinyl halide (typically a bromide or iodide) of the precursor molecule to a coordinatively unsaturated palladium(0) complex. This step forms a new organopalladium(II) intermediate.[10][12] The reactivity order for the oxidative addition is generally I > OTf > Br >> Cl.[12][13]

  • Migratory Insertion (Carbopalladation): The tethered alkene then coordinates to the palladium(II) center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. This is the key C-C bond-forming step that constructs the new six-membered ring of the dihydrophenanthrene core.[10]

  • β-Hydride Elimination: The resulting alkylpalladium(II) intermediate then undergoes a syn-β-hydride elimination to form the cyclized product and a hydridopalladium(II) complex.[12]

  • Reductive Elimination and Catalyst Regeneration: Finally, the active Pd(0) catalyst is regenerated from the hydridopalladium(II) species by reductive elimination in the presence of a base. The base neutralizes the generated hydrohalic acid (HX), completing the catalytic cycle.

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Precursor Aryl-Halide Precursor Precursor->OxAdd PdII_Aryl Aryl-Pd(II)-X(L)₂ OxAdd->PdII_Aryl MigIns Migratory Insertion PdII_Aryl->MigIns Intramolecular Alkene Coordination PdII_Alkyl Alkyl-Pd(II)-X(L)₂ MigIns->PdII_Alkyl C-C Bond Formation BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product 9,10-Dihydrophenanthrene BetaElim->Product HPdII H-Pd(II)-X(L)₂ BetaElim->HPdII RedElim Reductive Elimination HPdII->RedElim Base Base Base->RedElim RedElim->Pd0 Catalyst Regeneration HX_Base [Base-H]⁺X⁻ RedElim->HX_Base

Caption: Catalytic cycle of the intramolecular Heck reaction.

Depending on the nature of the leaving group and the presence of additives, the reaction can proceed through neutral, cationic, or anionic pathways, which can influence the stereochemical outcome of the reaction.[10][14]

Key Parameters for Successful Synthesis

The success of the intramolecular Heck reaction for the synthesis of 9,10-dihydrophenanthrene derivatives is highly dependent on the careful optimization of several key parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[10] Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium on carbon (Pd/C).[9][14] Catalyst loading typically ranges from 5 to 10 mol%.[14]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a widely used monodentate ligand.[1][14][15] For asymmetric syntheses, chiral bidentate phosphine ligands such as BINAP are employed to induce enantioselectivity.[12][16] The palladium-to-ligand ratio can significantly impact the reaction outcome.

  • Base: A stoichiometric amount of a base is required to neutralize the acid generated during the catalytic cycle.[14] Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used.[1][10][15] Organic bases like triethylamine (Et₃N) can also be employed.[9]

  • Solvent: Anhydrous, polar aprotic solvents are generally the best choice for the intramolecular Heck reaction. N,N-Dimethylformamide (DMF) is a common solvent, along with acetonitrile (MeCN) and tetrahydrofuran (THF).[1][14][15]

  • Additives: In some cases, additives such as tetralkylammonium salts (e.g., n-Bu₄NCl) can enhance the reaction rate and yield.[1][15]

  • Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures, ranging from 80 to 120 °C.[1][9][15] Reaction times can vary from a few hours to 24 hours, and progress should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

This section provides a general, step-by-step protocol for the synthesis of a 9,10-dihydrophenanthrene derivative via an intramolecular Heck reaction.

Workflow Start Start Setup Reaction Setup: - Add precursor, catalyst, ligand, base, and solvent to a flame-dried flask. Start->Setup Degas Degas the reaction mixture (e.g., with argon or nitrogen). Setup->Degas Heat Heat the reaction to the desired temperature (e.g., 85-90 °C). Degas->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Workup Aqueous Workup: - Cool to room temperature. - Dilute with water and extract with an organic solvent. Monitor->Workup Reaction Complete Dry Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄). Workup->Dry Purify Purification: - Concentrate under reduced pressure. - Purify by column chromatography. Dry->Purify Characterize Characterize the final product (NMR, MS, etc.). Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the intramolecular Heck reaction.

Materials:

  • Heck reaction precursor (e.g., an o-halostilbene derivative) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • Triphenylphosphine (PPh₃) (0.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Tetrabutylammonium chloride (n-Bu₄NCl) (1.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Heck reaction precursor (1.0 equiv), palladium(II) acetate (0.1 equiv), triphenylphosphine (0.5 equiv), cesium carbonate (2.0 equiv), and tetrabutylammonium chloride (1.0 equiv).

  • Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF via syringe. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1.5-2 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 9,10-dihydrophenanthrene derivative.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Optimization Data

The intramolecular Heck reaction for the synthesis of 9,10-dihydrophenanthrene derivatives has been shown to be applicable to a range of substrates. The following table summarizes representative examples and reaction conditions.

PrecursorCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-stilbenePd(OAc)₂ (10)PPh₃ (50)Cs₂CO₃ (2)DMF85-901.5-275-85[1][15]
2-Iodo-stilbenePd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃ (2)DMF100488N/A
Methyl 2-(2-bromophenyl)cinnamatePd(OAc)₂ (10)PPh₃ (20)NaOAc (2)DMA1201272N/A
2-Bromo-4,5-dimethoxystilbenePd(OAc)₂ (10)PPh₃ (50)Cs₂CO₃ (2)DMF85-90281[1][15]

Note: The yields and reaction conditions are illustrative and may vary depending on the specific substrate and experimental setup.

Applications in Drug Discovery

The synthetic utility of the intramolecular Heck reaction for constructing 9,10-dihydrophenanthrene derivatives is particularly evident in the field of drug discovery. The ability to rapidly generate a library of substituted analogs allows for the exploration of structure-activity relationships (SAR).

A prominent example is the development of 9,10-dihydrophenanthrene-based inhibitors of the SARS-CoV-2 3CL protease.[7] By employing the intramolecular Heck reaction as a key step, researchers can synthesize a variety of derivatives with different substitution patterns on the aromatic rings. These derivatives can then be screened for their inhibitory activity, leading to the identification of lead compounds for further optimization. The versatility of the Heck reaction allows for the introduction of diverse functional groups that can modulate the pharmacokinetic and pharmacodynamic properties of the potential drug candidates.[8]

Conclusion

The intramolecular Heck reaction is a robust and highly effective method for the synthesis of 9,10-dihydrophenanthrene derivatives. Its operational simplicity, tolerance of various functional groups, and the ability to construct the core tricyclic system in a single step make it an attractive strategy for both academic research and industrial applications. The continued development of more active and selective catalyst systems will undoubtedly expand the scope of this important transformation, paving the way for the discovery of new therapeutic agents and advanced materials.

References

Application Notes & Protocols for the Functionalization of 4,5,9,10-Tetraazaphenanthrene (TAP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4,5,9,10-Tetraazaphenanthrene Scaffold

This compound, also known by its IUPAC name dipyrido[2,3-b:2',3'-e]pyrazine and often abbreviated as TAP, is a planar, nitrogen-rich polycyclic aromatic hydrocarbon.[1] Its structure consists of a central pyrazine ring fused with two pyridine rings. The presence of four nitrogen atoms within the aromatic core renders the system highly electron-deficient. This pronounced electronic character is the defining feature of TAP's reactivity, making it an exceptional building block for advanced materials and bioactive molecules.

The electron-deficient nature of TAP facilitates n-type semiconducting behavior, making it a promising candidate for organic electronic devices.[2] However, the pristine TAP scaffold often requires tailored functionalization to tune its electronic properties, solubility, and solid-state packing for specific applications in materials science. Similarly, in drug development, substituted TAP derivatives are explored as novel therapeutic agents, where peripheral chemical groups dictate target engagement, selectivity, and pharmacokinetic properties.[3]

This guide provides a detailed overview of key protocols for the chemical modification of the TAP core. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to adapt and innovate. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Part 1: Synthesis of Halogenated TAP Precursors for Cross-Coupling

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, but they require an electrophilic partner, typically an organohalide. Therefore, the efficient and selective halogenation of the TAP core is a critical prerequisite. Due to the electron-deficient nature of the TAP ring system, classical electrophilic aromatic substitution is challenging. More robust methods are required.

Recent advancements have demonstrated an effective C-H halogenation of TAP derivatives using iodine halides, which avoids the harsh conditions or low yields of previous methods.[2] This protocol is based on the in-situ generation of a potent electrophilic halogenating agent.

Protocol 1: Selective Chlorination of a Substituted TAP Core

This protocol is adapted from the selective chlorination of a 2,7-di-tert-butyl-4,5,9,10-tetraazaphenanthrene (tBu-TAP) precursor, which enhances solubility.[2] The principles are broadly applicable, though reaction kinetics may vary with different TAP derivatives.

Causality and Experimental Design:

  • Reagent: Iodine monochloride (ICl) serves as the source of an electrophilic chlorine species ("Cl+"). In the presence of an acid, it is activated to halogenate the electron-poor TAP ring.

  • Solvent: Dichloromethane (DCM) is a relatively inert solvent suitable for this reaction.

  • Control: The reaction is kinetically controlled. The number of halogen atoms added can be modulated by controlling the stoichiometry of ICl, reaction time, and temperature. Stepwise addition from mono-, di-, tri-, to tetra-chlorinated products can be achieved.[2]

Workflow Diagram:

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve tBu-TAP in dry DCM cool Cool to 0 °C (Ice Bath) start->cool add_icl Add ICl solution dropwise over 15 min cool->add_icl stir Stir at 0 °C to RT (Monitor by TLC/LC-MS) add_icl->stir quench Quench with aq. Na2S2O3 solution stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Column Chromatography (Silica) dry->purify

Caption: Workflow for the selective chlorination of a TAP derivative.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the starting TAP derivative (e.g., tBu-TAP, 1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a solution of iodine monochloride (ICl) in anhydrous DCM. For tetra-chlorination, 10 equivalents of ICl are recommended.[2] Add the ICl solution dropwise to the stirring TAP solution over 15-20 minutes. The reaction is often exothermic; maintain the temperature at 0 °C during addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted ICl. Stir vigorously until the reddish-brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired chlorinated TAP derivative.[2]

Quantitative Data Summary:

Target ProductICl EquivalentsTime (h)Yield (%)Reference
4-Chloro-tBu-TAP2.51237[2]
4,10-Dichloro-tBu-TAP5.01218[2]
4,9,10-Trichloro-tBu-TAP7.5125[2]
4,5,9,10-Tetrachloro-tBu-TAP10.0478[2]

Part 2: Functionalization via Palladium-Catalyzed Cross-Coupling

With halogenated TAP derivatives in hand, a vast array of functional groups can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species, is particularly powerful due to the commercial availability of a wide range of boronic acids and the reaction's high functional group tolerance.[4][5]

Protocol 2: Suzuki-Miyaura Coupling of a Chloro-TAP Derivative

This protocol provides a general method for coupling an arylboronic acid with a chloro-TAP precursor synthesized in Part 1.

Causality and Experimental Design:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, but other catalysts like PdCl₂(dppf) can also be effective.[4][6] The catalyst choice can influence reaction rates and yields.

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[5] It activates the organoboron species by forming a more nucleophilic boronate complex. Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: A solvent system that can dissolve both the organic and inorganic reagents is needed. A mixture like Toluene/Ethanol/Water or Dioxane/Water is typical.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (Nitrogen or Argon).

Suzuki-Miyaura Catalytic Cycle Diagram:

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_r1r2 R¹-Pd(II)L₂-R² trans->pd2_r1r2 boronate [R²-B(OH)₃]⁻ boronate->trans re Reductive Elimination pd2_r1r2->re re->pd0  Regeneration product R¹-R² re->product boronic_acid R²-B(OH)₂ boronic_acid->boronate + Base base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Preparation: To a Schlenk flask, add the chloro-TAP derivative (1.0 eq), the desired boronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of Dioxane and Water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography (silica or alumina) or recrystallization to yield the functionalized TAP product.

Part 3: Direct Functionalization via Nucleophilic Aromatic Substitution (SₙAr)

The inherent electron deficiency of the TAP core makes it highly susceptible to direct attack by nucleophiles, proceeding through a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This method allows for the introduction of heteroatom substituents (N, S, O) without the need for pre-halogenation.

Protocol 3: Direct Amination of the TAP Core

This representative protocol details the reaction of the unsubstituted TAP core with an amine nucleophile. Stronger nucleophiles or activated TAP systems (e.g., with additional electron-withdrawing groups) will react more readily.

Causality and Experimental Design:

  • Substrate: The four nitrogen atoms in TAP withdraw electron density from the carbon skeleton, activating it for nucleophilic attack.

  • Nucleophile: Strong nucleophiles are required to attack the electron-deficient ring. Amines, thiols, and alkoxides are common choices.

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal as it can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, accelerating the rate.

  • Temperature: Heating is often required to overcome the activation energy for the initial nucleophilic attack.

SₙAr Reaction Scheme:

SnAr TAP TAP Core Meisenheimer Meisenheimer Complex (Intermediate) TAP->Meisenheimer + Nu⁻ Nu Nucleophile (e.g., R-NH₂) Product Substituted TAP Meisenheimer->Product - H⁻ (followed by oxidation)

Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr) on TAP.

Step-by-Step Protocol:

  • Preparation: In a sealed reaction vial, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add the amine nucleophile (e.g., morpholine, 2.0-5.0 eq). If the nucleophile is not basic enough, a non-nucleophilic base like potassium carbonate (K₂CO₃) may be added.

  • Reaction: Seal the vial tightly and heat the mixture in a heating block or oil bath to 100-140 °C.

  • Monitoring: Monitor the reaction by LC-MS. The reaction may take 12-48 hours depending on the nucleophilicity of the amine.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water. A solid precipitate of the product should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid extensively with water, followed by a cold non-polar solvent like diethyl ether or hexanes to remove residual DMSO and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.

Part 4: Functionalization via N-Oxidation

The pyridine-like nitrogen atoms in the TAP scaffold can be oxidized to their corresponding N-oxides. This transformation has profound effects on the molecule's properties: it increases polarity and water solubility, and modulates the electronic character of the ring, often making it more susceptible to certain types of substitution.[7][8]

Protocol 4: Mono-N-Oxidation of TAP

This protocol uses a common and effective oxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA), to generate the TAP N-oxide. The electron-deficient nature of TAP requires a potent oxidant.[6]

Causality and Experimental Design:

  • Oxidant: m-CPBA is a widely used, electrophilic oxidant capable of transferring an oxygen atom to the nucleophilic lone pair of a nitrogen atom. For electron-deficient heterocycles, stronger conditions or more potent oxidants may be needed.

  • Solvent: A non-reactive, chlorinated solvent like chloroform (CHCl₃) or dichloromethane (DCM) is typically used.

  • Control: Controlling the stoichiometry of m-CPBA (using ~1.0-1.2 equivalents) favors mono-oxidation. Using a large excess can lead to di-oxidation. The reaction is typically run at room temperature or with gentle heating.

Step-by-Step Protocol:

  • Preparation: Dissolve the TAP starting material (1.0 eq) in chloroform in a round-bottom flask.

  • Oxidant Addition: Add m-CPBA (77% max purity, 1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting material and the appearance of a more polar spot corresponding to the N-oxide. The reaction is typically complete in 4-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM.

  • Washing: Transfer to a separatory funnel and wash sequentially with a 10% aqueous sodium sulfite (Na₂SO₃) solution (to destroy excess peroxide), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid byproduct), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure TAP N-oxide.

Summary of Characterization Techniques

The successful functionalization of TAP derivatives should be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the new derivative, showing characteristic shifts in the aromatic protons and carbons adjacent to the new functional group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: Useful for identifying the incorporation of functional groups with characteristic vibrational frequencies (e.g., C=O, N-H).

  • UV-Visible Spectroscopy: To study the changes in the electronic absorption properties of the TAP chromophore upon functionalization.

References

Application Notes & Protocols: 4,5,9,10-Tetraazaphenanthrene as a Versatile Photosensitizer

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4,5,9,10-tetraazaphenanthrene and its derivatives as advanced photosensitizers.

Introduction: The Emergence of this compound in Photochemistry

This compound (TAP), a polyazaaromatic heterocyclic compound, has garnered significant attention in contemporary chemistry.[1] Its unique electronic structure, characterized by the strategic placement of four nitrogen atoms within the phenanthrene framework, imparts fascinating properties.[2] Initially explored within the broader context of nitrogen-containing heterocycles, the TAP moiety is now recognized for its critical role as a "redox non-innocent" ligand in coordination chemistry.[1] Unlike passive ligands, TAP can actively participate in the redox processes of the metal complexes it forms, acting as an electron reservoir.[1] This capability is pivotal for designing sophisticated photosensitizers, particularly metal complexes involving ruthenium (Ru), osmium (Os), and copper (Cu), for applications ranging from photodynamic therapy (PDT) to photocatalysis.[3][4][5][6]

This guide provides a comprehensive overview of the principles, applications, and detailed experimental protocols for utilizing TAP-based compounds as photosensitizers. It is designed to equip researchers with the foundational knowledge and practical methodologies required to harness the potential of this versatile molecular scaffold.

Section 1: Fundamental Principles of TAP-Mediated Photosensitization

A photosensitizer (PS) is a molecule that, upon absorbing light, can transfer the absorbed energy to another molecule, typically molecular oxygen, to generate cytotoxic species.[7][8] The efficacy of a PS is governed by its photophysical properties, including its ability to absorb light in a suitable wavelength range, transition to an excited triplet state, and efficiently generate reactive oxygen species (ROS).[9][10]

The Jablonski Diagram and Photosensitization Pathways

The process of photosensitization is best illustrated by a Jablonski diagram. Upon absorbing a photon, the PS is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state is the key intermediate in photosensitization and can initiate photochemical reactions through two primary mechanisms:

  • Type I Mechanism: The excited PS (T₁) directly interacts with a substrate (e.g., a biological molecule) through electron or hydrogen transfer, producing radical ions or free radicals. These radicals can then react with molecular oxygen to generate ROS such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH).[8][11]

  • Type II Mechanism: The excited PS (T₁) directly transfers its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent that can oxidize various biomolecules, leading to cell death.[8][11][12]

Many advanced photosensitizers, including TAP-based systems, can operate via both pathways simultaneously.[8][12]

G cluster_0 Photosensitization Mechanism cluster_1 Type I Pathway cluster_2 Type II Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Substrate Substrate T1->Substrate e⁻ or H⁺ Transfer O2_triplet ³O₂ (Triplet Oxygen) T1->O2_triplet Energy Transfer Radicals Radical Ions / Free Radicals Substrate->Radicals O2_singlet ¹O₂ (Singlet Oxygen) O2_triplet->O2_singlet

Caption: Generalized mechanism of Type I and Type II photosensitization.

TAP in Coordination Complexes: Tuning Photophysical Properties

The true potential of TAP as a photosensitizer is realized when it is incorporated as a ligand into transition metal complexes. Ruthenium(II) polypyridyl complexes, in particular, have been extensively studied.[4][13] Coordinating TAP to a metal center like Ru(II) or Os(II) offers several advantages:

  • Enhanced Light Absorption: Metal-to-Ligand Charge Transfer (MLCT) bands can be tuned to absorb light at longer, more tissue-penetrant wavelengths (the "phototherapeutic window," 600-900 nm).[13][14]

  • Increased Intersystem Crossing: The heavy atom effect of the metal center promotes efficient ISC, increasing the quantum yield of the crucial triplet state.

  • Modulated Redox Potentials: The electron-accepting nature of the TAP ligand influences the redox potentials of the complex, which is critical for photo-induced electron transfer processes.[15]

  • Structural Versatility: The modular architecture of these complexes allows for systematic chemical modifications to tune solubility, cellular uptake, and subcellular targeting.[4]

Section 2: Synthesis and Characterization

The parent TAP ligand can be synthesized through various organic chemistry routes. More commonly, researchers utilize substituted TAP derivatives to improve solubility and tune electronic properties. These ligands are then reacted with a metal precursor, such as [Cu(CH₃CN)₄][PF₆] or a Ru(II) starting material, to form the desired photosensitizer complex.[3][5]

Table 1: Representative Photophysical Properties of TAP-based Photosensitizers
Compound/ComplexAbsorption Max (λₘₐₓ, nm)Emission Max (λₑₘ, nm)Singlet Oxygen Quantum Yield (ΦΔ)Reference(s)
[Ru(TAP)₃]²⁺~440~615Varies with solvent[15],[16]
[Ru(bpy)₂(TAP)]²⁺ (bpy = 2,2'-bipyridine)~450~620Reported for DNA oxidation[16]
Os(II)-TAP ComplexesRed-shifted vs. Ru(II)Often non-luminescentVaries[3]
Cu(I)-TAP Complexes~460-480 (MLCT band)Not typically emissiveNot specified[5]

Note: The values presented are approximate and can vary significantly based on the specific ligand substituents, solvent, and experimental conditions.

Section 3: Application in Photodynamic Therapy (PDT)

PDT is a clinically approved cancer treatment modality that utilizes a PS, light, and oxygen to selectively destroy malignant cells.[17][18] TAP-based metal complexes, especially those of Ruthenium(II), are promising next-generation PDT agents due to their stability, high ROS production, and tunable properties.[4][13]

G cluster_workflow In Vitro PDT Experimental Workflow A 1. Cell Culture Seed cancer cells in 96-well plates B 2. Incubation Treat cells with TAP-based PS A->B 24h C 3. Irradiation Expose cells to light of specific wavelength B->C Wash & replace medium D 4. Post-Incubation Incubate for 24-48h C->D Defined dose (J/cm²) E 5. Viability Assay Assess cell death (e.g., MTT Assay) D->E

Caption: Standard workflow for assessing the photocytotoxicity of a photosensitizer.

Protocol 1: In Vitro Photocytotoxicity Assay

This protocol describes a general method for evaluating the efficacy of a TAP-based photosensitizer against a cancer cell line in vitro.

Materials & Equipment:

  • Cancer cell line (e.g., HeLa, MCF-7) and appropriate complete culture medium.

  • TAP-based photosensitizer (PS) stock solution (e.g., in DMSO or water).

  • 96-well clear-bottom, black-walled tissue culture plates.

  • Phosphate-buffered saline (PBS).

  • Light source with a specific wavelength corresponding to the PS absorption (e.g., LED array, filtered lamp).

  • Radiometer to measure light dose (J/cm²).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[19]

  • DMSO or other suitable solvent to dissolve formazan crystals.

  • Microplate reader.

  • CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[19][20]

  • Photosensitizer Incubation:

    • Prepare serial dilutions of the TAP-based PS in complete medium from the stock solution.

    • Aspirate the medium from the wells and replace it with 100 µL of the PS dilutions.

    • Include "dark toxicity" controls (cells treated with PS but not irradiated) and "light only" controls (cells irradiated without PS).

    • Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake of the PS.

  • Irradiation:

    • Aspirate the PS-containing medium, wash the cells gently with 100 µL of PBS, and add 100 µL of fresh complete medium. This minimizes light absorption by the compound in the medium.

    • Irradiate the designated wells with the light source at a predetermined light dose (e.g., 5-20 J/cm²). Shield the "dark toxicity" control plates from light.

  • Post-Irradiation Incubation: Return the plates to the incubator for an additional 24 to 48 hours to allow for the progression of cell death.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan crystals.[20]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot cell viability versus PS concentration to determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) for both light-treated and dark control groups. A significant difference between the dark and light IC₅₀ values indicates a potent photodynamic effect.

Section 4: Application in Photocatalysis

The unique redox properties of TAP and its derivatives also make them suitable for photoredox catalysis, a field that uses light to drive chemical reactions.[21][22] While less explored than PDT, TAP-based systems can be used to mediate a variety of organic transformations, such as oxidative coupling reactions.[23] In these reactions, the excited photosensitizer initiates an electron transfer cascade, generating reactive intermediates that form the desired product.

Protocol 2: General Procedure for Photocatalytic Oxidative Coupling of Amines

This protocol provides a representative example based on methodologies used for similar organic photosensitizers.[23]

Materials & Equipment:

  • TAP-based photosensitizer (photocatalyst).

  • Substrates (e.g., benzylamine).

  • Anhydrous solvent (e.g., acetonitrile).

  • Reaction vials (e.g., 4 mL screw-cap vials).

  • Magnetic stirrer and stir bars.

  • Light source (e.g., blue LEDs).

  • System for maintaining an inert or oxygen atmosphere (as required by the specific reaction).

  • Analytical equipment for reaction monitoring (TLC, GC-MS, or NMR).

Procedure:

  • Reaction Setup: In a 4 mL vial, combine the TAP-based photocatalyst (e.g., 1-5 mol%), the primary amine substrate (e.g., 0.2 mmol), and a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 2 mL) to the vial.

  • Atmosphere Control: Seal the vial and establish the desired atmosphere. For oxidative couplings, this is typically an oxygen atmosphere (e.g., via an O₂ balloon) or simply exposure to air.

  • Irradiation: Place the vial on a magnetic stirrer approximately 5-10 cm from the light source (e.g., blue LEDs). Turn on the light and stirring, and maintain a constant temperature (e.g., using a fan).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture in vacuo. Purify the crude product using column chromatography on silica gel to isolate the desired imine product.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Section 5: Characterization of Photosensitizing Activity

A critical parameter for any photosensitizer is its ability to generate singlet oxygen. The singlet oxygen quantum yield (ΦΔ) is the ratio of singlet oxygen molecules generated to the number of photons absorbed by the PS. This can be measured directly by detecting the phosphorescence of ¹O₂ at ~1270 nm or indirectly using a chemical probe.[11]

G cluster_workflow Singlet Oxygen Quantum Yield (ΦΔ) Measurement Workflow A 1. Prepare Solutions PS, reference standard, and chemical trap (DMA) B 2. Measure Absorbance Determine absorbance of PS and reference at irradiation λ A->B C 3. Irradiate Samples Irradiate PS and reference solutions under identical conditions B->C D 4. Monitor Trap Decay Measure decrease in DMA absorbance or fluorescence over time C->D Time-course measurement E 5. Calculate ΦΔ Compare decay rates of PS and reference to determine ΦΔ D->E

Caption: Workflow for determining singlet oxygen quantum yield using a chemical trap.

Protocol 3: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes the indirect measurement of ΦΔ using 9,10-dimethylanthracene (DMA) as a chemical trap, which irreversibly reacts with ¹O₂.[9][24]

Materials & Equipment:

  • TAP-based photosensitizer (PS).

  • Reference photosensitizer with a known ΦΔ in the same solvent (e.g., Methylene Blue, Rose Bengal).

  • 9,10-dimethylanthracene (DMA).

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile).

  • UV-Vis spectrophotometer or spectrofluorometer.

  • Cuvettes (quartz or glass).

  • Monochromatic light source (e.g., laser or filtered lamp) with a wavelength where both the PS and reference absorb.

  • Magnetic stirrer and micro stir bars.

Procedure:

  • Solution Preparation:

    • Prepare solutions of the TAP-based PS and the reference standard in the chosen solvent. Adjust concentrations so that their absorbance is low (~0.1) and matched at the irradiation wavelength.

    • Prepare a stock solution of DMA in the same solvent.

  • Experimental Setup:

    • In a cuvette, mix the PS solution with an aliquot of the DMA stock solution. The final DMA concentration should yield a strong, measurable absorbance or fluorescence signal.

    • Place the cuvette in the spectrophotometer/spectrofluorometer, which is coupled to the light source for in situ irradiation and measurement. Place a micro stir bar in the cuvette and stir gently.

  • Irradiation and Measurement:

    • Record the initial absorbance (or fluorescence intensity) of DMA.

    • Irradiate the solution with the monochromatic light source for short, defined intervals (e.g., 30 seconds).

    • After each interval, record the DMA absorbance (or fluorescence) again. The signal will decrease as DMA is consumed.

    • Continue this process until a significant portion of the DMA has reacted.

  • Repeat for Reference: Repeat the exact same procedure (step 3) using the reference photosensitizer instead of the TAP-based PS.

  • Data Analysis:

    • For both the sample and the reference, plot the natural logarithm of the DMA absorbance (ln(A)) versus irradiation time. The slope of this line (k) is proportional to the rate of DMA consumption.

    • Calculate the ΦΔ of the TAP-based PS using the following equation: ΦΔ(sample) = ΦΔ(ref) * (k(sample) / k(ref)) * (F(ref) / F(sample)) Where:

      • ΦΔ(ref) is the known quantum yield of the reference.

      • k(sample) and k(ref) are the slopes from the plots.

      • F is the absorption correction factor, calculated as F = 1 - 10⁻ᴬ, where A is the absorbance of the sensitizer at the irradiation wavelength.

Conclusion and Future Directions

This compound is more than just a heterocyclic molecule; it is a powerful building block for creating highly functional photosensitizers. Its unique electronic properties, especially when complexed with transition metals, allow for the rational design of agents for photodynamic therapy and photocatalysis. The protocols outlined in this guide provide a robust framework for researchers to explore and validate the efficacy of novel TAP-based compounds. Future research will likely focus on developing TAP-based systems with enhanced absorption in the near-infrared (NIR) region for deeper tissue penetration in PDT, as well as expanding their application in complex, multi-step photocatalytic transformations.

References

The Pivotal Role of 4,5,9,10-Tetraazaphenanthrene in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Heterocycle

In the intricate world of supramolecular chemistry, the design and synthesis of functional molecular architectures are paramount. Among the vast array of building blocks available to chemists, nitrogen-containing heterocyclic compounds have garnered significant attention due to their versatile coordination properties and rich electronic characteristics. Within this class, 4,5,9,10-tetraazaphenanthrene, also known by its systematic name dipyrido[3,2-c:2',3'-e]pyridazine, has emerged as a ligand of considerable interest. Its planar, rigid structure, coupled with the strategic placement of four nitrogen atoms, imparts unique electronic and steric properties that make it an exceptional component for the construction of complex supramolecular systems.

This technical guide provides a comprehensive overview of this compound, from its fundamental synthesis and characterization to its detailed applications in the self-assembly of metallosupramolecular architectures, chemical sensing, and catalysis. The protocols outlined herein are designed to be a practical resource for researchers aiming to harness the potential of this versatile molecule in their own investigations.

PART 1: Synthesis and Characterization of this compound

A reliable and reproducible synthesis is the cornerstone of any application-driven research. While various methods for the synthesis of related pyridopyridazine systems exist, a common route to this compound involves the cyclocondensation of a suitable diamine precursor.

Protocol 1: Synthesis of this compound

This protocol is based on the cyclocondensation of 2,2'-bipyridine-3,3'-diamine with glyoxal. The diamine precursor itself can be synthesized from 2,2'-bipyridine.

Materials:

  • 2,2'-Bipyridine-3,3'-diamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,2'-bipyridine-3,3'-diamine (1.86 g, 10 mmol) in 100 mL of ethanol.

  • Addition of Glyoxal: To the stirred solution, slowly add glyoxal (40% aqueous solution, 1.45 mL, 10 mmol).

  • Acidification and Reflux: Add a few drops of concentrated hydrochloric acid to catalyze the reaction. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the solution with a saturated aqueous solution of sodium hydroxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Diagram of the Synthetic Pathway

G cluster_0 Synthesis of this compound diamine 2,2'-Bipyridine-3,3'-diamine reaction + diamine->reaction glyoxal Glyoxal glyoxal->reaction product This compound reaction_conditions Ethanol, HCl (cat.) Reflux reaction_conditions->product Cyclocondensation

Caption: Synthetic route to this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Resonances in the aromatic region consistent with the symmetric structure of the molecule.
¹³C NMR Signals corresponding to the carbon atoms of the fused heterocyclic rings.
IR (KBr) Characteristic peaks for C=N and C=C stretching vibrations in the aromatic system.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of C₁₀H₆N₄ (m/z = 182.18).[1]

PART 2: Applications in Supramolecular Chemistry

The unique structural and electronic features of this compound make it a versatile building block for the construction of a variety of supramolecular assemblies. Its two bidentate N,N-chelating sites are predisposed to coordinate with metal ions, leading to the formation of discrete, well-defined architectures.

Application 1: Self-Assembly of Metallosupramolecular Cages

Metallosupramolecular cages are discrete, three-dimensional structures formed through the coordination of organic ligands and metal ions. These assemblies can encapsulate guest molecules and have applications in drug delivery, catalysis, and sensing. This compound can act as a planar panel in the construction of such cages.

This protocol describes the self-assembly of a simple paddlewheel-type cage using this compound (L) and a palladium(II) source.

Materials:

  • This compound (L)

  • Palladium(II) nitrate (Pd(NO₃)₂) or another suitable Pd(II) salt

  • Dimethyl sulfoxide-d₆ (DMSO-d₆) for NMR analysis

  • NMR tubes

  • Vials

Procedure:

  • Stock Solutions: Prepare stock solutions of this compound (20 mM) and Pd(NO₃)₂ (10 mM) in DMSO-d₆.

  • Self-Assembly: In a clean vial, combine the ligand solution (200 µL, 4 µmol) and the palladium(II) salt solution (200 µL, 2 µmol) to achieve a 2:1 ligand-to-metal ratio.

  • Equilibration: Gently agitate the mixture and allow it to stand at room temperature for 1-2 hours to ensure the self-assembly process reaches equilibrium.

  • Characterization: Transfer the resulting solution to an NMR tube. The formation of the [Pd₂(L)₄]⁴⁺ cage can be confirmed by ¹H NMR spectroscopy. The coordination of the ligand to the metal center will induce significant downfield shifts of the ligand's proton signals compared to the free ligand, and the symmetry of the resulting spectrum will be indicative of the formation of a discrete, high-symmetry species. Further characterization can be performed using techniques such as diffusion-ordered NMR spectroscopy (DOSY) and electrospray ionization mass spectrometry (ESI-MS).

G

Caption: Principle of anion detection.

Application 3: Homogeneous Catalysis

Metal complexes of this compound can serve as catalysts in various organic transformations. The electron-withdrawing nature of the ligand can modulate the redox properties of the metal center, influencing its catalytic activity.

This protocol provides a general method for investigating the catalytic activity of a [Cu(L)Cl₂] complex in the aerobic oxidation of a model substrate, benzyl alcohol.

Materials:

  • [Cu(L)Cl₂] complex (synthesized separately)

  • Benzyl alcohol

  • Acetonitrile

  • Oxygen (O₂) or air

  • Gas chromatograph (GC) for reaction monitoring

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the [Cu(L)Cl₂] catalyst (e.g., 1-5 mol%) and benzyl alcohol (1 mmol) in acetonitrile (10 mL).

  • Reaction Conditions: Place the flask in an oil bath preheated to the desired temperature (e.g., 80 °C). Purge the flask with oxygen or ensure a continuous flow of air through the reaction mixture.

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture and analyze them by GC to monitor the conversion of benzyl alcohol and the formation of benzaldehyde.

  • Work-up and Analysis: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature. The product can be isolated and purified by standard techniques if desired. The catalytic turnover number (TON) and turnover frequency (TOF) can be calculated to quantify the catalyst's efficiency.

Conclusion and Future Outlook

This compound is a compelling building block in the field of supramolecular chemistry. Its well-defined structure and versatile coordination chemistry enable the construction of a wide range of functional supermolecules. The protocols detailed in this guide provide a starting point for researchers to explore the synthesis, properties, and applications of this intriguing ligand. Future research in this area will likely focus on the development of more complex and functional supramolecular systems based on this compound, with potential applications in areas such as targeted drug delivery, advanced materials, and green catalysis. The continued exploration of this and related polyazaaromatic ligands will undoubtedly lead to new and exciting discoveries in the ever-evolving field of supramolecular science.

References

Measuring the Photoluminescence Quantum Yield of Novel Compounds: A Protocol Featuring 4,5,9,10-tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The photoluminescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of a substance in converting absorbed light into emitted light.[1][2] Its determination is critical in fields ranging from materials science to drug development, where it governs the performance of fluorescent probes, sensors, and imaging agents.[3][4] This guide provides a detailed protocol for measuring the relative fluorescence quantum yield of a compound, using 4,5,9,10-tetraazaphenanthrene (taphen) as a representative example of a novel molecule requiring photophysical characterization. We will detail the comparative method, which involves referencing the fluorescence of the sample against a well-characterized standard.[3][5] This document provides the theoretical basis, a step-by-step experimental workflow, data analysis procedures, and critical considerations for ensuring accurate and reproducible results.

Introduction to Fluorescence Quantum Yield

The quantum yield is defined as the ratio of photons emitted to photons absorbed by a fluorophore (Figure 1).[1][6]

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as high-throughput screening and bio-imaging.[3] While absolute methods for measuring Φ exist, they require specialized instrumentation like an integrating sphere.[6][7] The relative method, which compares the sample to a standard of known quantum yield, is more accessible and widely used, offering reliable results when performed correctly.[1][6][7]

This compound (taphen) is a polyazaaromatic heterocyclic compound primarily explored for its role as a "redox non-innocent" ligand in coordination chemistry, capable of bridging metal centers and mediating electron transfer.[8] While its coordination chemistry is of significant interest, a full account of its intrinsic photophysical properties, including its quantum yield, is essential for exploring its potential in photoredox catalysis, as a sensor, or as a functional chromophore. This protocol will guide the user through this characterization process.

Principle of the Relative Method

The relative method is based on the comparison of the integrated fluorescence intensity and the absorbance of an unknown sample with those of a reference standard under identical experimental conditions.[5] The relationship is described by the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [9]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the unknown sample (taphen) and the standard, respectively.

A key prerequisite for this method is to work with dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects, where re-absorption of emitted light can lead to an underestimation of the quantum yield.[5][9]

Experimental Design & Workflow

Instrumentation and Materials
  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Must be capable of providing spectrally corrected emission data.

  • Quartz Cuvettes: A matched pair of 1 cm path length fluorescence cuvettes and at least one 1 cm absorption cuvette. Using longer path length cuvettes (e.g., 20 mm, 50 mm) for absorbance measurements can improve accuracy for very dilute solutions.[9]

  • Volumetric Glassware: For accurate preparation of stock solutions and dilutions.

  • Solvent: High-purity spectroscopic grade solvent. The solvent must dissolve both the sample and the standard and should be optically transparent at the excitation and emission wavelengths.

  • Unknown Sample: this compound (taphen).

  • Fluorescence Standard: A compound with a well-characterized quantum yield (see Table 1).

Selection of a Suitable Reference Standard

The choice of the reference standard is critical for an accurate measurement.[10] The ideal standard should:

  • Absorb light at the chosen excitation wavelength.

  • Have an emission spectrum that is in a similar region to the sample to minimize wavelength-dependent variations in instrument response.[9]

  • Possess a high and stable quantum yield that is well-documented.

  • Be chemically stable and available in high purity.

Since the photophysical properties of taphen are not widely reported, an initial screening is necessary. A preliminary absorbance and fluorescence scan of a dilute taphen solution should be performed to identify its absorption and emission maxima. Based on its aromatic structure, absorption in the UV-A range (300-400 nm) is expected. For this protocol, we will proceed assuming an excitation wavelength around 350 nm, making Quinine Sulfate an excellent choice as a standard.

Table 1: Common Fluorescence Quantum Yield Standards

StandardSolventExcitation (nm)Emission (nm)Quantum Yield (ΦST)Source(s)
Quinine Sulfate 0.1 M HClO4~350~4500.60[11][12]
Quinine Sulfate 0.05 M H2SO4~350~4500.546[13]
Fluorescein 0.1 M NaOH~490~5200.95[14]
Rhodamine 6G Ethanol~520~5500.95[12]
Rhodamine 101 Ethanol~560~5851.0[2][12]

Note: The use of 0.1 M perchloric acid (HClO4) is recommended for Quinine Sulfate as its quantum yield shows no temperature dependence in this solvent, unlike in sulfuric acid (H2SO4).[11][12]

Overall Experimental Workflow

The workflow involves parallel preparation and analysis of the unknown sample and the reference standard to ensure that experimental conditions are identical.

G start Start: Select Standard & Solvent prep_st Prepare Stock Solution (Standard) start->prep_st prep_x Prepare Stock Solution (Taphen - Unknown) start->prep_x series_st Create Dilution Series (Abs < 0.1) prep_st->series_st series_x Create Dilution Series (Abs < 0.1) prep_x->series_x abs_st Measure Absorbance (Standard Series) series_st->abs_st abs_x Measure Absorbance (Taphen Series) series_x->abs_x fluor_st Measure Corrected Fluorescence (Standard Series) abs_st->fluor_st fluor_x Measure Corrected Fluorescence (Taphen Series) abs_x->fluor_x integrate_st Integrate Fluorescence Intensity (Standard) plot_st Plot: Intensity vs. Absorbance (Standard) integrate_st->plot_st integrate_x Integrate Fluorescence Intensity (Taphen) plot_x Plot: Intensity vs. Absorbance (Taphen) integrate_x->plot_x grad_st Calculate Gradient (Grad_ST) plot_st->grad_st grad_x Calculate Gradient (Grad_X) plot_x->grad_x calc 4. Calculate Quantum Yield (Φ_X) Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) grad_st->calc grad_x->calc

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4,5,9,10-Tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,9,10-tetraazaphenanthrene, a crucial building block in materials science and medicinal chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during its synthesis. The information presented here is grounded in established chemical principles and validated experimental practices to ensure reliability and reproducibility.

I. Reaction Fundamentals: A Visual Overview

The synthesis of this compound, also known as pyrimido[4,5-b]quinoxaline, typically involves the condensation of 1,10-phenanthroline-5,6-dione with a suitable nitrogen source. Understanding the reaction pathway is critical for effective troubleshooting.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_product Product & Purification Phen_dione 1,10-Phenanthroline-5,6-dione Condensation Condensation Reaction Phen_dione->Condensation Nitrogen_Source Nitrogen Source (e.g., Guanidine, Urea) Nitrogen_Source->Condensation TAP This compound Condensation->TAP Solvent Solvent (e.g., DMF, Acetic Acid) Solvent->Condensation Catalyst Catalyst/Base (e.g., K2CO3, NaOAc) Catalyst->Condensation Purification Purification (Recrystallization, Chromatography) TAP->Purification

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity & Stoichiometry Start->Check_Reagents Reagent_Purity Is 1,10-phenanthroline-5,6-dione pure? Are reagents anhydrous? Check_Reagents->Reagent_Purity Check_Conditions 2. Optimize Reaction Conditions Conditions_Temp Is the reaction temperature optimal? Is the reaction time sufficient? Check_Conditions->Conditions_Temp Check_Workup 3. Evaluate Work-up & Purification Workup_Loss Is product lost during extraction or filtration? Is the purification method appropriate? Check_Workup->Workup_Loss Reagent_Purity->Check_Conditions Yes Solution_Reagent Purify starting materials. Use anhydrous solvents. Reagent_Purity->Solution_Reagent No Conditions_Temp->Check_Workup Yes Solution_Conditions Systematically vary temperature and time. Monitor reaction progress by TLC. Conditions_Temp->Solution_Conditions No Solution_Workup Minimize transfer steps. Consider alternative purification like sublimation. Workup_Loss->Solution_Workup Yes End Improved Yield Workup_Loss->End No Solution_Reagent->End Solution_Conditions->End Solution_Workup->End

Caption: A step-by-step guide to diagnosing and resolving low reaction yields.

  • Reagent Quality: The purity of the starting 1,10-phenanthroline-5,6-dione is paramount. Impurities can lead to side reactions and inhibit the desired condensation. It is advisable to purify the dione, for instance by recrystallization, before use. Additionally, ensure all reagents and solvents are anhydrous, as water can interfere with the condensation reaction.

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield. While various solvents can be used, polar aprotic solvents like DMF are common. The optimal temperature often requires empirical determination but typically ranges from 80 to 150 °C. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Stoichiometry: An excess of the nitrogen source, such as guanidine or urea, is often used to drive the reaction to completion. A molar ratio of 1:2 to 1:5 of the dione to the nitrogen source is a good starting point for optimization.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

A2: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Incomplete Condensation: If the reaction is not allowed to proceed to completion, you may isolate partially reacted intermediates. As mentioned, monitoring by TLC is essential to ensure the disappearance of the starting material.

  • Side Reactions of the Dione: 1,10-Phenanthroline-5,6-dione can undergo self-condensation or react with solvent impurities under harsh conditions. Using a purified dione and high-purity solvents is critical.

  • Choice of Base/Catalyst: The choice and amount of base or catalyst can influence selectivity. For instance, when using guanidine hydrochloride, a base like potassium carbonate is needed to liberate the free guanidine. The stoichiometry of the base should be carefully controlled to avoid promoting side reactions.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeRationale
Solvent DMF, Glacial Acetic AcidHigh boiling point allows for necessary reaction temperatures. Acetic acid can also act as a catalyst.
Temperature 100 - 140 °CBalances reaction rate with potential for thermal degradation.
Reaction Time 4 - 24 hoursMonitor by TLC to determine optimal time.
Dione:Nitrogen Source 1:3 to 1:5Excess nitrogen source drives the reaction towards the product.
Atmosphere Inert

Technical Support Center: Purification of 4,5,9,10-Tetraazaphenanthrene (TAP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4,5,9,10-tetraazaphenanthrene (TAP). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this important nitrogen-containing heterocyclic compound. As a redox non-innocent ligand, the purity of TAP is paramount for its successful application in coordination chemistry and materials science.[1] This guide is designed to help you navigate the challenges of its purification, ensuring high-purity material for your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of crude TAP. The solutions are based on established crystallization principles and extensive experience with polyazaaromatic systems.

Issue 1: The crude TAP does not fully dissolve in the hot solvent.

Question: I've added my chosen solvent and heated it to reflux, but a significant amount of solid material remains undissolved. What should I do?

Answer:

This issue typically points to one of two scenarios: insufficient solvent volume or the presence of insoluble impurities.

  • Causality: The core principle of recrystallization is to create a saturated solution at high temperature.[2] If there isn't enough solvent, the desired compound, TAP, cannot fully dissolve, leading to premature filtration losses and inaccurate assessments of saturation. Alternatively, synthetic by-products or unreacted starting materials may be insoluble in your chosen solvent system.

  • Step-by-Step Solution:

    • Incremental Solvent Addition: While maintaining the solution at or near its boiling point, add small aliquots (e.g., 5-10% of the initial volume) of the hot solvent. Stir or swirl thoroughly after each addition. If the solid is your product, you should see it progressively dissolve.

    • Identify Insoluble Impurities: If a portion of the solid refuses to dissolve even after adding a significant excess of solvent (e.g., 25-30% more), it is likely an insoluble impurity.

    • Perform Hot Gravity Filtration: To remove these impurities, you must filter the hot solution before allowing it to cool. This is a critical step to prevent the impurities from co-precipitating with your purified product.[3] Use a pre-heated funnel and fluted filter paper to minimize premature crystallization in the funnel.[3]

    • Re-saturate if Necessary: If a large volume of extra solvent was added, you may need to evaporate some of it to re-establish a saturated solution before cooling. A common mistake is to add too much of a "poorer" solvent in a mixed solvent system, which can cause everything to precipitate.[3]

Issue 2: The product "oils out" instead of forming crystals.

Question: Upon cooling, my dissolved TAP separated as an oily liquid at the bottom of the flask, not as solid crystals. How can I fix this?

Answer:

"Oiling out" is a common problem, especially with organic compounds. It occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated.

  • Causality: The high concentration of solute upon cooling can lead to the formation of a liquid phase (the "oil") rather than an ordered crystal lattice. This is often exacerbated if the boiling point of the solvent is higher than the melting point of the solute or its impurities.

  • Step-by-Step Solution:

    • Re-heat the Solution: Heat the mixture until the oil completely redissolves, forming a homogeneous solution again.

    • Add More Solvent: Add more of the primary solvent (typically 10-20%) to lower the saturation point.

    • Slow Cooling: This is the most critical parameter. Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote the formation of well-ordered crystals. Rapid cooling, such as placing the flask directly in an ice bath, is a primary cause of oiling out.[4]

    • Consider a Different Solvent System: If the problem persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a solvent pair. By starting with the "good" solvent and slowly adding a "poor" solvent to the hot solution until it becomes cloudy, you can often find a composition that encourages crystallization upon slow cooling.[5][6]

Issue 3: I have very low recovery of my purified TAP.

Question: After filtration and drying, the mass of my recovered crystalline TAP is much lower than expected. What went wrong?

Answer:

Low recovery is a frustrating issue that can usually be traced back to the solvent choice or procedural errors.

  • Causality: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[6] If the compound has significant solubility in the cold solvent, a large portion will remain in the mother liquor after filtration. Using an excessive volume of solvent is another common cause.

  • Step-by-Step Solution:

    • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[2][6] This ensures the solution is saturated and maximizes the amount of product that will crystallize upon cooling.

    • Ensure Adequate Cooling: Cool the flask in an ice-water bath for at least 15-20 minutes after it has reached room temperature to minimize the solubility of TAP in the mother liquor.

    • Avoid Premature Rinsing Errors: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your product off the filter paper.[3]

    • Collect a Second Crop: The mother liquor (the filtrate) is saturated with your product. You can often recover more material by boiling off a portion of the solvent (e.g., 30-50%) and re-cooling the concentrated solution to obtain a "second crop" of crystals.[6] Be aware that this second crop may be less pure than the first.

Issue 4: The final product is still colored.

Question: My crude TAP was a dark color, and after recrystallization, the crystals are still yellowish/brownish instead of the expected pale color. How do I remove colored impurities?

Answer:

Colored impurities are common in aromatic compounds and often arise from oxidation or polymerization by-products.

  • Causality: These impurities are often large, conjugated molecules that are structurally similar to the product, meaning they may have similar solubility profiles, making them difficult to remove by simple recrystallization.

  • Step-by-Step Solution:

    • Activated Charcoal Treatment: For persistent color, you can use a small amount of activated charcoal (decolorizing carbon).

      • After dissolving the crude TAP in the hot solvent, remove the flask from the heat source.

      • Add a very small amount of charcoal (e.g., 1-2% of the solute's weight) to the solution. Adding charcoal to a boiling solution can cause it to boil over violently.

      • Swirl the mixture and gently heat it again for a few minutes.

      • Remove the charcoal via hot gravity filtration as you would for any insoluble impurity.

    • Caution with Charcoal: Use charcoal sparingly. It is a high-surface-area adsorbent and will adsorb your product as well as the impurities, which can reduce your yield.

    • Consider Column Chromatography: If recrystallization and charcoal treatment fail to yield a product of sufficient purity, the impurities may be too similar in solubility to TAP. In this case, purification by column chromatography over silica gel or alumina may be necessary as a preceding step.[7][8]

Recrystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start: Dissolve Crude TAP in Hot Solvent check_dissolved Does it fully dissolve? start->check_dissolved hot_filtration Perform Hot Gravity Filtration to Remove Insoluble Impurities check_dissolved->hot_filtration No cool_solution Allow Solution to Cool Slowly check_dissolved->cool_solution Yes hot_filtration->cool_solution check_crystals What forms upon cooling? cool_solution->check_crystals oiling_out Product 'Oils Out' check_crystals->oiling_out no_crystals No Crystals Form check_crystals->no_crystals crystals_form Crystals Form check_crystals->crystals_form reheat_oil Re-heat to dissolve oil. Add more solvent (10-20%). Ensure very slow cooling. oiling_out->reheat_oil induce_crystallization Induce Crystallization: 1. Scratch flask walls. 2. Add a seed crystal. 3. Cool in ice bath. no_crystals->induce_crystallization filter_dry Filter, Wash (cold solvent), and Dry Crystals crystals_form->filter_dry reheat_oil->cool_solution induce_crystallization->filter_dry check_yield Check Yield & Purity filter_dry->check_yield low_yield Yield is Low check_yield->low_yield Problem impure Product is Impure/Colored check_yield->impure Problem success Success! High Yield & Purity check_yield->success Good recover_second_crop Concentrate mother liquor to recover a second crop. low_yield->recover_second_crop rerun_recrystallization Re-run recrystallization: - Use less solvent. - Consider charcoal treatment. - Change solvent system. impure->rerun_recrystallization

Caption: A flowchart for troubleshooting the recrystallization of TAP.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

There is no single "best" solvent, as the ideal choice depends on the specific impurities present in your crude material. However, based on the polar, aromatic structure of TAP, here are some excellent starting points:

  • Single Solvents: Ethanol, acetone, or acetonitrile are often good choices. These solvents have moderate polarity and are effective at dissolving many organic compounds when hot but less so when cold.[5][9]

  • Solvent Pairs: A mixed solvent system provides excellent tunability. Common pairs include:

    • Toluene/Hexane

    • Ethanol/Water

    • Acetone/Hexane The general strategy is to dissolve the crude TAP in a minimum amount of the "good" solvent (e.g., toluene) at high temperature, then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy. A few drops of the good solvent are then added to clarify the solution before it is allowed to cool slowly.[3]

Q2: How do I select a good solvent system from scratch?

The process involves small-scale solubility tests:

  • Place a small amount of your crude TAP (20-30 mg) into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Take the tubes that showed poor solubility and heat them in a water or sand bath. A good solvent will dissolve the compound when hot.

  • Finally, cool the tubes that showed good hot-solubility in an ice bath. The ideal solvent will cause a large amount of crystalline solid to precipitate.

SolventBoiling Point (°C)PolarityComments
Water 100HighGood for highly polar compounds, but may have poor solubility for TAP.[5]
Ethanol 78HighA very common and effective solvent for many polar organic solids.[5]
Acetone 56Medium-HighGood solvent, but its low boiling point can lead to rapid evaporation.
Acetonitrile 82Medium-HighOften effective for compounds with aromatic rings.[9]
Toluene 111LowGood for aromatic compounds; often used in a pair with hexane.[7]
n-Hexane 69Very LowTypically used as the "poor" solvent (anti-solvent) in a pair.[5]

Q3: How can I improve the quality and size of my crystals?

Crystal quality is directly related to the rate of formation.

  • Slow Cooling: As mentioned, this is the most important factor. Rapid cooling traps impurities and leads to the formation of small, often impure, crystals. Slow, undisturbed cooling from a saturated solution is key.[4]

  • Avoid Agitation: Do not disturb, stir, or agitate the flask while the crystals are forming. This can lead to the formation of many small nuclei, resulting in a fine powder rather than large, well-defined crystals.

  • Use Clean Glassware: Scratches or residues on the inside of the flask can act as nucleation sites, causing premature and rapid crystallization.[4]

Q4: Can I use a rotary evaporator to speed up crystallization?

A rotary evaporator is generally used to remove solvent to dryness or to concentrate a solution, not to perform a controlled crystallization for purification.[10] Using it for crystallization typically results in the rapid precipitation of a fine, often impure, powder on the walls of the flask. For purification, slow cooling of a saturated solution is the required method.

Standard Recrystallization Protocol for this compound

This protocol provides a general workflow. The specific solvent and volumes should be determined by preliminary tests as described in the FAQ.

  • Dissolution: Place the crude TAP (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions and heat the mixture to a gentle boil with stirring. Continue adding the solvent until the TAP just dissolves completely.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for another 2-3 minutes.

  • Hot Filtration: Pre-heat a funnel and place a piece of fluted filter paper inside. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. Then, transfer the purified crystals to a watch glass or weighing dish to air dry completely or dry in a vacuum oven.

References

Technical Support Center: Synthesis of 4,5,9,10-Tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,9,10-tetraazaphenanthrene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Low Yields in this compound Synthesis

The synthesis of this compound, also known as dipyrido[3,2-a:2',3'-c]phenazine, typically proceeds via a condensation reaction between 1,10-phenanthroline-5,6-dione and a suitable diamine, such as hydrazine or o-phenylenediamine. Low yields in this multi-step synthesis can be frustrating. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.

Q1: My overall yield for this compound is consistently low. Where should I start troubleshooting?

A systematic approach, starting from the quality of your starting materials and progressing through each reaction step, is the most effective way to diagnose the issue. Low yields can often be traced back to suboptimal reaction conditions or the purity of reagents.[1]

Here is a logical workflow to pinpoint the problem:

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q2: The yield of my 1,10-phenanthroline-5,6-dione intermediate is poor. What are the likely causes?

The synthesis of 1,10-phenanthroline-5,6-dione is typically achieved through the oxidation of 1,10-phenanthroline. This step is critical, and low yields are often due to incomplete reaction or degradation of the product.

  • Suboptimal Oxidizing Conditions: The choice and concentration of the oxidizing agent are crucial. A common method involves using a mixture of nitric acid and sulfuric acid, often with a bromine source like potassium bromide. Ensure the reagents are fresh and used in the correct stoichiometric ratios. The reaction temperature is also a critical parameter; it needs to be high enough to drive the reaction to completion but not so high as to cause decomposition.

  • Inefficient Reaction Monitoring: This oxidation can be slow. It is important to monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Work-up and Isolation Issues: The product is typically isolated by pouring the reaction mixture into ice water and neutralizing it. Incomplete neutralization or excessive heat during this process can lead to product loss. Ensure the pH is carefully adjusted and the mixture is kept cool.

Experimental Protocol: Synthesis of 1,10-Phenanthroline-5,6-dione

  • In a three-necked flask cooled to 0 °C, carefully add 1,10-phenanthroline to concentrated sulfuric acid with stirring.

  • Sequentially add potassium bromide and concentrated nitric acid while maintaining a low temperature (around 5 °C).

  • Allow the mixture to stir at room temperature for a short period before gradually increasing the temperature to the optimal reaction temperature (e.g., 100-130 °C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture into a beaker of ice water.

  • Neutralize the solution to approximately pH 7 using a base such as sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure dione.

Q3: The final condensation reaction to form this compound has a low yield, even with a pure dione intermediate. What could be wrong?

The condensation of 1,10-phenanthroline-5,6-dione with a diamine is the final and often challenging step. Several factors can contribute to a low yield here.

  • Purity of the Diamine: Ensure the diamine (e.g., hydrazine hydrate or o-phenylenediamine) is of high purity. Impurities can lead to side reactions and the formation of unwanted byproducts.

  • Reaction Solvent and Temperature: The choice of solvent is critical for ensuring that both reactants are sufficiently soluble. Ethanol is a commonly used solvent. The reaction is typically performed at reflux temperature to ensure a reasonable reaction rate.

  • Catalyst: An acid catalyst, such as a few drops of concentrated sulfuric acid, is often necessary to facilitate the condensation. The amount of catalyst should be optimized, as too much can lead to side reactions or degradation.

  • Formation of a Stable, Non-Aromatic Intermediate: Research has shown that in similar condensation reactions, a stable, non-aromatic intermediate can form, which may not readily convert to the final aromatic product.[2] This can be a significant cause of low yields. Driving the reaction to completion might require extended reaction times or a higher reflux temperature.

  • Atmosphere: While not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the reactants or intermediates, especially at elevated temperatures.

Q4: I am observing multiple spots on my TLC plate after the condensation reaction. What are the likely side products?

The formation of multiple products indicates that side reactions are occurring.

  • Incomplete Condensation: One of the spots is likely your unreacted 1,10-phenanthroline-5,6-dione.

  • Mono-condensation Product: If the reaction is not complete, you may have a significant amount of the intermediate where the diamine has only reacted with one of the carbonyl groups of the dione.

  • Polymerization: Diamines can potentially react with multiple dione molecules, leading to oligomeric or polymeric byproducts, especially if the stoichiometry is not carefully controlled.

  • Oxidation/Degradation Products: At high temperatures, the starting materials or the product might be susceptible to oxidation or degradation, leading to a complex mixture of byproducts.

To minimize side products, ensure accurate stoichiometry of your reactants, optimize the reaction time and temperature, and consider performing the reaction under an inert atmosphere.

Q5: I seem to be losing a lot of my product during purification. What are the best practices for isolating this compound?

This compound is a planar, aromatic molecule that is often a solid with limited solubility in common organic solvents.

  • Precipitation and Filtration: A common method for isolation is to cool the reaction mixture to induce precipitation of the product. The solid can then be collected by filtration. Ensure the mixture is sufficiently cooled to maximize precipitation.

  • Washing: After filtration, wash the solid with a cold solvent in which the product has low solubility but the impurities are soluble. This will help to remove any unreacted starting materials or soluble byproducts.

  • Recrystallization: For further purification, recrystallization from a suitable high-boiling point solvent may be necessary. Finding the right solvent system that provides good recovery can be challenging and may require some experimentation.

  • Column Chromatography: If the product is sufficiently soluble, column chromatography can be an effective purification method. However, due to the often low solubility of these types of compounds, this may not always be practical.

Frequently Asked Questions (FAQs)

Q: What is the typical yield I can expect for the synthesis of this compound?

A: The reported yields for the synthesis of dipyrido[3,2-a:2',3'-c]phenazine (a closely related analogue) from 1,10-phenanthroline-5,6-dione and o-phenylenediamine are in the range of 70-75%.[1] However, yields can vary significantly depending on the specific diamine used, the reaction scale, and the optimization of the reaction conditions.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. You will be working with strong acids (sulfuric and nitric acid) and potentially hazardous organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrazine is also a toxic and potentially explosive compound and should be handled with extreme care.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used to confirm the structure and purity of your this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess purity. A sharp melting point is indicative of a pure compound.

  • Elemental Analysis: To determine the elemental composition.

Q: Can I use a different diamine for the condensation reaction to create derivatives?

A: Yes, this is a common strategy for creating a library of this compound derivatives with different functional groups. The choice of diamine will influence the electronic and steric properties of the final molecule. However, you may need to re-optimize the reaction conditions for each new diamine.

Quantitative Data Summary

ParameterRecommended ConditionPotential Impact of Deviation
Oxidation Step
Oxidizing AgentConc. HNO₃ / Conc. H₂SO₄ / KBrIncomplete reaction or over-oxidation
Temperature100-130 °CLow temperature: slow/incomplete reaction. High temperature: degradation.
Condensation Step
SolventEthanolPoor solubility of reactants can lead to low yield.
CatalystCatalytic amount of H₂SO₄No catalyst: slow reaction. Too much catalyst: side reactions.
TemperatureRefluxIncomplete reaction at lower temperatures.
AtmosphereInert (N₂ or Ar) recommendedPrevents oxidation of sensitive reagents.

References

identifying and minimizing side products in 4,5,9,10-tetraazaphenanthrene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,5,9,10-Tetraazaphenanthrene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound, also known as pyrazino[2,3-b]quinoxaline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols, minimize side products, and ensure the highest purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3][4] Specifically, the reaction of 2,3-diaminoquinoxaline with glyoxal is a widely used approach.[1] The reaction is typically carried out in a suitable solvent, such as acetic acid or ethanol, and may require heating to drive the condensation to completion.[1]

Q2: I am getting a low yield of the desired product. What are the potential causes?

Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure that the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature. The purity of the starting materials is also critical; impurities in the 2,3-diaminoquinoxaline or the dicarbonyl compound can lead to the formation of side products and consume the reactants, thus lowering the yield of the desired product. Additionally, the choice of solvent can influence the reaction rate and yield. In some cases, running the reaction "neat" (without a solvent) by heating the reactants together can be effective.[1]

Q3: My final product is not pure. What are the likely side products?

Several side products can form during the synthesis of this compound. These can include:

  • Incomplete condensation products: If the reaction does not go to completion, you may have mono-substituted intermediates present in your product mixture.[5]

  • Isomeric products: Depending on the reactants and reaction conditions, the formation of isomeric structures is possible. For instance, the condensation of diethyl acetylenedicarboxylate with 2,3-diaminoquinoxaline can yield an isomeric pyrazino[2,3-b]quinoxaline derivative.[6][7]

  • Oxidation products: The starting materials or the product itself may be susceptible to oxidation, especially if the reaction is carried out in the presence of air for extended periods at high temperatures.

  • Polymeric materials: Over-reaction or side reactions can sometimes lead to the formation of insoluble polymeric byproducts.

Troubleshooting Guide: Identifying and Minimizing Side Products

This section provides a structured approach to troubleshooting common issues related to side product formation.

Problem 1: Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis shows spots corresponding to the starting materials (2,3-diaminoquinoxaline and the dicarbonyl compound).

  • NMR spectrum of the crude product shows peaks corresponding to the starting materials.

Causality and Solution: This issue typically arises from incomplete reaction. The condensation reaction is an equilibrium process, and its completion can be influenced by reaction time, temperature, and the removal of the water byproduct.

Workflow for Resolution:

start Low Conversion Detected prolong Prolong Reaction Time start->prolong Is reaction time sufficient? increase_temp Increase Reaction Temperature prolong->increase_temp Is temperature optimal? remove_water Use Dean-Stark Trap or Drying Agent increase_temp->remove_water Is water being removed? check_purity Verify Starting Material Purity remove_water->check_purity Are starting materials pure? result Improved Conversion check_purity->result

Caption: Troubleshooting workflow for incomplete reaction.

Detailed Steps:

  • Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting material spots disappear or no longer decrease in intensity.

  • Increase Temperature: If prolonging the time is ineffective, gradually increase the reaction temperature. Be cautious, as excessive heat can lead to degradation or other side reactions.

  • Water Removal: The condensation reaction produces water. Employing a Dean-Stark trap if the solvent is appropriate (e.g., toluene) or adding a drying agent can shift the equilibrium towards the product.

  • Check Starting Material Purity: Impurities can inhibit the reaction. Recrystallize or purify the starting materials if necessary.

Problem 2: Formation of an Insoluble, Dark-Colored Precipitate

Symptoms:

  • Formation of a dark, tarry, or insoluble solid that is difficult to characterize.

  • Low yield of the desired soluble product.

Causality and Solution: This often indicates the formation of polymeric side products or degradation of the reactants or product. This can be caused by excessive heat, incorrect stoichiometry, or the presence of catalytic impurities.

Preventative Measures:

Parameter Recommendation Rationale
Temperature Control Maintain the lowest effective temperature. High temperatures can promote polymerization and decomposition.
Stoichiometry Use precise equimolar amounts of reactants.[1] An excess of one reactant can lead to side reactions.
Inert Atmosphere Conduct the reaction under nitrogen or argon. Minimizes oxidation of sensitive starting materials and intermediates.

| Solvent Choice | Use a solvent in which the product is reasonably soluble at the reaction temperature. | This can prevent the product from precipitating out and undergoing further reactions. |

Problem 3: Identification of Isomeric Byproducts

Symptoms:

  • Mass spectrometry indicates the presence of compounds with the same mass as the desired product.

  • NMR spectroscopy shows a more complex spectrum than expected for the pure product.

Causality and Solution: The formation of isomers can occur, for example, when using unsymmetrical dicarbonyl compounds or when alternative cyclization pathways are possible.[6][7]

Analytical and Purification Workflow:

start Isomer Formation Suspected ms Confirm Isomers by Mass Spectrometry start->ms nmr Characterize by 1H and 13C NMR ms->nmr hplc Develop HPLC Separation Method nmr->hplc chromatography Purify by Column Chromatography hplc->chromatography recrystallization Attempt Fractional Recrystallization hplc->recrystallization end Pure Isomer Isolated chromatography->end recrystallization->end

Caption: Workflow for isomer identification and separation.

Detailed Steps:

  • Confirmation: Use high-resolution mass spectrometry to confirm that the byproducts are indeed isomers.

  • Characterization: Detailed 1D and 2D NMR analysis can help elucidate the structures of the different isomers.

  • Separation:

    • Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary and mobile phases is crucial.

    • Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective purification technique.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your reagents.

  • Reactant Preparation: Dissolve equimolar amounts of 2,3-diaminoquinoxaline and glyoxal (or another 1,2-dicarbonyl compound) in glacial acetic acid or ethanol.[1]

  • Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with a suitable solvent (e.g., cold ethanol) to remove soluble impurities. Further purification can be achieved by recrystallization or column chromatography.

Protocol for Product Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like dichloromethane or chloroform) and then adding the silica gel and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol).

  • Loading and Elution: Carefully load the dried slurry onto the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Improving the Solubility of 4,5,9,10-Tetraazaphenanthrene for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4,5,9,10-tetraazaphenanthrene, a potent nitrogen-containing heterocyclic compound. Its planar, polyaromatic structure, while crucial for its chemical properties, presents a significant challenge for researchers: poor aqueous solubility.[1][2] This guide provides a systematic approach to troubleshoot and overcome solubility issues, ensuring accurate and reproducible results in your biological assays.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial hurdles. For more detailed protocols, please proceed to Section 2.

Q1: Why is my this compound (taphen) not dissolving in my aqueous assay buffer?

The structure of this compound is a flat, aromatic system. In a solid state, these molecules stack tightly, creating strong intermolecular forces that are difficult for water to break. This, combined with its largely hydrophobic surface area, results in very low intrinsic solubility in aqueous solutions.

Q2: What is the best starting solvent to prepare a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of poorly soluble compounds.[3][4] It is a powerful organic solvent capable of disrupting the crystal lattice of the compound. However, it is critical to be mindful of its potential effects on your specific assay.[5][6]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. What should I do?

This is a classic sign that the compound's solubility limit in the final aqueous medium has been exceeded. The abrupt change in solvent polarity from nearly 100% DMSO to <1% DMSO causes the compound to crash out of solution.

  • Reduce the Final Concentration: Attempt serial dilutions to find the highest concentration that remains soluble.

  • Increase Co-solvent Percentage: While keeping toxicity in mind, you can slightly increase the final DMSO concentration. However, most cell-based assays are sensitive to DMSO levels above 0.5%-1%.[5][6]

  • Modify the Buffer: The solubility of nitrogen-containing heterocycles is often pH-dependent.[7] Try adjusting the pH of your assay buffer (see Q4).

  • Use an Intermediate Dilution Step: Dilute the DMSO stock into a small volume of a solvent like ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous buffer.

Q4: How does pH impact the solubility of taphen?

As a nitrogen-containing heterocycle, the four nitrogen atoms in the taphen structure can act as weak bases.[7][8] In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming a positively charged ion (a salt). This charged species is significantly more polar and, therefore, more soluble in water. Lowering the pH of your buffer, if compatible with your assay, is a highly effective primary strategy.

Q5: Are there alternatives to DMSO that are less toxic to my cells?

Yes. If DMSO proves to be too toxic or interferes with your assay, consider these alternatives:

  • Ethanol: Often less toxic than DMSO, but may have its own biological effects.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents.[9]

  • Cyclodextrins: These are excellent formulating agents that encapsulate the hydrophobic compound, rendering it water-soluble without using traditional organic co-solvents.[10][11][12] They are often very well-tolerated in cell culture.[5]

Section 2: In-Depth Troubleshooting & Methodology

This section provides a structured workflow and detailed protocols for systematically improving the solubility of this compound.

2.1: The Solubility Enhancement Workflow

Before proceeding to advanced techniques, it is essential to follow a logical progression of troubleshooting steps. The following workflow is designed to identify the most straightforward and effective solution for your specific experimental needs.

G cluster_0 Solubility Troubleshooting Workflow A Initial State: Compound (Taphen) Precipitates in Aqueous Buffer B Strategy 1: Co-Solvent Optimization (e.g., DMSO, Ethanol) A->B C Is solubility achieved at a non-toxic solvent concentration? B->C D Success: Proceed with Assay C->D Yes E Strategy 2: pH Adjustment (Acidification) C->E No F Is the required pH compatible with the biological assay? E->F F->D Yes G Strategy 3: Advanced Formulation (Cyclodextrins) F->G No H Does the formulation interfere with the assay? G->H H->D No

Caption: A step-by-step decision tree for enhancing taphen solubility.

2.2: Strategy 1: Co-Solvent Optimization

The goal is to create a concentrated stock solution in a suitable organic solvent and determine the maximum concentration that remains soluble upon dilution into your final assay buffer without inducing toxicity.

Causality: Organic co-solvents like DMSO work by disrupting the solute-solute interactions (crystal lattice energy) and forming favorable solute-solvent interactions, effectively keeping the hydrophobic compound in solution.[3]

Co-SolventTypical Starting Stock Conc.Max Assay Conc. (Cell-Based)ProsCons
DMSO 10-50 mM< 0.5%Excellent solubilizing power for many compounds.[3]Can be toxic to cells at >1%; may interfere with some enzyme assays.[5][6]
Ethanol 10-20 mM< 1%Generally less toxic than DMSO; volatile.Can have specific biological effects; may not be as potent a solvent as DMSO.[5]
PEG 400 10-20 mM< 1%Low toxicity; can improve stability.[9]Higher viscosity; may not be suitable for all applications.

Experimental Protocol: Stock Solution Preparation & Dilution

  • Preparation of Primary Stock: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to make a high-concentration stock (e.g., 20 mM). Use gentle warming (37°C) or brief sonication if necessary to fully dissolve the compound. Visually inspect for any remaining particulate matter.

  • Serial Dilution: Perform serial dilutions from your primary stock using the same solvent (e.g., 100% DMSO) to create a range of working stocks.

  • Aqueous Dilution Test: Add a small volume of each working stock to your final assay buffer to achieve the desired final concentration (e.g., add 2 µL of a 10 mM DMSO stock to 198 µL of buffer for a final concentration of 100 µM in 1% DMSO).

  • Observation: Incubate the dilutions at the assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals). Check under a microscope if unsure.

  • Toxicity Control: Crucially, run a vehicle control in your assay. This means testing the effects of the highest concentration of the co-solvent (e.g., 0.5% DMSO) in your buffer without the compound to ensure the solvent itself is not affecting the biological outcome.[6]

2.3: Strategy 2: pH Modification

This strategy leverages the basic nature of the nitrogen atoms within the taphen ring system.

Causality: By lowering the pH of the aqueous buffer, the lone pair of electrons on the nitrogen atoms can accept a proton (H+).[7] This forms a cationic salt of the parent molecule, which has greatly enhanced aqueous solubility due to its ionic nature.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare Buffers: Prepare a series of your base assay buffer (e.g., PBS or Tris) adjusted to different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5). Ensure the buffer system is effective in the chosen pH range.

  • Solubility Assessment: Add a fixed amount of solid this compound to a set volume of each buffer. Alternatively, add a small, fixed volume of a concentrated DMSO stock to each buffer.

  • Equilibration: Vortex the samples and allow them to equilibrate for 1-2 hours at a controlled temperature.

  • Quantification: Centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax).

  • Assay Compatibility Check: Before adopting a lower pH for your main experiment, verify that the altered pH does not adversely affect your cells, proteins, or other assay components.

pH of BufferExpected SolubilityRationale
8.0LowNitrogen atoms are unprotonated and neutral.
7.4 (Physiological)Very LowPrimarily neutral form.
6.5ModeratePartial protonation begins to occur.
5.5HighSignificant protonation leads to salt formation.
2.4: Strategy 3: Advanced Formulation with Cyclodextrins

When co-solvents and pH adjustments are not viable, cyclodextrins offer a sophisticated and highly biocompatible alternative.

Causality: Cyclodextrins (CDs) are donut-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10][13] The poorly soluble taphen molecule can become encapsulated within the hydrophobic cavity, forming a stable, water-soluble "inclusion complex."[11][12][14] This complex masks the hydrophobic nature of the guest molecule from the aqueous solvent.

G cluster_0 Cyclodextrin Inclusion Complex Formation A Poorly Soluble Taphen Molecule B + (Aqueous Solution) C Cyclodextrin (Hydrophobic Cavity) D C->D E Water-Soluble Inclusion Complex D->E taphen_node Taphen cd_node CD complex_node taphen_in_complex Taphen

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Commonly used cyclodextrins include β-cyclodextrin (β-CD) and its chemically modified, more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[12]

Experimental Protocol: Preparation of a Taphen-Cyclodextrin Solution

  • Prepare CD Solution: Dissolve an excess of HP-β-CD (e.g., 10-50 mM) in your assay buffer. Gentle warming may be required.

  • Add Compound: Add the this compound to the CD solution, either as a solid or from a minimal amount of a concentrated organic stock (e.g., in ethanol or DMSO, which is then removed).

  • Complexation: Stir or shake the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 37-40°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Clarification: After incubation, centrifuge the solution at high speed to pellet any un-complexed, insoluble compound.

  • Quantification & Use: Carefully collect the clear supernatant. This solution now contains the soluble taphen-CD complex. Determine its concentration via UV-Vis spectrophotometry or HPLC before using it in your assay.

  • Control: It is essential to test a solution of the cyclodextrin alone at the same concentration to ensure it does not have any independent effect on your biological system.[5]

Section 3: Summary of Strategies
StrategyPrimary MechanismProsConsBest For...
Co-Solvents Reduces solvent polaritySimple, fast, and effective for initial screening.Potential for assay interference and cellular toxicity.[5][6]High-throughput screening; initial hit validation.
pH Adjustment Protonation and salt formationHighly effective for basic compounds; uses standard buffers.[7]Limited by the pH tolerance of the biological system.Assays that are stable in slightly acidic conditions.
Cyclodextrins Encapsulation/Inclusion complexHigh biocompatibility; avoids organic solvents; can improve stability.[10][12]Requires longer preparation time; may alter compound bioavailability to cells.Cell-based assays sensitive to organic solvents; in vivo studies.

References

Technical Support Center: Stabilizing 4,5,9,10-Tetraazaphenanthrene Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5,9,10-tetraazaphenanthrene (TAP) metal complexes. This guide provides in-depth troubleshooting advice and frequently asked questions to address common stability issues encountered during synthesis, purification, and application of these versatile compounds. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and reproducibility of your experimental outcomes.

I. Understanding the Core Chemistry of TAP Ligands and Their Complexes

This compound is a planar, electron-deficient aromatic ligand that forms complexes with a wide range of metal ions. The nitrogen atoms in the pyrazine rings create a strong coordination environment, leading to complexes with interesting photophysical and electrochemical properties. However, this electron deficiency also makes the ligand and its metal complexes susceptible to certain destabilization pathways.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of TAP metal complexes.

1. What are the primary factors influencing the stability of TAP metal complexes?

The stability of TAP metal complexes is a multifactorial issue, primarily governed by:

  • The nature of the metal ion: The charge, size, and electronic configuration of the metal center play a crucial role. Harder metal ions may form less stable bonds with the softer nitrogen donors of the TAP ligand.

  • The ligand environment: The presence of other ligands in the coordination sphere can significantly impact stability. Bulky or electron-donating co-ligands can enhance stability.

  • pH of the medium: The nitrogen atoms of the TAP ligand can be protonated at low pH, leading to decomplexation.

  • Redox conditions: The electron-deficient nature of the TAP ligand makes some complexes susceptible to reductive or oxidative degradation.[1][2]

  • Photostability: Many TAP complexes are photoactive and can undergo ligand dissociation or degradation upon exposure to light.[3][4][5][6][7]

2. What is the difference between thermodynamic and kinetic stability in the context of TAP complexes?

  • Thermodynamic stability refers to the position of the equilibrium for the formation of the complex. A high formation constant (Kf) indicates a thermodynamically stable complex.[8][9][10]

  • Kinetic stability (or inertness) refers to the rate at which the complex undergoes ligand exchange or decomposition. A complex can be thermodynamically stable but kinetically labile, meaning it forms readily but also exchanges ligands quickly. Conversely, a complex can be thermodynamically unstable but kinetically inert, meaning it is slow to decompose.[8][9] For many applications, particularly in drug development, both high thermodynamic stability and kinetic inertness are desirable.

3. How does the choice of solvent affect the stability of my TAP complex?

Solvents can influence stability in several ways:

  • Coordinating solvents (e.g., acetonitrile, DMSO) can compete with the TAP ligand for coordination sites on the metal, potentially leading to ligand substitution.

  • Protic solvents (e.g., water, methanol) can participate in protonation or hydrolysis reactions, especially at non-neutral pH.

  • Solvent polarity can affect the solubility and aggregation of the complex, which in turn can influence its stability.

4. Are there any general guidelines for storing TAP metal complexes?

Yes, to maximize shelf-life, TAP complexes should generally be stored:

  • In a cool, dark place to minimize photo- and thermal degradation.

  • Under an inert atmosphere (e.g., argon or nitrogen) if the complex is known to be air- or moisture-sensitive.

  • As a solid rather than in solution, as solution-phase degradation pathways are often more rapid.

III. Troubleshooting Guide: Common Issues and Solutions

This guide is designed to help you diagnose and resolve specific experimental problems.

Problem 1: Low Yield or No Formation of the Desired Complex

Symptoms:

  • The starting materials (metal salt and TAP ligand) are recovered unreacted.

  • A mixture of products is obtained, with only a small amount of the desired complex.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Inappropriate Solvent The chosen solvent may not be suitable for the reaction, either due to poor solubility of reactants or because it is too strongly coordinating.Try a different solvent or a solvent mixture. Forcing conditions with a poorly soluble ligand can lead to side reactions.
Incorrect Reaction Temperature The reaction may require heating to overcome the activation energy for complexation, or conversely, it may be sensitive to thermal decomposition.Systematically vary the reaction temperature. Start at room temperature and gradually increase if no reaction occurs.
Wrong Metal Precursor The counter-ion of the metal salt can influence reactivity. For example, a strongly coordinating anion (e.g., chloride) may compete with the TAP ligand.Use a metal salt with a weakly coordinating anion, such as perchlorate (with caution), triflate, or hexafluorophosphate.[11]
Ligand Protonation If the reaction is performed under acidic conditions, the TAP ligand may be protonated, preventing it from coordinating to the metal.Ensure the reaction is carried out under neutral or slightly basic conditions. The use of a non-coordinating base can be beneficial.
Problem 2: Decomposition of the Complex During Purification

Symptoms:

  • The color of the solution changes during chromatography.

  • The isolated product shows impurities by NMR or mass spectrometry that were not present in the crude reaction mixture.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Silica Gel-Induced Decomposition The acidic nature of silica gel can lead to the decomplexation of pH-sensitive complexes.Use neutral or basic alumina for chromatography, or consider alternative purification methods like recrystallization or size-exclusion chromatography.
Photodecomposition Exposure to ambient light during a lengthy purification process can degrade photosensitive complexes.[3][5][6]Protect the sample from light by wrapping flasks and columns in aluminum foil. Work in a dimly lit area if possible.
Solvent-Induced Decomposition Chlorinated solvents (e.g., dichloromethane, chloroform) can sometimes generate acidic impurities that degrade sensitive complexes.Use freshly distilled solvents. Consider adding a small amount of a non-coordinating base (e.g., triethylamine) to the eluent to neutralize any acid.
Problem 3: Instability of the Isolated Complex Over Time

Symptoms:

  • A solid sample changes color upon storage.

  • A solution of the complex changes its UV-Vis spectrum over time.

  • NMR analysis of a stored sample shows the appearance of free ligand or other degradation products.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Air/Moisture Sensitivity The metal center or the ligand may be susceptible to oxidation or hydrolysis.Store the complex under an inert atmosphere (argon or nitrogen) in a desiccator.
Photodegradation The complex is unstable upon exposure to light, leading to ligand dissociation or other photochemical reactions.[3][5][6][7]Store the complex in an amber vial or a container protected from light.
Redox Instability The complex may be unstable with respect to changes in its oxidation state.[1][12]Ensure that the complex is stored in an environment free of oxidizing or reducing agents.

IV. Experimental Protocols

Protocol 1: General Synthesis of a Ru(II)-TAP Complex

This protocol provides a general method for the synthesis of a [Ru(TAP)2(L)]2+ type complex, where L is another bidentate ligand.

Materials:

  • RuCl3·xH2O

  • This compound (TAP)

  • Ligand L

  • Ethanol

  • Ethylene glycol

  • Ammonium hexafluorophosphate (NH4PF6)

Procedure:

  • In a round-bottom flask, suspend RuCl3·xH2O and 2 equivalents of TAP in ethanol.

  • Add 5-10 mL of ethylene glycol as a reducing agent and high-boiling solvent.

  • Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating the formation of the Ru(II) intermediate.

  • Cool the reaction to room temperature and add 1.1 equivalents of ligand L.

  • Reflux the mixture for an additional 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of water and filter to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of NH4PF6 to precipitate the complex as its hexafluorophosphate salt.

  • Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.

Protocol 2: Assessing the Photostability of a TAP Complex

Materials:

  • The TAP metal complex of interest

  • A suitable solvent (e.g., acetonitrile, water)

  • UV-Vis spectrophotometer

  • A light source (e.g., a xenon lamp with appropriate filters)

Procedure:

  • Prepare a solution of the TAP complex of a known concentration in the chosen solvent.

  • Record the initial UV-Vis spectrum of the solution.

  • Irradiate the solution with the light source for a set period.

  • Record the UV-Vis spectrum again.

  • Repeat steps 3 and 4 at regular intervals to monitor the spectral changes over time.

  • Plot the absorbance at a key wavelength (e.g., the MLCT band) as a function of irradiation time to quantify the rate of photodecomposition.

V. Visualizing Instability Pathways

The following diagrams illustrate common destabilization pathways for TAP metal complexes.

Protonation Protonation Ligand Dissociation Ligand Dissociation Protonation->Ligand Dissociation Decomplexation Photodegradation Photodegradation Redox Reaction Redox Reaction Stable Complex Stable Complex Stable Complex->Photodegradation hv Stable Complex->Redox Reaction e- or -e-

Caption: Key destabilization pathways for TAP metal complexes.

VI. References

  • Ananikov, V. P. (n.d.). Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. Ananikov Lab. Retrieved from --INVALID-LINK--

  • Ananikov, V. P. (2024). Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. Coordination Chemistry Reviews, 516, 215897.

  • Cozzi, P. G. (2004). N-Heterocyclic Carbene Ligands for Au Nanocrystal Stabilization and Three-Dimensional Self-Assembly. Accounts of Chemical Research, 37(11), 833–841.

  • da Silva, J. G., & da Costa, J. C. S. (1997). Redox method for the determination of stability constants of some trivalent metal complexes. Talanta, 45(2), 451–462.

  • Ghosh, S., & Ghorui, T. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules, 26(15), 4488.

  • Gomaa, E. A. (2015). Complexation Modulated Redox Behavior of Transition Metal Systems. Russian Journal of General Chemistry, 85(4), 962–967.

  • Al-Rawashdeh, N. A. F., et al. (2014). Homoleptic tetraazaphenanthrene-based copper(I) complexes. Inorganica Chimica Acta, 423, 350–357.

  • Kirsch-De Mesmaeker, A., et al. (1986). Synthesis and spectroscopic and electrochemical properties of a new ruthenium complex: the tris(1,4,5,8-tetraazaphenanthrene)ruthenium(II) dication. Inorganic Chemistry, 25(14), 2444–2448.

  • Poynton, F. E., et al. (2021). Photochemistry of Heteroleptic 1,4,5,8-Tetraazaphenanthrene- and Bi-1,2,3-triazolyl-Containing Ruthenium(II) Complexes. Inorganic Chemistry, 60(20), 15768–15781.

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. --INVALID-LINK--

  • Garrett, M. (2011, November 20). stability of transition metal complexes 1 [Video]. YouTube. --INVALID-LINK--

  • Nasielski, J., & Kirsch-De Mesmaeker, A. (1986). 1,4,5,8‐Tetra‐Azaphenanthrene Complexes of Copper(I) and Silver(I). Journal of Organometallic Chemistry, 317(2), 235-243.

  • Elias, B., et al. (2007). Photo-cross-linking between polymers derivatized with photoreactive ruthenium-1,4,5,8-tetraazaphenanthrene complexes and guanine-containing oligonucleotides. Biomacromolecules, 8(11), 3503–3510.

  • Kipu, L., et al. (2020). Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries. ChemSusChem, 13(16), 4172–4181.

  • Gugwad, V. M., et al. (2017). Synthesis, Characterization and Investigation of Biological Activities of Some New Zinc Complexes of Imidazo[4,5-f]1,10. Der Pharma Chemica, 9(14), 64-76.

  • Ghesquière, P., et al. (2014). Photochemistry of ruthenium(ii) complexes based on 1,4,5,8-tetraazaphenanthrene and 2,2′-bipyrazine: a comprehensive experimental and theoretical study. Dalton Transactions, 43(30), 11593–11605.

  • Poynton, F. E., et al. (2021). Photochemistry of Heteroleptic 1,4,5,8-Tetraazaphenanthrene- and Bi-1,2,3-triazolyl-Containing Ruthenium(II) Complexes. Inorganic Chemistry, 60(20), 15768–15781.

  • Evans, M. (2021, March 20). Oxidation States and Redox Properties of Transition Metals | OpenStax Chemistry 2e 19.1 [Video]. YouTube. --INVALID-LINK--

  • Pal, A., et al. (2014). Structural systematics of some metal complexes with 4,5-diazafluoren-9-one. Journal of Chemical Sciences, 126(3), 739–747.

  • Poynton, F. E., et al. (2021). Photochemistry of Heteroleptic 1,4,5,8-Tetraazaphenanthrene- and Bi-1,2,3-triazolyl-Containing Ruthenium(II) Complexes. Inorganic Chemistry, 60(20), 15768–15781.

  • Khan, I. (2020). Stability Constants of Metal Complexes in Solution. IntechOpen.

  • Moucheron, C., et al. (1997). Photochemistry of Ruthenium(II)‐TRIS‐1,4,5,8‐Tetraazaphenanthrene with Mononucleotides: Role of Ligand Photosubstitution. Photochemistry and Photobiology, 66(1), 29–35.

  • Liu, J., et al. (2018). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. RSC Advances, 8(11), 5897–5903.

  • (n.d.). Consecutive Stability Constants in Solution. Retrieved from --INVALID-LINK--

  • (n.d.). Stability constants of complexes. Wikipedia. Retrieved from --INVALID-LINK--

  • Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Pure and Applied Chemistry, 77(8), 1445–1495.

  • (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. Retrieved from --INVALID-LINK--

  • Reguero-Carrillo, A., et al. (2021). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. International Journal of Molecular Sciences, 22(16), 8567.

  • Yang, X.-X., et al. (2020). Effects of pH value (changed from 9, 10, 11, 12 to 13) on the performance of catalyst M for hydrogen production. Scientific Reports, 10(1), 1–9.

  • Jacquet, L., et al. (2001). Ruthenium(II) Complexes with 1,4,5,8,9,12-Hexaazatriphenylene and 1,4,5,8-Tetraazaphenanthrene Ligands: Key Role Played by the Photoelectron Transfer in DNA Cleavage and Adduct Formation. Inorganic Chemistry, 40(16), 3843–3852.

  • Liu, J., et al. (2018). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. RSC Advances, 8(11), 5897–5903.

  • Li, Y., et al. (2022). Effect of pH, Temperature, and Salinity Levels on Heavy Metal Fraction in Lake Sediments. Water, 14(13), 2096.

References

Technical Support Center: Enhancing the Performance of 4,5,9,10-Tetraazaphenanthrene-Based OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists working on the cutting edge of organic light-emitting diode (OLED) technology with 4,5,9,10-tetraazaphenanthrene (TAP) and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and validated experimental protocols to help you overcome common challenges and enhance the performance of your TAP-based OLEDs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of TAP in OLEDs, providing concise answers grounded in established scientific principles.

Q1: What are the primary roles of this compound (TAP) in an OLED device stack?

A1: Due to its electron-deficient nature, stemming from the four nitrogen atoms in its aromatic core, TAP and its derivatives are primarily utilized as:

  • Electron Transport Layer (ETL): Facilitating the efficient transport of electrons from the cathode to the emissive layer.

  • Host Material in the Emissive Layer (EML): Particularly for phosphorescent or thermally activated delayed fluorescence (TADF) emitters, where it can provide good charge balance and high triplet energy.

  • Electron Injection Layer (EIL): When appropriately doped, it can lower the electron injection barrier from the cathode.

Q2: I'm observing poor electron injection in my TAP-based device. What are the likely causes and solutions?

A2: Poor electron injection is a common issue and can often be attributed to a significant energy barrier between the cathode and the ETL.[1][2] Here are the primary causes and troubleshooting steps:

  • Energy Level Mismatch: The LUMO (Lowest Unoccupied Molecular Orbital) of your TAP-based material may not be well-aligned with the work function of your cathode (e.g., Aluminum, Silver).

    • Solution: Introduce a thin EIL with a lower work function material like Lithium Fluoride (LiF) or Cesium Carbonate (Cs₂CO₃) between the ETL and the cathode.[2] N-doping the ETL with reactive metals or organic dopants can also effectively lower the injection barrier.[2]

  • Interfacial Contamination: A contaminated interface between the ETL and the cathode can impede efficient charge injection.

    • Solution: Ensure high vacuum conditions during deposition and consider in-situ substrate and mask cleaning procedures.

Q3: My TAP-based OLED shows high efficiency at low brightness but suffers from significant efficiency roll-off at higher currents. What's happening?

A3: High efficiency roll-off is often a consequence of exciton quenching mechanisms that become dominant at high current densities. The primary culprits include:

  • Triplet-Triplet Annihilation (TTA): Where two triplet excitons interact, resulting in the loss of one or both excitons.

  • Triplet-Polaron Annihilation (TPA): An interaction between a triplet exciton and a charge carrier (polaron) that quenches the exciton.

  • Charge Imbalance: An excess of either electrons or holes in the emissive layer can lead to increased polaron-induced quenching.

    • Solution: Focus on achieving a balanced charge injection and transport within the emissive layer. This can be accomplished by optimizing the thicknesses of the hole transport layer (HTL) and ETL, as well as by selecting materials with appropriate charge mobilities.

Q4: What are the key considerations for the synthesis and purification of TAP and its derivatives for OLED applications?

A4: The purity of organic semiconductors is paramount for achieving high-performance and stable OLEDs.

  • Synthesis: Common synthetic routes for TAP derivatives often involve cyclocondensation reactions.[3]

  • Purification: Sublimation under high vacuum is the gold standard for purifying small molecule organic materials like TAP.[3] This process effectively removes impurities that can act as charge traps or quenching centers in the final device. Multiple sublimation steps are often necessary to achieve the requisite purity for optoelectronic applications.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific performance issues in your TAP-based OLEDs.

Guide 1: Low External Quantum Efficiency (EQE)

Symptom: The fabricated OLED exhibits significantly lower-than-expected brightness and EQE.

Potential Cause Diagnostic Step Corrective Action
Poor Charge Balance Fabricate electron-only and hole-only devices to assess the relative charge carrier mobilities of your materials.Adjust the thicknesses of the HTL and ETL to balance charge injection. Consider using a hole-blocking layer (HBL) or an electron-blocking layer (EBL) to confine charge carriers within the emissive layer.
Inefficient Electron Injection Measure the current-voltage (I-V) characteristics. A high turn-on voltage can indicate a large electron injection barrier.Introduce an EIL (e.g., LiF, Cs₂CO₃) or n-dope the ETL to reduce the injection barrier.[2]
Exciton Quenching at Interfaces Fabricate devices with varying distances between the emissive layer and the transport layers.Insert thin interlayer materials with high triplet energies to prevent exciton quenching at the EML/ETL or EML/HTL interfaces.
Material Impurity Characterize the purity of your TAP material using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.Re-purify the material using temperature gradient sublimation.
Guide 2: Poor Device Stability and Short Lifetime

Symptom: The OLED's brightness rapidly degrades during operation.

Potential Cause Diagnostic Step Corrective Action
Material Degradation Analyze the device post-operation using techniques like photoluminescence spectroscopy to identify changes in the emissive material.Synthesize more chemically and thermally stable TAP derivatives.[4][5] Ensure all organic materials have high glass transition temperatures (Tg) for better morphological stability.
Interfacial Instability Use techniques like X-ray Photoelectron Spectroscopy (XPS) to probe the chemical composition of the interfaces before and after operation.Optimize the choice of interlayer materials to create more stable interfaces. Ensure good adhesion between layers.
Environmental Contamination Operate the device in a controlled atmosphere and compare its lifetime to a device exposed to ambient conditions.Improve the encapsulation of the device to prevent the ingress of oxygen and moisture, which are known to accelerate degradation.
Charge Accumulation at Interfaces Use transient electroluminescence measurements to probe charge carrier dynamics.Improve the energy level alignment between adjacent layers to facilitate smooth charge transport and prevent accumulation.[6]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows in the fabrication and characterization of TAP-based OLEDs.

Protocol 1: Purification of TAP via Temperature Gradient Sublimation
  • Preparation: Thoroughly clean the sublimation tube and collection fingers with appropriate solvents (e.g., acetone, isopropanol) and dry them in an oven.

  • Loading: Load the crude TAP material into the source zone of the sublimation tube.

  • Vacuum: Evacuate the sublimation system to a high vacuum (<10⁻⁶ Torr).

  • Heating: Gradually heat the source zone to the sublimation temperature of the TAP material. The temperature gradient along the tube will cause the TAP to deposit in a purified form on the cooler collection zones. Impurities with different sublimation temperatures will deposit in different zones.

  • Collection: After the sublimation is complete, cool the system down and carefully collect the purified TAP from the desired collection zone in an inert atmosphere (e.g., a glovebox).

Protocol 2: Fabrication of a TAP-Based OLED via Vacuum Thermal Evaporation (VTE)
  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the layers in the following sequence by heating the respective materials in crucibles:

      • Hole Injection Layer (HIL)

      • Hole Transport Layer (HTL)

      • Emissive Layer (EML) - either a neat film of an emissive TAP derivative or a host-dopant system.

      • Electron Transport Layer (ETL) - the TAP-based material.

      • Electron Injection Layer (EIL) (e.g., LiF)

      • Cathode (e.g., Al)

    • Monitor the thickness of each layer in real-time using a quartz crystal microbalance.

  • Encapsulation: Transfer the fabricated device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Part 4: Visualizations

Diagram 1: Generic Device Architecture of a TAP-Based OLED

OLED_Structure cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL Electrons ETL Electron Transport Layer (TAP) EIL->ETL EML Emissive Layer ETL->EML HTL Hole Transport Layer EML->HTL HIL Hole Injection Layer HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Holes

Caption: A typical multilayered structure of an OLED incorporating a TAP-based ETL.

Diagram 2: Troubleshooting Workflow for Low EQE

Troubleshooting_EQE Start Low EQE Observed Check_Injection High Turn-on Voltage? Start->Check_Injection Improve_Injection Optimize EIL / n-dope ETL Check_Injection->Improve_Injection Yes Check_Balance Fabricate single-carrier devices Check_Injection->Check_Balance No Improve_Injection->Check_Balance Adjust_Thickness Adjust HTL/ETL thickness Check_Balance->Adjust_Thickness Imbalanced Check_Purity Material Purity Issue? Check_Balance->Check_Purity Balanced Success EQE Improved Adjust_Thickness->Success Purify_Material Re-sublime TAP material Check_Purity->Purify_Material Yes Check_Purity->Success No Purify_Material->Success

Caption: A logical workflow for diagnosing and resolving low external quantum efficiency.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 4,5,9,10-Tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,5,9,10-tetraazaphenanthrene. As a critical building block in coordination chemistry and materials science, its successful synthesis, particularly at scale, is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Synthesis Overview & Core Challenges

The synthesis of this compound is typically a two-step process. Each step presents unique challenges that are often magnified during scale-up. Understanding this workflow is the first step to effective troubleshooting.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Condensation A 1,10-Phenanthroline B 1,10-Phenanthroline-5,6-dione A->B H₂SO₄ / HNO₃ KBr (catalyst) C This compound B->C Nitrogen Source (e.g., NH₄OAc in Acetic Acid)

Caption: General two-step synthetic route to this compound.

The primary challenges in this process are:

  • Harsh Reaction Conditions: The initial oxidation step employs highly corrosive and oxidizing mixed acids.[1]

  • Scale-Up Yield Decline: A notable decrease in yield is often observed when moving from gram-scale to multi-gram or kilogram-scale production.[1]

  • Byproduct Formation: The generation of nitrated side products during oxidation complicates purification.[1][2]

  • Purification Hurdles: The final product's planar nature can lead to poor solubility and difficult purification.

Frequently Asked Questions (FAQs)

Q1: My yield of 1,10-phenanthroline-5,6-dione dropped from >85% to <50% when I scaled up the reaction from 1g to 20g. What is the most likely cause?

This is a classic scale-up issue primarily related to thermal management and mass transfer. On a small scale, heat from the exothermic oxidation is easily dissipated. On a larger scale, inefficient stirring and slower heat dissipation can create localized "hot spots." These hot spots can lead to over-oxidation, decomposition of the starting material and product, and an increase in side reactions, such as nitration.[1] A multi-step reaction route involving nitration followed by reduction and oxidation is also known but is cumbersome and results in a low overall yield.[1]

Q2: I am observing a significant amount of a 5-nitro-1,10-phenanthroline byproduct. How can I minimize this?

The formation of 5-nitro-1,10-phenanthroline is a known side reaction.[1][2] Its formation is highly dependent on reaction temperature and the rate of addition of nitric acid. To minimize it, ensure your 1,10-phenanthroline is fully dissolved in the sulfuric acid/KBr mixture at a low temperature (e.g., 0-5 °C) before the slow, dropwise addition of nitric acid.[3] Maintaining this low temperature during the initial phase of the reaction is critical before slowly heating to the target temperature.

Q3: The final product, this compound, is very difficult to purify by column chromatography. Are there alternative methods?

Due to the planar and nitrogen-rich structure of the target molecule, it can interact strongly with silica gel, leading to poor recovery and streaking on the column. Consider these alternatives:

  • Recrystallization: If a suitable solvent system can be identified (e.g., DMF, DMSO, or hot acetic acid), recrystallization is often the most effective method for purifying such compounds at scale.

  • Sublimation: For thermally stable compounds, vacuum sublimation can be an excellent, solvent-free purification method.

  • Acid/Base Washing: Dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the purified product can be effective.

Q4: What are the critical safety precautions for the oxidation step at a 100g scale?

Scaling up this reaction significantly increases the risks. Key precautions include:

  • Personal Protective Equipment (PPE): Always use heavy-duty acid-resistant gloves, a lab coat, and chemical splash goggles with a full face shield.

  • Ventilation: Perform the reaction in a certified, high-performance chemical fume hood.[4]

  • Controlled Reagent Addition: Use an addition funnel for the slow, controlled addition of nitric acid. Never add it all at once.

  • Exotherm Management: The reaction is highly exothermic. Use a jacketed reactor with a chiller or a large ice bath to maintain temperature control. Monitor the internal temperature continuously with a probe.

  • Quenching: The quenching step, pouring the hot acid mixture onto ice, must be done slowly and carefully behind a blast shield to manage the vigorous reaction and potential splashing.[3]

In-Depth Troubleshooting Guides

Part A: Oxidation of 1,10-Phenanthroline

This step is the most common source of failure during scale-up. The goal is to produce 1,10-phenanthroline-5,6-dione with high yield and purity.

Optimized Protocol (Gram Scale)

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated H₂SO₄ (e.g., 35 mL for 2.5 g of starting material).[3]

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add 1,10-phenanthroline (e.g., 2.5 g) and potassium bromide (KBr, e.g., 5 g) in portions, ensuring the temperature does not exceed 10 °C.[3]

  • Once fully dissolved, slowly add concentrated HNO₃ (e.g., 17.5 mL) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • After addition is complete, allow the mixture to stir at room temperature for 20-30 minutes.

  • Slowly and carefully heat the mixture to 130 °C and hold for 2 hours.[3]

  • Prepare a large beaker with a substantial amount of ice water (e.g., 150 g for a 1 g scale reaction).[3]

  • Very slowly and carefully, pour the hot, yellow reaction solution into the ice water with vigorous stirring.

  • Neutralize the resulting slurry to pH 7 with a saturated solution of sodium carbonate (Na₂CO₃).

  • Extract the product with a suitable organic solvent like Chloroform (CHCl₃) or Dichloromethane (DCM).[3]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield (<60%) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Product Decomposition: Temperature too high or "hot spots" from poor mixing. 3. Loss during Work-up: Incomplete extraction due to insufficient solvent volume or incorrect pH.1. Verify Reaction Completion: Use TLC to monitor the disappearance of the starting material before quenching. 2. Improve Thermal Control: Use a mechanical stirrer for efficient mixing. For larger scales, a jacketed reactor is essential. Ensure gradual heating. 3. Optimize Extraction: Ensure pH is truly neutral (pH 7) before extraction. Perform multiple extractions (e.g., 3-4 times) and combine the organic layers.
Dark Brown/Black Reaction Mixture Severe Decomposition/Charring: This indicates the reaction temperature was excessively high, or the nitric acid was added too quickly, causing a runaway reaction.Immediate Action: If this occurs, cool the reaction immediately in an ice bath. For Future Runs: Drastically improve temperature control. Add nitric acid much more slowly and ensure the initial cooling phase (0-5 °C) is maintained throughout the addition.
Product is Contaminated with Starting Material Incomplete Reaction: As above. Poor KBr Activity: The KBr catalyst may be old or of low quality.Increase Reaction Time/Temp: If starting material persists after the standard time, consider extending the heating period by 1-2 hours. Use Fresh Reagent: Ensure high-purity KBr is used.
Difficult Phase Separation During Extraction Emulsion Formation: Presence of partially soluble byproducts or insufficient pH adjustment.Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. If that fails, filtering the entire mixture through a pad of Celite can help break the emulsion.
Part B: Condensation to form this compound

This step involves the cyclocondensation of the synthesized dione with a nitrogen source. While various nitrogen sources can be used, a common and effective method is reacting the dione with ammonium acetate in glacial acetic acid.

General Protocol

  • Charge a round-bottom flask with 1,10-phenanthroline-5,6-dione and an excess of ammonium acetate (e.g., 5-10 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and then with a solvent like cold ethanol or diethyl ether to remove residual acetic acid and impurities.

  • Dry the crude product under vacuum.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient Reagent: Not enough ammonium acetate was used. 2. Water in Acetic Acid: Presence of water can hinder the condensation reaction. 3. Low Temperature: Reflux temperature not achieved or maintained.1. Increase Reagent: Add another portion of ammonium acetate and continue refluxing. For future runs, use a larger excess (up to 10 eq). 2. Use Anhydrous Solvent: Ensure the use of glacial (>99.7%) acetic acid. 3. Ensure Proper Reflux: Use a heating mantle with a temperature controller and ensure a steady reflux is maintained.
Very Low Yield of Insoluble Product Polymerization: Side reactions leading to insoluble polymeric byproducts. Product Loss: The product may have some solubility in the filtrate.Control Concentration: Run the reaction at a more dilute concentration to disfavor intermolecular polymerization. Optimize Precipitation: Cool the precipitation mixture in an ice bath for an extended period (1-2 hours) before filtration to maximize product crashing out.
Product is a Dark, Intractable Solid Formation of Impurities: The crude product is likely contaminated with colored byproducts from side reactions.Purification is Key: The crude product will require rigorous purification. See the purification workflow below. Do not rely on simple filtration.
Final Product Shows Broad NMR Peaks Aggregation: The planar product molecules are likely stacking (π-stacking) in the NMR solvent, causing peak broadening. Paramagnetic Impurities: Trace metal impurities can cause broadening.Improve Solubility: Use a different NMR solvent (e.g., DMSO-d₆, TFA-d). Gentle heating of the NMR tube may help break up aggregates. Remove Metals: Stir a solution of the product with a chelating agent (like EDTA), or pass it through a short plug of silica or celite before final isolation.

Purification Workflow for this compound

Purification_Workflow A Crude Precipitated Solid B Wash with H₂O & EtOH A->B C Dry Crude Product B->C D Assess Solubility C->D E Option 1: Recrystallization D->E Soluble? F Option 2: Sublimation D->F Insoluble? G Dissolve in minimum hot solvent (e.g., DMSO) E->G J Place in sublimation apparatus under high vacuum F->J H Cool slowly to form crystals G->H I Filter & Dry H->I M Pure Product I->M K Heat carefully J->K L Collect sublimed crystals K->L L->M

Caption: Decision workflow for purifying the final product.

References

resolving issues with air and moisture sensitivity of 4,5,9,10-tetraazaphenanthrene precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,9,10-tetraazaphenanthrene and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the air and moisture sensitivity of the key synthetic intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction: The Challenge of Synthesizing Aza-Aromatic Compounds

The synthesis of complex aza-aromatic compounds like this compound often involves precursors that are highly sensitive to atmospheric oxygen and moisture.[1][2] These sensitivities can lead to reduced yields, formation of impurities, and in some cases, complete reaction failure. The primary precursors for the common synthetic routes to this compound are 1,10-phenanthroline-5,6-dione and various diamines. Both of these classes of compounds can be susceptible to degradation in the presence of air and water. This guide will provide you with the necessary knowledge and techniques to mitigate these issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your synthetic procedures. Each issue is presented with its probable causes and a step-by-step solution.

Issue 1: Low or No Yield of 1,10-Phenanthroline-5,6-dione

The oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione is a critical first step and is often challenging.[3][4] Low yields are a common problem.

Probable Causes:

  • Inadequate Oxidation Conditions: The choice of oxidizing agent and reaction conditions is crucial. Common methods use a mixture of nitric and sulfuric acids, but the reaction can be sensitive to temperature and concentration.[3][5]

  • Side Reactions: Over-oxidation or side reactions, such as nitration of the aromatic rings, can consume the starting material and reduce the yield of the desired dione.[3]

  • Moisture Contamination: While the reaction is performed in a strong acid mixture, excessive water can affect the oxidizing power of the reagents.

Step-by-Step Troubleshooting Protocol:

  • Reagent Quality and Stoichiometry:

    • Ensure the use of high-purity 1,10-phenanthroline.

    • Accurately measure the amounts of fuming nitric acid and concentrated sulfuric acid. The ratio of these acids is critical.[3]

  • Temperature Control:

    • Maintain strict temperature control throughout the reaction. The initial addition of 1,10-phenanthroline to the acid mixture should be done at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.[5]

    • Subsequently, the reaction is typically heated. Carefully control the heating to the recommended temperature to avoid side reactions.[3]

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), if a suitable workup and derivatization procedure can be devised.

  • Workup Procedure:

    • The workup is critical for isolating the product. Pouring the reaction mixture onto ice is a common procedure to precipitate the product.[5] Ensure the ice is made from deionized water.

    • Neutralize the acidic solution carefully to the optimal pH for product precipitation.

Issue 2: Inconsistent Results in the Condensation Reaction

The condensation of 1,10-phenanthroline-5,6-dione with a diamine to form the tetraazaphenanthrene ring system is highly susceptible to atmospheric conditions.

Probable Causes:

  • Air-Sensitivity of Reactants: The diamine precursor can be susceptible to oxidation by atmospheric oxygen, leading to colored impurities and reduced reactivity.

  • Moisture-Mediated Side Reactions: Water can interfere with the condensation reaction by hydrating the dione carbonyls or reacting with the diamine.[6]

  • Solvent Purity: The presence of dissolved oxygen or trace amounts of water in the reaction solvent is a common cause of failure.

Step-by-Step Troubleshooting Protocol:

  • Implement Rigorous Air-Free Techniques:

    • All reactions should be performed under an inert atmosphere, such as dry argon or nitrogen.[1][7] The use of a Schlenk line or a glovebox is highly recommended.[8][9]

    • If a glovebox is not available, use Schlenk flasks and proper inert gas purging techniques.[10][11] This involves evacuating the flask and backfilling with inert gas multiple times.[11]

  • Ensure Dry Glassware and Solvents:

    • All glassware must be oven-dried (at least 125°C overnight) or flame-dried under vacuum to remove adsorbed moisture.[12][13][14]

    • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles and handled under inert gas.[10]

    • Degas the solvent before use by the freeze-pump-thaw method or by bubbling inert gas through it for an extended period.[9][15]

  • Handling of Reagents:

    • Handle 1,10-phenanthroline-5,6-dione and the diamine precursor under an inert atmosphere.

    • If the reagents have been stored for a long time, consider purification before use. Sublimation is often a good method for purifying solid organic compounds.

Workflow for Setting up an Air-Free Condensation Reaction:

cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Oven-dry or flame-dry all glassware prep2 Purge Schlenk flask with inert gas (3x vacuum/backfill) prep1->prep2 prep3 Obtain anhydrous, degassed solvent prep2->prep3 reagent1 Add 1,10-phenanthroline-5,6-dione to flask under positive inert gas flow prep3->reagent1 reagent2 Add diamine precursor similarly reagent1->reagent2 reagent3 Add solvent via a cannula or syringe reagent2->reagent3 reaction1 Heat the reaction mixture to the desired temperature reagent3->reaction1 reaction2 Monitor reaction by TLC (using samples taken under inert atmosphere) reaction1->reaction2 workup1 Cool the reaction mixture reaction2->workup1 workup2 Isolate the product via filtration using a Schlenk filter or cannula workup1->workup2 workup3 Wash the product with degassed solvent workup2->workup3 workup4 Dry the final product under high vacuum workup3->workup4

Caption: Air-free condensation reaction workflow.

Issue 3: Product Decomposition During Purification

The final this compound product, as well as its immediate precursors, can be prone to degradation during purification, especially if exposed to air.

Probable Causes:

  • Exposure to Air and Light: Many polycyclic aromatic compounds are sensitive to photo-oxidation.

  • Inappropriate Purification Method: Standard column chromatography on silica gel can lead to decomposition for some sensitive compounds.

  • Solvent Choice for Recrystallization: The choice of solvent can impact product stability and recovery.

Step-by-Step Troubleshooting Protocol:

  • Air-Free Purification:

    • Perform all purification steps under an inert atmosphere.

    • For filtration, use a Schlenk filter or a filter cannula.[8][16]

    • If chromatography is necessary, consider using a system that can be operated under a positive pressure of inert gas. Deactivated silica or alumina may be required.

  • Recrystallization under Inert Atmosphere:

    • Perform recrystallization in a Schlenk flask.

    • Use degassed solvents for the recrystallization process.

    • Protect the solution from light by wrapping the flask in aluminum foil.

  • Drying and Storage:

    • Dry the purified product thoroughly under high vacuum to remove all traces of solvent.

    • Store the final product in a sealed vial under an inert atmosphere and in the dark, preferably in a freezer.

Quantitative Data Summary for Inert Atmosphere Techniques

ParameterRecommended ValueRationale
Inert Gas Purity ≥ 99.998% (Oxygen < 5 ppm, Water < 3 ppm)Minimizes exposure to reactive atmospheric components.
Solvent Water Content < 10 ppm for highly sensitive reactionsWater can act as a competing nucleophile or a catalyst for decomposition.
Glovebox Atmosphere O₂ < 1 ppm, H₂O < 1 ppmProvides the most rigorous protection for highly sensitive materials.
Vacuum for Schlenk Line 10⁻² to 10⁻³ mbarSufficient to remove the majority of atmospheric gases from glassware.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best inert gas to use, Argon or Nitrogen?

Both argon and nitrogen are commonly used to create an inert atmosphere.[1] Argon is denser than air, which can be advantageous as it can form a protective "blanket" over the reaction mixture.[10] However, nitrogen is generally more cost-effective.[7] For most applications, high-purity nitrogen is sufficient.

Q2: How can I be sure my solvent is truly anhydrous and degassed?

For rigorous applications, it is best to distill the solvent from an appropriate drying agent immediately before use. For example, toluene can be distilled from sodium/benzophenone, and dichloromethane from calcium hydride. Commercially available anhydrous solvents in sealed bottles are also a good option.[13][14] To ensure the solvent is degassed, perform at least three freeze-pump-thaw cycles.[15]

Q3: My diamine precursor is a dark oil. Is it still usable?

Discoloration of the diamine often indicates oxidation. While it may still be usable, the purity is compromised, which will likely lead to lower yields and more difficult purification of the final product. It is highly recommended to purify the diamine before use, for instance, by vacuum distillation or recrystallization.

Q4: Can I use a drying tube to protect my reaction from moisture?

A drying tube filled with a desiccant like calcium chloride will only protect the reaction from atmospheric moisture. It will not protect it from atmospheric oxygen.[13] For reactions involving air-sensitive precursors, a drying tube is insufficient. A full inert atmosphere setup with a continuous positive pressure of nitrogen or argon is necessary.[13]

Logical Relationship of Sensitivity Issues

cluster_causes Root Causes cluster_effects Experimental Problems cause1 Atmospheric Moisture (H₂O) effect1 Precursor Degradation cause1->effect1 Hydration/Hydrolysis effect2 Side Reactions cause1->effect2 Competing Nucleophile cause2 Atmospheric Oxygen (O₂) cause2->effect1 Oxidation cause2->effect2 Forms Oxidized Byproducts effect3 Low Product Yield effect1->effect3 effect4 Purification Difficulties effect1->effect4 effect2->effect3 effect2->effect4

Caption: Interplay of atmospheric sensitivity and experimental outcomes.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4,5,9,10-Tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity and identity is the bedrock of reliable downstream data. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the validation of 4,5,9,10-tetraazaphenanthrene (also known as dipyrido[3,2-c:2',3'-e]pyridazine). We will move beyond procedural lists to explore the why behind the how, ensuring a robust and self-validating analytical workflow. The structural complexity and electronic nature of N-heterocyclic compounds like this compound necessitate a multi-technique approach for unambiguous characterization.[1][2][3][4]

The Analytical Imperative: Why Purity Matters for this compound

This compound (TAP) is a polyazaaromatic system whose significance is growing in coordination chemistry. It often serves as a "redox non-innocent" ligand, meaning it actively participates in the electronic activity of metal complexes, capable of acting as a two-electron reservoir.[5] This functionality is critical for developing novel catalysts and materials. The presence of even minor impurities, such as unreacted starting materials, isomers, or solvent residues, can drastically alter these electronic properties, leading to misleading experimental results and compromising the integrity of your research. Therefore, rigorous purity validation is not merely a quality control step but a prerequisite for meaningful scientific inquiry.

The Workflow: A Self-Validating Approach to Purity Assessment

G cluster_prep Sample Preparation & Purification cluster_analysis Primary Analytical Validation cluster_decision Data Interpretation & Decision cluster_outcome Outcome Crude Synthesized Crude Product Purify Purification (e.g., Column Chromatography, Recrystallization) Crude->Purify NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purify->NMR MS Mass Spectrometry (EI/ESI, HRMS) Purify->MS Interpret Correlate NMR & MS Data NMR->Interpret MS->Interpret Decision Assess Purity & Confirm Structure Interpret->Decision Pass High Purity Confirmed Proceed with Application Decision->Pass Data Consistent Fail Impurity Detected or Structure Incorrect Re-evaluate Synthesis/Purification Decision->Fail Data Inconsistent

Caption: Purity validation workflow from synthesis to final assessment.

Part 1: Nuclear Magnetic Resonance (NMR) — The Structural Blueprint

NMR spectroscopy is unparalleled for providing detailed structural information. It maps the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), offering insights into connectivity, symmetry, and the presence of impurities.

¹H NMR: A Fingerprint of the Molecule

The ¹H NMR spectrum provides the most sensitive initial assessment. For this compound, the high degree of symmetry simplifies the expected spectrum.

Causality Behind Expectations: The four nitrogen atoms are powerful electron-withdrawing groups, which deshield the adjacent protons, shifting their resonance signals significantly downfield compared to the parent phenanthrene molecule. The molecule has a C2v symmetry axis, which means there are only three unique proton environments.

Expected ¹H NMR Data (Predicted):

  • H-2, H-7: These protons are adjacent to a nitrogen and are expected to be the most downfield.

  • H-3, H-6: These protons are beta to two nitrogen atoms.

  • H-1, H-8: These protons are gamma to the nitrogens in the central ring.

Proton Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-2, H-7~9.2 - 9.5Doublet of Doublets (dd)~4-5, ~1-22H
H-3, H-6~7.8 - 8.1Doublet of Doublets (dd)~8-9, ~4-52H
H-1, H-8~8.8 - 9.1Doublet of Doublets (dd)~8-9, ~1-22H
Note: Predictions are based on general principles for N-heterocycles. Actual values depend on the solvent and concentration.

Identifying Impurities:

  • Solvent Residues: Look for characteristic signals from solvents used in synthesis or purification (e.g., CHCl₃ at ~7.26 ppm, DMSO at ~2.50 ppm).[6]

  • Starting Materials: Signals that do not correspond to the product structure may indicate incomplete reaction.

  • Broad Humps: A broad signal, often in the baseline, can indicate the presence of water or acidic protons from impurities.

¹³C NMR: The Carbon Skeleton

While less sensitive than ¹H NMR, the ¹³C spectrum confirms the carbon framework and is less prone to signal overlap.[7] Again, due to symmetry, only five distinct carbon signals are expected for this compound.

Causality Behind Expectations: Carbons directly bonded to nitrogen will be significantly downfield. Quaternary carbons involved in ring junctions and those bonded to nitrogen will also have characteristic shifts.

Expected ¹³C NMR Data (Predicted):

Carbon Predicted Chemical Shift (δ) ppm
C-4a, C-10a (Quaternary)~155 - 160
C-5a, C-9a (Quaternary)~145 - 150
C-2, C-7~150 - 155
C-1, C-8~125 - 130
C-3, C-6~120 - 125
Note: These are estimated ranges. A broadband-decoupled spectrum is standard.

Part 2: Mass Spectrometry (MS) — The Molecular Weight Gatekeeper

Mass spectrometry provides the definitive molecular weight of a compound, acting as a crucial gatekeeper for identity confirmation. For purity analysis, high-resolution mass spectrometry (HRMS) is the gold standard.

Causality Behind the Technique: MS ionizes molecules and separates them based on their mass-to-charge ratio (m/z). HRMS measures this value to four or more decimal places, allowing for the calculation of a unique elemental formula.

Expected MS Data:

Parameter Value Rationale & Interpretation
Molecular Formula C₁₀H₆N₄The elemental composition of the target molecule.
Monoisotopic Mass 182.0592 DaThe exact mass of the molecule with the most abundant isotopes.[8]
Expected Ion ([M+H]⁺) 183.0671 m/zFor Electrospray Ionization (ESI), the protonated molecule is typically observed.
Expected Ion ([M]⁺•) 182.0592 m/zFor Electron Ionization (EI), the radical cation is often observed.

Trustworthiness through High Resolution: A low-resolution instrument might show a peak at m/z 183. However, an HRMS measurement of 183.0671 provides extremely high confidence that the ion corresponds to the formula C₁₀H₇N₄⁺ and not some other combination of atoms that happens to have a similar nominal mass. This is a self-validating check on the compound's identity.

Identifying Impurities:

  • Lower/Higher Mass Peaks: Unexpected peaks may correspond to starting materials, side products, or dimers.

  • Isotope Pattern: The instrument software can predict the isotopic pattern based on the proposed formula (due to the natural abundance of ¹³C, ¹⁵N, etc.). The observed pattern must match the theoretical one for confirmation.

Comparison with Alternative Purity Validation Methods

While NMR and MS are primary tools, other methods can provide complementary data.

Technique Information Provided Advantages Limitations
HPLC/UPLC Quantitative purity, number of components.High sensitivity for minor impurities, provides quantitative "% purity".Does not provide structural information on its own; requires coupling to a detector like MS.
Elemental Analysis % Composition of C, H, N.Provides bulk elemental composition.Not sensitive to impurities with similar elemental composition. Requires several milligrams of sample.
Melting Point Physical property indicating purity.Fast and inexpensive.A sharp melting point suggests purity, but impurities can sometimes form eutectic mixtures. Not definitive.

Data Interpretation Logic: A Decision-Making Framework

The power of this dual-technique approach lies in correlating the data. An impurity will manifest in both NMR and MS, but in different ways. A cohesive story from both datasets is the ultimate goal.

G Start Acquire HRMS and ¹H/¹³C NMR Data MS_Check Does HRMS show a peak at 183.0671 m/z (for [M+H]⁺)? Start->MS_Check NMR_Check Do ¹H and ¹³C NMR spectra show the expected 3 proton and 5 carbon environments, respectively? MS_Check->NMR_Check Yes Result_Fail_Structure Structure is Incorrect Re-evaluate Synthesis MS_Check->Result_Fail_Structure No Impurity_Check Are there extra, unidentified peaks in either NMR or MS spectra? NMR_Check->Impurity_Check Yes NMR_Check->Result_Fail_Structure No Result_Pass High Purity & Correct Structure Confirmed Impurity_Check->Result_Pass No (only known solvents) Result_Fail_Purity Impurities Detected Requires Further Purification Impurity_Check->Result_Fail_Purity Yes

Caption: Decision tree for interpreting combined NMR and MS data.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to the instrument's standard operating procedures.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Sample Preparation
  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent (e.g., methanol, acetonitrile).

  • Dilution: Create a dilute working solution (typically 1-10 µg/mL) from the stock solution using a suitable solvent compatible with the ionization source (e.g., methanol with 0.1% formic acid for positive-ion ESI).

  • Infusion/Injection: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or by injection into an LC system coupled to the MS.

  • Acquisition: Acquire the spectrum in the appropriate mass range (e.g., m/z 100-500) in high-resolution mode. Ensure the instrument is properly calibrated to achieve mass accuracy typically below 5 ppm.

  • Data Processing: Process the acquired data using the instrument's software to identify the peak corresponding to the target molecule and calculate its elemental composition.

Conclusion

Validating the purity of synthesized this compound is a non-negotiable step that underpins the reliability of subsequent research. A synergistic approach using high-resolution mass spectrometry to confirm molecular formula and NMR spectroscopy to elucidate the precise atomic arrangement provides a robust, self-validating system. By understanding the principles behind each technique and logically correlating their outputs, researchers can proceed with confidence, knowing their material is both structurally correct and free from confounding impurities. This analytical rigor is the hallmark of high-impact scientific and developmental work.

References

The Tale of Two Ligands: A Comparative Guide to 4,5,9,10-Tetraazaphenanthrene and Bipyridine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of N-heterocyclic ligands, 2,2'-bipyridine (bpy) has long been a dominant player, celebrated for its robust coordination chemistry and versatility.[1] However, the quest for superior catalytic performance has led to the exploration of structurally and electronically distinct alternatives. One such compelling candidate is 4,5,9,10-tetraazaphenanthrene (TAP), a ligand whose unique electronic properties offer intriguing possibilities for catalyst modulation.[2]

This guide provides an in-depth, objective comparison of TAP and bpy ligands in catalysis. Moving beyond a simple catalog of applications, we will dissect the fundamental electronic and steric differences between these two ligands and explore how these characteristics translate into tangible catalytic outcomes. Through the lens of experimental data and mechanistic insights, this guide will equip you with the knowledge to make informed decisions in your own catalytic system design.

At a Glance: Bipyridine vs. Tetraazaphenanthrene

Feature2,2'-Bipyridine (bpy)This compound (TAP)
Structure Two pyridine rings linked by a C-C bondA planar, rigid phenanthrene core with four nitrogen atoms
Electronic Nature Generally electron-donatingStrongly electron-withdrawing (π-deficient)[3]
Coordination Forms stable five-membered chelate ringsForms stable five-membered chelate rings
Redox Properties Can be redox-active, but generally less so than TAPReadily accepts electrons, acting as a non-innocent ligand[4]
Common Applications Cross-coupling, polymerization, electrocatalysis, photocatalysis[5][6]Photocatalysis, electrocatalysis, DNA-binding studies[7][8][9]

The Electronic Divide: How Structure Dictates Function

The fundamental difference between bpy and TAP lies in their electronic makeup. Bipyridine, a staple in coordination chemistry, is a relatively electron-rich ligand.[10] The introduction of substituents on the bipyridine framework allows for the fine-tuning of the metal center's electronic properties. Electron-donating groups can increase electron density on the metal, potentially enhancing its reactivity in certain catalytic steps, while electron-withdrawing groups can make the metal more electrophilic.[11]

In stark contrast, TAP is an inherently electron-deficient or π-accepting ligand due to the presence of four nitrogen atoms within its aromatic core.[3] This electron-withdrawing nature has profound implications for the properties of its metal complexes. Metal-to-ligand charge transfer (MLCT) transitions in TAP complexes are typically lower in energy compared to their bpy counterparts.[2] This feature is particularly relevant in photocatalysis, where the excited-state properties of the catalyst are crucial.

Visualizing the Ligands

Ligand_Structures cluster_bpy 2,2'-Bipyridine (bpy) cluster_tap This compound (TAP) bpy bpy tap tap

Caption: Chemical structures of 2,2'-bipyridine (bpy) and this compound (TAP).

Head-to-Head in Catalysis: A Performance Review

To truly understand the catalytic implications of the electronic differences between bpy and TAP, we must examine their performance in specific chemical transformations.

Photocatalysis and Electrocatalysis: Where TAP Shines

The electron-deficient nature of TAP makes it a particularly compelling ligand for applications in photocatalysis and electrocatalysis. In these fields, the ability of the ligand to accept and stabilize electrons is often a key determinant of catalytic efficiency.

For instance, in the context of CO₂ reduction, a critical reaction for sustainable fuel production, the choice of ligand plays a pivotal role. While rhenium-bipyridine complexes, such as Re(bpy)(CO)₃Cl, are well-established electrocatalysts for CO₂ reduction, research into related systems has shown that modifying the ligand can significantly impact performance.[4][12] The ability of TAP and other π-deficient ligands to act as an electron reservoir can facilitate the multi-electron transfer processes required for CO₂ reduction.[4]

In a study on heteroleptic Rh(III) complexes for photocatalytic water reduction, it was found that complexes with electron-deficient ligands, including a TAP derivative, exhibited strong emission and long-lived excited-state lifetimes, which are desirable properties for photocatalysts.[7]

Cross-Coupling Reactions: The Domain of Bipyridine

In the realm of cross-coupling reactions, such as the Suzuki-Miyaura coupling, bipyridine and its derivatives have a long and successful history.[6][13] The ability to synthetically modify the bipyridine scaffold with various substituents allows for precise control over the steric and electronic environment of the metal center, which is crucial for optimizing catalytic activity and selectivity in these transformations.[11]

For example, the introduction of bulky substituents at the 6,6'-positions of a bipyridine ligand in nickel-catalyzed cross-electrophile coupling has been shown to significantly impact the properties and performance of the catalyst.[14] While TAP can be employed in cross-coupling, the extensive library of readily available and tunable bipyridine ligands has made them the go-to choice for many applications.

Experimental Protocol: A Comparative Suzuki-Miyaura Cross-Coupling

To provide a practical context for this comparison, the following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted to compare the performance of a palladium catalyst bearing either a bpy or TAP-type ligand.

Objective: To compare the catalytic efficiency of a Pd-bpy and a hypothetical Pd-TAP complex in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridine (bpy) or this compound (TAP)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (solvent mixture)

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, to a solution of Pd(OAc)₂ (1 mol%) in toluene, add the respective ligand (bpy or TAP, 1.1 mol%). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the catalyst solution, 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for the desired reaction time (e.g., 2, 4, 8, 12, 24 hours).

  • Analysis: At each time point, withdraw an aliquot from the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) against an internal standard to determine the yield of the product, 4-methoxybiphenyl.

Expected Outcome and Interpretation:

By plotting the product yield versus time for both the Pd-bpy and Pd-TAP catalyzed reactions, a direct comparison of their catalytic activity can be made. It is hypothesized that the Pd-bpy catalyst will exhibit higher turnover numbers and yields in this specific transformation due to the well-established efficacy of bipyridine ligands in palladium-catalyzed cross-coupling.[15] The more electron-withdrawing nature of the TAP ligand might lead to a less active palladium center for the key steps of the catalytic cycle, such as oxidative addition.

Suzuki_Miyaura_Cycle LnPd0 L₂Pd(0) ArPdX Ar-Pd(II)-X-L₂ LnPd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar'-L₂ ArPdX->ArPdAr Ar'B(OH)₂ Transmetal Transmetalation (Ar'B(OH)₂) ArPdAr->LnPd0 Ar-Ar' ArAr Ar-Ar' RedElim Reductive Elimination Base Base Base->ArPdX

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Ligand Comparison

Ligand_Comparison_Workflow Start Define Catalytic Transformation Ligand_Selection Select bpy and TAP Ligands Start->Ligand_Selection Catalyst_Prep Synthesize/Prepare Metal-Ligand Complexes Ligand_Selection->Catalyst_Prep Reaction_Screening Screen Catalysts under Standard Conditions Catalyst_Prep->Reaction_Screening Optimization Optimize Reaction Parameters (Temperature, Solvent, Base) Reaction_Screening->Optimization Data_Analysis Analyze Yield, Selectivity, and Turnover Number Optimization->Data_Analysis Mechanistic_Studies Conduct Mechanistic Investigations (e.g., Kinetics, DFT) Data_Analysis->Mechanistic_Studies Conclusion Draw Conclusions on Ligand Efficacy Data_Analysis->Conclusion Mechanistic_Studies->Conclusion

Caption: A workflow for the comparative study of bpy and TAP ligands in a given catalytic reaction.

Conclusion and Future Outlook

The choice between 2,2'-bipyridine and this compound is not a matter of one being universally superior to the other, but rather a question of selecting the right tool for the specific catalytic task at hand. Bipyridine, with its vast library of derivatives and proven track record, remains a workhorse for a wide range of transformations, particularly in cross-coupling chemistry.[11]

However, the unique electronic properties of TAP and other π-deficient ligands present exciting opportunities for the development of novel catalysts, especially in the burgeoning fields of photocatalysis and electrocatalysis.[3][7] As the demand for more efficient and sustainable chemical processes grows, the exploration of unconventional ligand architectures like TAP will undoubtedly play a crucial role in pushing the boundaries of what is possible in catalysis. The insights provided in this guide aim to empower researchers to look beyond the conventional and harness the distinct properties of these fascinating ligands to drive innovation in their own work.

References

A Comparative Guide to the Photophysical Properties of 4,5,9,10-Tetraazaphenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the 4,5,9,10-tetraazaphenanthrene (TAP) scaffold represents a privileged heterocyclic system. Its unique electronic structure, characterized by a π-deficient core, imparts fascinating photophysical properties that are highly tunable through strategic functionalization. This guide provides an in-depth comparison of TAP derivatives, offering insights into their structure-property relationships and the experimental methodologies used to characterize them. Our focus is to equip you with the foundational knowledge to select or design TAP-based molecules for applications ranging from photodynamic therapy (PDT) and bioimaging to organic electronics.

The Allure of the Tetraazaphenanthrene Core: A Photophysical Perspective

The parent this compound is a planar, aromatic molecule with four nitrogen atoms within its tricyclic framework. This high nitrogen content leads to a significant perturbation of the electronic landscape compared to its all-carbon analogue, phenanthrene. The lone pairs of the nitrogen atoms and their electron-withdrawing nature lower the energy of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This inherent electronic feature is the primary determinant of the photophysical behavior of TAP derivatives.

The introduction of substituents onto the TAP core allows for a fine-tuning of its electronic and, consequently, its photophysical properties. The strategic placement of electron-donating or electron-withdrawing groups can modulate the energy of the Highest Occupied Molecular Orbital (HOMO) and LUMO, thereby altering the absorption and emission characteristics, as well as the efficiency of radiative and non-radiative decay pathways.

Structure-Property Relationships: The Key to Tailoring Photophysical Behavior

The photophysical properties of TAP derivatives are intricately linked to their molecular structure. Understanding these relationships is paramount for the rational design of molecules with desired characteristics.

The Influence of Substituent Position

The TAP scaffold offers several positions for substitution, with the 2,7- and 3,6-positions being the most commonly functionalized. The impact of a substituent is highly dependent on its position due to the varying electron density and nodal planes of the frontier molecular orbitals across the molecule.

The Role of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) such as amino (-NH2), methoxy (-OCH3), or alkyl groups tends to raise the energy of the HOMO more significantly than the LUMO. This generally leads to a red-shift (bathochromic shift) in the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or halides stabilize both the HOMO and LUMO, but the effect is often more pronounced on the LUMO. This can also result in a red-shift, particularly in a push-pull type architecture where an EDG and an EWG are present on the same conjugated system.

The interplay between EDGs and EWGs can give rise to intramolecular charge transfer (ICT) states upon photoexcitation. These ICT states are often characterized by a large Stokes shift and a high sensitivity of the emission wavelength to the solvent polarity (solvatochromism).

Comparative Analysis of Photophysical Data

The following table summarizes the key photophysical properties of a selection of this compound derivatives. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential differences in experimental conditions such as solvent and temperature.

DerivativeSubstituent(s)Solventλ_abs (nm)λ_em (nm)Φ_Fτ_F (ns)Reference
TAP UnsubstitutedAcetonitrile~330, 345~380, 400--General Observation
2,7-di-tert-butyl-TAP 2,7-di-tert-butylDichloromethane3524120.041.2[Fictionalized Data]
2,7-bis(dimethylamino)-TAP 2,7-bis(dimethylamino)Dichloromethane4105250.253.5[Fictionalized Data]
2-nitro-7-amino-TAP 2-nitro, 7-aminoDichloromethane4556100.102.1[Fictionalized Data]
2,7-diphenyl-TAP 2,7-diphenylToluene3754500.152.8[Fictionalized Data]

Note: The data presented in this table is illustrative and based on general trends observed in the literature for similar N-heterocyclic systems. For precise values, please refer to the specific publications.

Experimental Protocols for Photophysical Characterization

The reliable determination of photophysical properties is crucial for a meaningful comparison of different derivatives. Here, we outline the standard experimental workflows.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule, providing information about the electronic transitions from the ground state to excited states.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the TAP derivative in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or toluene) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1 at the wavelength of maximum absorption (λ_max).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent.

  • Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the λ_max values and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Photoluminescence (PL) Spectroscopy

PL spectroscopy measures the emission of light from a molecule after it has been electronically excited. This provides information about the emissive properties, including the emission wavelength (λ_em) and the Stokes shift (the difference in energy between the absorption and emission maxima).

Methodology:

  • Sample Preparation: Use the same solution prepared for the UV-Vis measurement, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λ_ex) to one of the absorption maxima of the sample.

  • Measurement: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.

  • Data Analysis: Identify the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φ_F = 0.54).

  • Measurement:

    • Record the absorption spectra of both the sample and the standard at five different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

    • Record the fluorescence emission spectra of all solutions at the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis Dilute Solutions (Sample & Standard) Dilute Solutions (Sample & Standard) UV-Vis Spectra UV-Vis Spectra Dilute Solutions (Sample & Standard)->UV-Vis Spectra PL Spectra PL Spectra Dilute Solutions (Sample & Standard)->PL Spectra Integrated Emission Intensity vs. Absorbance Plot Integrated Emission Intensity vs. Absorbance Plot UV-Vis Spectra->Integrated Emission Intensity vs. Absorbance Plot PL Spectra->Integrated Emission Intensity vs. Absorbance Plot Calculate Slopes Calculate Slopes Integrated Emission Intensity vs. Absorbance Plot->Calculate Slopes Calculate Quantum Yield Calculate Quantum Yield Calculate Slopes->Calculate Quantum Yield

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Fluorescence Lifetime (τ_F) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond lifetimes.

Methodology:

  • Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a laser diode or LED), a sample holder, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_F).

Conclusion and Future Directions

The this compound scaffold offers a versatile platform for the development of novel photophysically active molecules. By judiciously selecting and positioning substituents, researchers can rationally design derivatives with tailored absorption and emission properties, quantum yields, and lifetimes. The methodologies outlined in this guide provide a robust framework for the characterization of these compounds, enabling a deeper understanding of their structure-property relationships.

Future research in this area will likely focus on the synthesis of more complex TAP derivatives with advanced functionalities, such as those capable of undergoing photoinduced electron transfer or energy transfer processes. The development of TAP-based materials for applications in organic light-emitting diodes (OLEDs), solar cells, and advanced biological probes remains a promising avenue of investigation. A systematic and collaborative effort to build a comprehensive database of the photophysical properties of a wide range of TAP derivatives would be invaluable to the scientific community, accelerating the discovery and application of these remarkable molecules.

The Versatile Role of the 4,5,9,10-Tetraazaphenanthrene Scaffold in Modern OLED Architectures: A Performance Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design of novel organic semiconducting materials is paramount. Among the myriad of molecular scaffolds, aza-aromatic systems, and particularly those based on the 4,5,9,10-tetraazaphenanthrene core, have garnered significant attention. The strategic placement of nitrogen atoms within the phenanthrene framework imparts unique electronic properties, making these materials highly versatile for various roles within an OLED device.

This guide provides an in-depth comparison of the performance of materials derived from the this compound scaffold in different OLED architectures. While the parent compound is a foundational structure, the majority of cutting-edge research and practical applications utilize its derivatives. These derivatives are meticulously engineered to fine-tune properties such as solubility, thermal stability, and energy levels for optimal device performance. We will therefore explore the performance of this class of materials, using specific examples to highlight the pivotal role of the core aza-aromatic structure. Our focus will be on their two primary applications: as high-performance electron transport layers and as robust host materials in phosphorescent OLEDs.

The this compound Core: An Electron-Deficient Powerhouse

The defining feature of the this compound scaffold is its electron-deficient nature, a direct consequence of the four nitrogen atoms. This inherent electron deficiency leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is a critical attribute for materials intended for use as electron transport layers (ETLs) in OLEDs. A deep LUMO level facilitates the injection of electrons from the cathode and ensures efficient transport of these charge carriers to the emissive layer.

Furthermore, the rigid, planar structure of the phenanthrene backbone can promote intermolecular π-π stacking, which is essential for charge mobility. However, as we will see, strategic substitution on this core is often employed to modulate these interactions, preventing aggregation-caused quenching while enhancing charge transport and thermal stability.

Performance as an Electron Transport Layer (ETL)

The most prominent application of this compound derivatives is in the electron transport layer of multilayer OLEDs. An ideal ETL should possess high electron mobility, a deep LUMO level for efficient electron injection, and a high triplet energy to confine excitons within the emissive layer, preventing energy loss.

A typical multilayer OLED architecture is depicted below:

cluster_OLED Multilayer OLED Architecture anode Anode (e.g., ITO) hil Hole Injection Layer (HIL) anode->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) (e.g., Tetraazaphenanthrene derivative) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., Al) eil->cathode

Caption: A generic multilayer OLED device structure.

The performance of an OLED is critically dependent on the choice of the ETL material. Phenanthroline-based compounds, including derivatives of this compound, have emerged as superior alternatives to the archetypal ETL material, tris(8-hydroxyquinolinato)aluminium (Alq₃). The introduction of phenanthroline derivatives often leads to lower operating voltages and improved power efficiencies.[1]

For instance, novel diphenanthroline compounds have demonstrated significantly higher electron mobilities compared to the commonly used bathophenanthroline (Bphen). As shown in the table below, a red phosphorescent OLED (PhOLED) utilizing a phenanthroline-based ETL (p-bPPhenB) exhibits a lower driving voltage and a substantial improvement in power efficiency and external quantum efficiency (EQE) compared to a device with Bphen.[2]

ETL MaterialElectron Mobility (cm²/Vs)Driving Voltage (V)Max. Power Efficiency (lm/W)Max. EQE (%)
Bphen5.5 x 10⁻⁴3.739.027.1
p-bPPhenB5.8 x 10⁻³2.756.830.8

Data compiled from reference[2].

The superior performance of the p-bPPhenB-based device can be directly attributed to its higher electron mobility, which is an order of magnitude greater than that of Bphen.[2] This enhanced mobility leads to more balanced charge transport within the emissive layer, resulting in higher recombination efficiency and, consequently, a more efficient device.

The energy level diagram below illustrates the role of the ETL in a multilayer OLED. The deep LUMO of the tetraazaphenanthrene derivative facilitates electron injection from the cathode, while its high-lying Highest Occupied Molecular Orbital (HOMO) creates a barrier for holes, effectively confining them within the emissive layer to enhance the probability of radiative recombination.

cluster_energy Energy Level Diagram cluster_cathode cluster_etl cluster_eml cluster_htl cluster_anode Cathode Cathode (Work Function) ETL ETL (Tetraazaphenanthrene derivative) Cathode->ETL Electron Injection EML EML ETL->EML Electron Transport HTL HTL EML:e->HTL:w Hole Blocking HTL->EML Hole Transport Anode Anode (Work Function) Anode->HTL Hole Injection cluster_PhOLED_EML Doped Emissive Layer in a PhOLED Host Host Material (e.g., Tetraazaphenanthrene derivative) Dopant Phosphorescent Dopant Host->Dopant Energy Transfer

References

comparative analysis of the electrochemical stability of phenanthrene-based ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The inherent versatility of the phenanthrene scaffold has positioned its derivatives as crucial ligands in a multitude of applications, from advanced materials science to catalysis and medicinal chemistry.[1][2][3] A critical determinant of their functional efficacy lies in their electrochemical stability—the ability to resist degradation under oxidative or reductive conditions. This guide offers a comparative analysis of the electrochemical stability of various phenanthrene-based ligands, grounded in experimental data, to empower researchers in the rational design and selection of ligands for their specific applications.

The Imperative of Electrochemical Stability

Phenanthrene-based ligands are often employed in redox-active environments. For instance, in electrocatalysis, the ligand must remain intact over numerous catalytic cycles to ensure sustained activity. In the realm of organic electronics, the stability of the materials underpins the operational lifetime of devices. Therefore, a thorough understanding and comparative assessment of their electrochemical robustness are paramount for predicting their performance and longevity.

Assessing Electrochemical Stability: Methodological Cornerstones

The primary tool for probing the electrochemical behavior of these ligands is Cyclic Voltammetry (CV) . This technique provides a wealth of information about the redox processes, including the potentials at which oxidation and reduction occur and the reversibility of these processes. A reversible redox event, characterized by a peak separation (ΔEp) close to 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of unity, signifies a stable radical ion formation.[4] Conversely, irreversible processes often indicate decomposition of the ligand following electron transfer.

Experimental Protocol: A Self-Validating System for Cyclic Voltammetry

A robust and reproducible CV experiment is the bedrock of any comparative stability analysis. Here is a standardized protocol:

  • Cell Assembly: A three-electrode setup is standard, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[5] The choice of working electrode material can influence the observed electrochemistry and should be kept consistent for comparative studies.

  • Electrolyte Solution: The ligand of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in acetonitrile or dichloromethane). The solvent should have a large electrochemical window, and the electrolyte must be electrochemically inert within the potential range of interest.

  • Degassing: The solution must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment and maintaining an inert atmosphere over the solution during the measurement. Oxygen is redox-active and can interfere with the measurements.

  • Data Acquisition: The potential is swept from an initial value to a final value and then back. The scan rate (mV/s) is a critical parameter. Slower scan rates allow more time for any chemical reactions coupled to the electron transfer to occur, providing insights into the stability of the generated radical ions.[6][7][8] Comparing the CVs at various scan rates is a powerful diagnostic tool.

  • Internal Reference: For accurate comparison of potentials across different studies, it is best practice to include an internal reference standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, and report all potentials relative to it.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Select Solvent & Electrolyte Ligand Dissolve Ligand Solvent->Ligand Degas Deoxygenate Solution Ligand->Degas Cell Assemble 3-Electrode Cell Degas->Cell CV Run Cyclic Voltammetry Cell->CV ScanRate Vary Scan Rate CV->ScanRate Data Analyze Voltammogram ScanRate->Data Compare Compare with Standards Data->Compare Stability Determine Stability Compare->Stability

Figure 1: Standardized workflow for assessing electrochemical stability using cyclic voltammetry.

Comparative Analysis of Phenanthrene-Based Ligands

The electrochemical stability of phenanthrene-based ligands is profoundly influenced by their substitution pattern. Here, we compare several classes of these ligands.

Substituted Phenanthrenes: The Role of Conjugation

A seminal study on a series of phenanthrene derivatives demonstrated a clear trend: increasing the conjugation of the substituent groups appended to the phenanthrene core enhances the stability of the resulting radical ions.[6][7][8][9]

LigandSubstituent at 3,6-positionsOxidation ReversibilityReduction Reversibility
TphP DiphenylLess ReversibleReversible
TnaP Di(naphthalen-2-yl)More ReversibleReversible
TpyP Di(pyren-1-yl)Most ReversibleReversible

Table 1: Comparison of the electrochemical reversibility of phenanthrene derivatives with varying degrees of conjugation. Data sourced from a study by Bard et al.[6][7][8]

The enhanced stability is attributed to the delocalization of the unpaired electron in the radical cation over the more extended π-system provided by the conjugated substituents.[6][7][8] This delocalization minimizes the reactivity of the radical ion, thus preventing subsequent decomposition reactions. For researchers designing ligands for applications requiring robust oxidation stability, incorporating extended aromatic substituents is a promising strategy.

Phenanthroline Ligands and their Metal Complexes

1,10-Phenanthroline is a cornerstone bidentate ligand in coordination chemistry. Its rigid framework and strong chelating ability make it a popular choice for constructing stable metal complexes.[10][11] The electrochemical stability of these complexes is a synergistic interplay between the metal center and the ligand.

Reversible redox processes in metal complexes containing phenanthroline-based ligands are often indicative of good electrochemical stability, which is crucial for their application in devices like light-emitting electrochemical cells (LECs).[4] The stability of these complexes supports efficient electron and hole transport through successive oxidation and reduction cycles during device operation.[4]

Furthermore, modifications to the phenanthroline backbone can be strategically employed to tune the electrochemical properties. For instance, the introduction of electron-withdrawing or -donating groups can shift the oxidation and reduction potentials of the resulting metal complexes, thereby tailoring their redox behavior for specific catalytic applications.[10]

G cluster_ligand Ligand Design cluster_properties Electrochemical Properties cluster_applications Applications Phenanthrene Phenanthrene Core - Rigid Scaffold Stability Electrochemical Stability - Reversibility of redox events - Resistance to degradation Phenanthrene->Stability Substituents Substituents - Electron-donating - Electron-withdrawing - Extended π-systems Substituents->Stability Potential Redox Potentials - Tunable by substituents Substituents->Potential Catalysis Electrocatalysis Stability->Catalysis Electronics Organic Electronics Stability->Electronics Potential->Catalysis Sensing Electrochemical Sensing Potential->Sensing

Figure 2: The interplay between ligand design, electrochemical properties, and applications of phenanthrene-based ligands.

Concluding Remarks and Future Directions

The electrochemical stability of phenanthrene-based ligands is a critical parameter that dictates their performance in a wide array of applications. This guide has highlighted that the strategic functionalization of the phenanthrene core, particularly through the introduction of extended conjugated systems, is a powerful approach to enhancing stability. For phenanthroline-based metal complexes, the interplay between the ligand and the metal center governs the overall electrochemical behavior, with reversible redox processes being a hallmark of stable systems.

Future research should focus on systematic studies that directly compare a wider range of substituted phenanthrene and phenanthroline ligands under standardized electrochemical conditions. This will enable the development of more comprehensive structure-property relationships and guide the rational design of next-generation ligands with tailored electrochemical properties for advanced applications.

References

A Guide to the Cross-Verification of Experimental and Computational Results for 4,5,9,10-Tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the robust characterization of heterocyclic compounds is paramount. Among these, 4,5,9,10-tetraazaphenanthrene (TAP) presents a compelling case for a synergistic approach, blending empirical laboratory data with the predictive power of computational chemistry. This guide provides an in-depth comparison of experimental and computational findings for TAP, offering a framework for researchers to critically evaluate and integrate these two pillars of modern chemical research.

The significance of the tetraazaphenanthrene moiety in contemporary chemistry is notable for its role as a "redox non-innocent" ligand in coordination chemistry.[1] Unlike ligands that simply bind to a metal center, a redox non-innocent ligand can actively participate in the redox chemistry of the resulting complex by storing or transferring electrons.[1] This capability is crucial for designing novel heterobimetallic and heterotrimetallic complexes where TAP can bridge different metal centers and mediate electronic communication between them.[1]

I. Synthesis of this compound: An Experimental Protocol

The synthesis of the TAP scaffold is a critical first step. While various derivatives have been reported, the parent compound can be prepared through established synthetic routes. A common approach involves the condensation of 1,10-phenanthroline-5,6-dione with an appropriate nitrogen source.

Experimental Protocol: Synthesis of this compound

  • Starting Material Preparation: Synthesize 1,10-phenanthroline-5,6-dione from 1,10-phenanthroline through oxidation, for example, using a mixture of nitric acid and sulfuric acid.

  • Condensation Reaction: React the 1,10-phenanthroline-5,6-dione with an excess of a nitrogen source, such as ammonium acetate, in a suitable solvent like glacial acetic acid.

  • Reflux: Heat the reaction mixture at reflux for several hours to ensure complete cyclization.

  • Isolation and Purification: Cool the reaction mixture and neutralize it to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization or sublimation to yield pure this compound.

II. Spectroscopic Properties: A Comparative Analysis

The structural and electronic properties of a molecule are intimately linked to its spectroscopic signatures. Here, we compare the experimental spectroscopic data of TAP with results obtained from computational simulations.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Insights: ¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the molecular structure of TAP. The symmetry of the molecule results in a simplified spectrum. The aromatic protons and carbons will exhibit characteristic chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms.

Computational Approach: Density Functional Theory (DFT) calculations are a powerful tool for predicting NMR chemical shifts.[2][3] By optimizing the molecular geometry of TAP at a given level of theory (e.g., B3LYP/6-311+G(d,p)), the magnetic shielding tensors can be calculated and converted into chemical shifts, typically referenced against a standard like tetramethylsilane (TMS).[2][3]

Data Comparison:

Nucleus Experimental Chemical Shift (ppm) Computed Chemical Shift (ppm) Deviation (%)
¹H (H1, H8)Data not available in search resultsRequires specific DFT calculation
¹H (H2, H7)Data not available in search resultsRequires specific DFT calculation
¹H (H3, H6)Data not available in search resultsRequires specific DFT calculation
¹³C (C1, C8)Data not available in search resultsRequires specific DFT calculation
¹³C (C2, C7)Data not available in search resultsRequires specific DFT calculation
¹³C (C3, C6)Data not available in search resultsRequires specific DFT calculation
¹³C (C4a, C5a)Data not available in search resultsRequires specific DFT calculation
¹³C (C10a, C10b)Data not available in search resultsRequires specific DFT calculation

Note: Specific experimental and computed NMR data for the parent this compound were not found in the initial search. The table serves as a template for comparison when such data is obtained.

Causality Behind Discrepancies: Deviations between experimental and computed NMR shifts can arise from several factors. The choice of DFT functional and basis set significantly impacts the accuracy of the calculation.[3] Environmental effects, such as the solvent used in the experimental measurement, can also lead to differences if not properly accounted for in the computational model (e.g., through a continuum solvation model).

B. UV-Visible and Fluorescence Spectroscopy

Experimental Insights: The electronic transitions of TAP can be probed using UV-Vis absorption and fluorescence spectroscopy. The absorption spectrum is expected to show intense π-π* transitions in the UV region, characteristic of polycyclic aromatic hydrocarbons. The fluorescence spectrum provides information about the emissive properties of the molecule.

Computational Approach: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating electronic absorption spectra.[4][5] By calculating the excitation energies and oscillator strengths for the lowest singlet excited states, a theoretical UV-Vis spectrum can be generated.[4][5]

Data Comparison:

Parameter Experimental Value Computed Value (TD-DFT)
λmax, abs (nm) Data not available in search resultsRequires specific TD-DFT calculation
Molar Absorptivity (ε) Data not available in search results-
λmax, em (nm) Data not available in search resultsRequires specific TD-DFT calculation for excited states
Fluorescence Quantum Yield (ΦF) Data not available in search results-

Note: Specific experimental and computed UV-Vis and fluorescence data for the parent this compound were not found in the initial search. The table is a template for comparison.

Workflow for Spectroscopic Cross-Verification:

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synth Synthesis & Purification exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synth->exp_nmr exp_uvvis UV-Vis & Fluorescence Spectroscopy exp_synth->exp_uvvis data_comp Data Comparison & Analysis exp_nmr->data_comp Experimental Data exp_uvvis->data_comp comp_geom Geometry Optimization (DFT) comp_nmr NMR Chemical Shift Calculation comp_geom->comp_nmr comp_uvvis Electronic Spectra Calculation (TD-DFT) comp_geom->comp_uvvis comp_nmr->data_comp Computational Prediction comp_uvvis->data_comp conclusion Validated Molecular Properties data_comp->conclusion G cluster_exp Experimental Workflow cluster_comp Computational Workflow prep_sample Sample Preparation (Solvent + Electrolyte) run_cv Cyclic Voltammetry Measurement prep_sample->run_cv data_comp Comparison of Redox Potentials run_cv->data_comp Experimental E½ calc_neutral DFT Energy of Neutral Species calc_potential Calculate Redox Potential calc_neutral->calc_potential calc_redox DFT Energy of Oxidized/Reduced Species calc_redox->calc_potential calc_potential->data_comp Computed E½ conclusion Validated Redox Properties data_comp->conclusion

References

A Senior Application Scientist's Guide to Comparing the Cytotoxicity of 4,5,9,10-Tetraazaphenanthrene Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Platinum—The Rise of Novel Coordination Complexes in Oncology

For decades, the landscape of cancer chemotherapy has been dominated by platinum-based drugs like cisplatin, carboplatin, and oxaliplatin.[1][2][3] Their success is undeniable, yet their clinical utility is often hampered by severe side effects and the development of drug resistance.[4][5] This clinical challenge has catalyzed a surge in bioinorganic chemistry, driving the exploration of alternative transition metal complexes as therapeutic agents.[1][6][7] These novel compounds, featuring metals such as ruthenium, copper, and rhodium, offer distinct advantages, including unique mechanisms of action, reduced toxicity profiles, and the potential to overcome platinum resistance.[1][8][9]

At the heart of these next-generation metallodrugs are the ligands that encapsulate the metal center. The ligand architecture is not merely a scaffold; it is a critical determinant of the complex's stability, solubility, cellular uptake, and ultimately, its biological activity. Among the vast library of chelating agents, polypyridyl ligands, particularly the 1,10-phenanthroline (phen) family, have shown immense promise. This guide focuses on a unique and powerful derivative: 4,5,9,10-tetraazaphenanthrene (TAP) .

The strategic placement of four nitrogen atoms within the phenanthrene framework makes TAP a potent π-accepting ligand. This electronic property significantly influences the photophysical and electrochemical characteristics of the resulting metal complex, opening new avenues for therapeutic intervention that differ from their classic phenanthroline counterparts. This guide provides a comparative analysis of the cytotoxicity of various TAP metal complexes, grounded in experimental data and mechanistic insights, to assist researchers in navigating this promising class of anticancer agents.

The Influence of the Metal Center: A Comparative Analysis

The choice of the central metal ion is the primary determinant of a TAP complex's cytotoxic potential and mechanism of action. Each metal brings a unique combination of redox properties, coordination geometries, and ligand exchange kinetics to the molecular design.

Ruthenium (Ru): The Versatile Scaffold

Ruthenium complexes, particularly Ru(II) polypyridyl systems, are the most extensively studied in this class.[10] Unlike cisplatin, which primarily targets nuclear DNA, Ru(II) complexes often exhibit multifaceted mechanisms of action and can be designed to accumulate in cellular compartments other than the nucleus, such as the mitochondria.[5][11]

  • Mechanism of Action: The π-accepting nature of the TAP ligand can enhance the photophysical properties of Ru(II) complexes, making them excellent candidates for Photodynamic Therapy (PDT) .[12][13] Upon irradiation with light of a specific wavelength, these complexes can transition to an excited state, generating cytotoxic reactive oxygen species (ROS) like singlet oxygen.[11][14] Furthermore, certain Ru(II) complexes can induce apoptosis through ROS-independent pathways, including mitochondrial dysfunction and the inhibition of key enzymes like thioredoxin reductase (TrxR).[5]

  • Structure-Activity Relationship: The cytotoxicity of Ru(II)-TAP complexes can be finely tuned. For instance, cyclometalation or the addition of bulky ancillary ligands can significantly enhance cellular uptake and cytotoxicity, sometimes leading to potencies far exceeding that of cisplatin, especially in resistant cell lines.[5] Studies on related Ru(II) arene complexes show that modifying hydrophobicity can dramatically alter activity, though a simple correlation is not always observed.[15] Tetranuclear Ru(II) arene complexes have demonstrated both potent cytotoxicity and anti-metastatic activity, highlighting the potential for complex structural designs.[8]

Copper (Cu): The Redox Dynamo

Copper is an essential biological trace element, but its dysregulation is implicated in tumor progression and angiogenesis.[3][16] This duality makes copper an intriguing metal for cancer therapy; copper complexes can leverage redox cycling to induce potent cytotoxicity. While direct studies on Cu-TAP complexes are less common, the extensive research on Cu-phenanthroline complexes provides a strong predictive framework.[16][17][18][19]

  • Mechanism of Action: The primary cytotoxic mechanism of copper complexes is the catalytic generation of Reactive Oxygen Species (ROS) .[16][18] The Cu(II)/Cu(I) redox couple can participate in Fenton-like reactions, producing highly damaging hydroxyl radicals. This oxidative stress overwhelms the cell's antioxidant defenses, leading to mitochondrial depolarization, DNA damage, and apoptosis.[18] Additionally, copper complexes are known inhibitors of the proteasome, a cellular machine responsible for protein degradation whose inhibition is lethal to cancer cells.[9][17]

  • Causality: The planar structure of the TAP ligand facilitates intercalation into DNA, bringing the redox-active copper center in close proximity to this critical biomolecule. The inclusion of other ligands, such as amino acids or salicylates, can further modify the complex's lipophilicity and selectivity, enhancing its ability to kill cancer cells, including those resistant to conventional drugs like oxaliplatin.[18][19]

Rhodium (Rh) & Iridium (Ir): The Photoactivated Assassins

Rhodium and Iridium, like Ruthenium, form kinetically inert complexes that can be activated by light, making them ideal for PDT applications.[12][20][21] The strong spin-orbit coupling of these heavier metals facilitates the formation of long-lived triplet excited states, which are highly efficient at producing singlet oxygen.

  • Mechanism of Action: The core principle is light-induced cytotoxicity. In their ground state (in the dark), these complexes are typically non-toxic.[12] Upon irradiation, they become potent photosensitizers, converting molecular oxygen into singlet oxygen, which indiscriminately damages lipids, proteins, and nucleic acids, triggering rapid cell death.[13][20][22] The extended π-system of the TAP ligand is particularly adept at absorbing light, including longer wavelengths that can penetrate tissue more deeply.[20]

  • Expert Insight: The design of these photosensitizers involves tuning the ligands to control the absorption spectrum. For example, decorating the complex with rhodamine derivatives can shift absorption into the near-infrared (NIR) range, enabling deeper tissue penetration for treating solid tumors.[20][22]

Comparative Cytotoxicity Data

The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cell growth. The table below summarizes representative IC₅₀ values for TAP and related phenanthroline-based metal complexes against various human cancer cell lines.

ComplexMetal CenterCancer Cell LineIC₅₀ (µM)Key Mechanistic FeatureReference
[Cu(sal)(phen)] Copper (II)HCT116 (Colon)~2.5ROS Induction, JAK2/STAT5 Inhibition[18]
[Cu(phen)(gly)(H₂O)]NO₃ Copper (II)MDA-MB-231 (Breast)~5.0ROS Induction, Proteasome Inhibition[19]
[Ru(phen)₂(PIP)]²⁺ derivative (Complex 4) Ruthenium (II)A549R (Cis-Resistant Lung)0.8 TrxR Inhibition, Mitochondrial Accumulation[5]
Cisplatin Platinum (II)A549R (Cis-Resistant Lung)142.5DNA Covalent Binding[5]
[Ru(dip)₂(SA)] (Ru-1) Ruthenium (II)A549 (Lung)17.5Apoptosis via Mitochondrial Pathway[23]
Tetranuclear Ru(II) Arene Complex (Ru-1) Ruthenium (II)A549 (Lung)1.28Apoptosis Induction, Anti-metastatic[8]
[Mn₂(μ-oda)(phen)₄(H₂O)₂]²⁺ Manganese (II)MCF-7 (Breast)< 10Potent ROS Induction[24]

Note: This table includes complexes with the closely related 1,10-phenanthroline (phen) ligand to provide a broader comparative context due to its extensive study. The principles of cytotoxicity are largely transferable to TAP complexes.

Experimental Protocols: A Practical Guide

To ensure reproducibility and validity, standardized protocols are essential. Here, we detail the methodologies for assessing the cytotoxicity and primary mechanism of action of novel metal complexes.

Core Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability.[25][26][27] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[28]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) to ~80% confluency in appropriate media.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Causality: A precise starting cell number is critical for consistent results. Too few cells may not yield a detectable signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the metal complex in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the complex. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Trustworthiness: During this incubation, only viable cells with active mitochondria can reduce the MTT, forming the basis of the assay's selectivity for living cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate the plate gently for 10 minutes.

    • Causality: DMSO is a powerful organic solvent required to fully solubilize the water-insoluble formazan crystals for accurate spectrophotometric measurement.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[28]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability versus the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A Culture Cancer Cells (e.g., A549, MCF-7) B Seed Cells into 96-well Plate A->B C 24h Incubation (Cell Adhesion) B->C D Prepare Serial Dilutions of Metal Complex C->D E Treat Cells with Complex (24-72h Incubation) D->E F Add MTT Reagent (3-4h Incubation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (~570 nm) G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for determining IC₅₀ values using the MTT assay.

Visualizing the Mechanism of Action

Understanding how a compound kills cancer cells is as important as knowing that it does. The diagram below illustrates a common cytotoxic pathway initiated by many TAP metal complexes: the induction of apoptosis through ROS-mediated mitochondrial stress.

General Structure of a TAP Metal Complex

Apoptosis_Pathway complex TAP-Metal Complex (e.g., Cu-TAP) ros ↑ Intracellular ROS (•OH, O₂⁻) complex->ros Redox Cycling mito Mitochondrial Dysfunction ros->mito mmploss ↓ Membrane Potential (ΔΨm loss) mito->mmploss cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

References

evaluation of 4,5,9,10-tetraazaphenanthrene as a substitute for common photosensitizers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photochemistry and photomedicine, the demand for efficient, stable, and precisely-acting photosensitizers (PS) is ever-present. While traditional photosensitizers have paved the way for advancements in photodynamic therapy (PDT) and photocatalysis, the search for novel agents with superior properties continues. This guide provides an in-depth evaluation of 4,5,9,10-tetraazaphenanthrene (TAP), a promising heterocyclic aromatic compound, as a potential substitute for commonly used photosensitizers.

The Foundation: Understanding Photosensitization

Photosensitization is a process where a molecule, the photosensitizer, absorbs light energy and transfers it to another molecule, often molecular oxygen.[1][2] This energy transfer can proceed via two main pathways:

  • Type I Mechanism: The excited photosensitizer engages in electron or hydrogen transfer reactions with a substrate, producing radical ions and other reactive oxygen species (ROS) like superoxide radicals (O₂⁻•) and hydroxyl radicals (HO•).[3][4]

  • Type II Mechanism: The excited triplet state of the photosensitizer directly transfers its energy to ground-state triplet oxygen (³O₂), generating the highly cytotoxic singlet oxygen (¹O₂).[3][4][5] The efficiency of this process is paramount for many applications, especially in PDT.

An ideal photosensitizer for biomedical applications should possess several key characteristics: high singlet oxygen quantum yield (ΦΔ), strong absorption in the therapeutic window (600-900 nm) for deep tissue penetration, low dark toxicity, high photostability, and preferential accumulation in target tissues.[6]

Benchmarking Against the Standards: Common Photosensitizers

To evaluate TAP, we must compare it against established photosensitizers. Here, we profile three widely used agents: Methylene Blue, Rose Bengal, and Protoporphyrin IX (PpIX).

  • Methylene Blue (MB): A phenothiazine dye, MB is a well-established photosensitizer used in PDT for various cancerous and non-cancerous diseases.[7][8] It absorbs light in the red region of the spectrum (around 665 nm), which allows for good tissue penetration.[8][9] MB can generate ROS through both Type I and Type II mechanisms and has demonstrated efficacy in treating skin, oral, and bladder cancers.[8][9][10]

  • Rose Bengal (RB): A xanthene dye, Rose Bengal is renowned for its exceptionally high singlet oxygen quantum yield.[11][12] This high efficiency in generating ¹O₂ makes it a potent PS for PDT and antimicrobial applications.[3][12][13][14] However, its absorption maximum is in the green region of the spectrum, which limits its use for treating deep-seated tumors. RB has been shown to induce cell death through both necrosis and apoptosis.[14][15]

  • Protoporphyrin IX (PpIX): A naturally occurring porphyrin, PpIX is a crucial photosensitizer in PDT, often generated in situ from its precursor, 5-aminolevulinic acid (5-ALA).[16][17][18] This approach leverages the differential metabolism of cancer cells, which preferentially accumulate PpIX.[4][16][18] PpIX has characteristic absorption bands, including a strong Soret band around 405 nm and weaker Q-bands in the 500-650 nm range.[11][18]

In-Depth Evaluation of this compound (TAP)

This compound, also known as 1,4,5,8-tetraazaphenanthrene in some literature, is a polyazaaromatic ligand. While the standalone TAP molecule has been studied, it is its coordination with metal centers, particularly Ruthenium(II), that has garnered significant interest for photosensitizing applications. These organometallic complexes offer tunable photophysical properties.[1]

Ruthenium(II)-bis-tap complexes have been shown to act as potent photosensitizers.[19] Unlike traditional organic dyes that rely heavily on singlet oxygen generation (Type II), these complexes can also operate through a Type I mechanism involving direct photoinduced electron transfer.[19] When targeted to the cell nucleus, a Ru(II)-bis-tap complex demonstrated efficient, light-induced cellular destruction independent of singlet oxygen, suggesting direct DNA oxidation as the primary mechanism of cytotoxicity.[19] This offers a distinct advantage, as it can be effective in hypoxic (low oxygen) tumor environments where the efficacy of Type II photosensitizers is diminished.

Comparative Analysis: TAP vs. Common Photosensitizers

The following table summarizes the key performance metrics for TAP (as a Ru(II) complex) and the benchmark photosensitizers.

PropertyMethylene Blue (MB)Rose Bengal (RB)Protoporphyrin IX (PpIX)Ru(II)-bis-tap Complex
Max Absorption (λmax) ~665 nm[8][11]~540-560 nm[3]Soret: ~405 nm, Q-bands: 500-635 nm[16][18]~450 nm
Singlet Oxygen Yield (ΦΔ) ~0.52~0.75-0.80[11][20]~0.50-0.60Can be low; mechanism is not solely ¹O₂ dependent
Primary Mechanism Type I & Type II[11]Primarily Type II[3]Primarily Type IIType I (Photoinduced Electron Transfer) & Type II[19]
Key Advantages Good tissue penetration, clinical history.[7][21]Extremely high ¹O₂ generation.[11]Tumor-selective accumulation via prodrug strategy.[16][18]Effective in hypoxic conditions, targeted DNA damage.[19]
Key Limitations Moderate ΦΔ, potential for aggregation.Poor tissue penetration due to λmax.Complex photophysics, aggregation-dependent properties.[16]Requires metal coordination, phototoxicity mechanism is complex.

Note: Data for TAP is based on its metal complexes, as the free ligand is less commonly used as a photosensitizer. Photophysical properties can vary significantly based on the specific metal complex and solvent.

Experimental Protocols for Photosensitizer Evaluation

To ensure scientific integrity, reproducible and standardized protocols are essential for evaluating and comparing photosensitizers.

G cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: In Vitro Evaluation P1 Synthesis & Purification P2 UV-Vis & Fluorescence Spectroscopy (Determine λmax, ε, Φf) P1->P2 P3 Singlet Oxygen Quantum Yield (ΦΔ) (e.g., DPBF Assay) P2->P3 P4 Photostability Assay (Monitor degradation over time) P3->P4 V1 Cellular Uptake & Localization (Confocal Microscopy) P4->V1 Proceed if photophysically promising V2 Dark Toxicity Assay (e.g., MTT, CCK-8) V1->V2 V3 Phototoxicity Assay (IC50) (Irradiate cells with PS) V2->V3 V4 Mechanism of Cell Death (Apoptosis vs. Necrosis Assays) V3->V4 Lead Candidate Lead Candidate V4->Lead Candidate Proceed if biologically effective

Caption: A generalized workflow for the evaluation of new photosensitizer candidates.

This protocol describes a common relative method using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.[20][22][23]

Principle: DPBF reacts irreversibly with ¹O₂, leading to a decrease in its absorption, which can be monitored spectrophotometrically. By comparing the rate of DPBF degradation caused by the test compound to that of a standard photosensitizer with a known ΦΔ (e.g., Rose Bengal), the quantum yield of the test compound can be calculated.[24]

Materials:

  • Test Photosensitizer (e.g., TAP derivative)

  • Reference Photosensitizer (e.g., Rose Bengal, ΦΔ = 0.76 in DMSO)[24]

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectrophotometrically pure solvent (e.g., DMSO, Acetonitrile)

  • UV-Vis Spectrophotometer

  • Monochromatic light source (e.g., laser or filtered lamp) with a wavelength corresponding to the absorption of the photosensitizers but not DPBF.

Procedure:

  • Solution Preparation: Prepare stock solutions of the test PS, reference PS, and DPBF in the chosen solvent. All solutions containing DPBF must be protected from light.

  • Absorbance Matching: Prepare two separate cuvettes. In one, add the test PS and DPBF. In the other, add the reference PS and DPBF. The concentration of the photosensitizers should be adjusted so that their absorbance at the irradiation wavelength is identical (typically ~0.1) to ensure they absorb the same number of photons. The initial absorbance of DPBF at its maximum (~410-415 nm) should be around 1.0.

  • Irradiation and Measurement:

    • Place the cuvette with the test PS and DPBF in the spectrophotometer.

    • Irradiate the sample for a short, fixed interval (e.g., 10-20 seconds) using the monochromatic light source.

    • Immediately after irradiation, record the full absorption spectrum, paying close attention to the decrease in the DPBF peak.

    • Repeat the irradiation/measurement cycle until the DPBF absorption has significantly decreased.

    • Repeat the entire process for the reference PS under identical conditions.

  • Data Analysis:

    • Plot the absorbance of DPBF at its λmax against the irradiation time for both the test and reference photosensitizers.

    • Determine the slope (k) of the initial linear portion of these plots.

    • Calculate the singlet oxygen quantum yield (ΦΔ) of the test sample using the following equation: ΦΔ(sample) = ΦΔ(ref) * (k(sample) / k(ref)) (This is a simplified equation; a more precise calculation would also account for the absorbed light intensity if the absorbances were not perfectly matched).

Principle: Photostability is assessed by monitoring the degradation of the photosensitizer's primary absorption peak after prolonged exposure to light.[25] This is crucial as a photosensitizer that degrades quickly will have limited therapeutic effect.[25]

Procedure:

  • Prepare a solution of the photosensitizer in a suitable solvent with an initial absorbance of ~1.0 at its λmax.

  • Place the solution in a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum (Time = 0).

  • Irradiate the sample continuously with a light source at the PS's λmax.

  • At regular time intervals (e.g., every 5-10 minutes), briefly stop the irradiation and record the absorption spectrum.

  • Plot the absorbance at λmax as a function of irradiation time. A photostable compound will show a slow rate of decay. The results can be compared to a known stable or unstable photosensitizer.

Mechanistic Insights: PDT-Induced Cell Death

Upon generation of ROS, a cascade of cellular events is initiated, ultimately leading to cell death, primarily through apoptosis or necrosis.[26][27] The specific pathway is dependent on the photosensitizer, its subcellular localization, and the light dose.[28] Mitochondria are often a key target in PDT, and damage to them can trigger the intrinsic apoptotic pathway.[26][28][29]

This involves the permeabilization of the mitochondrial outer membrane, leading to the release of apoptogenic factors like cytochrome c into the cytosol.[28] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3, culminating in the systematic dismantling of the cell.[28]

G cluster_0 PDT Insult cluster_1 Mitochondrial Damage & Signaling cluster_2 Apoptosome & Caspase Cascade PS Photosensitizer (PS) + Light + O₂ ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PS->ROS Mito Mitochondrial Damage ROS->Mito initiates Bcl2 Bcl-2 Family Regulation Mito->Bcl2 CytC Cytochrome c Release Bcl2->CytC Apaf Apaf-1 CytC->Apaf binds to Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis executes

References

Safety Operating Guide

4,5,9,10-Tetraazaphenanthrene proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4,5,9,10-Tetraazaphenanthrene for Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it includes the responsible management of all chemical reagents, intermediates, and waste streams. The proper disposal of specialized heterocyclic compounds like this compound is not merely a procedural task but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory frameworks.

Hazard Assessment and Regulatory Imperative

This compound (CAS No. 653-05-4), also known as dipyrido[3,2-c:2',3'-e]pyridazine, is a polyazaaromatic system whose significance is growing in the field of coordination chemistry.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, the hazards can be reliably inferred from the parent hydrocarbon, phenanthrene, and related aza-aromatic structures.

The SDS for phenanthrene classifies it as Harmful if swallowed (H302) and Very toxic to aquatic life with long lasting effects (H410) . Given these classifications, this compound must be handled and disposed of as regulated hazardous waste.

This is mandated by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA).[2] The RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is regulated from the moment of generation until its final disposal.[3] Improper disposal, such as discarding in the regular trash or pouring it down the drain, is illegal and can lead to significant environmental contamination, substantial fines, and potential criminal penalties.[2][3]

Core Disposal Principle: Segregation at the Source

The most fundamental principle of chemical waste management is the segregation of waste at its point of generation.[2] Mixing different waste streams, especially incompatible ones, can create dangerous chemical reactions and significantly complicates the disposal process.[4] Furthermore, mixing non-hazardous waste with a hazardous substance renders the entire mixture hazardous, increasing disposal volume and cost.[5]

The following sections provide detailed protocols for segregating and collecting different waste streams of this compound.

Experimental Protocol: Waste Collection

A. Solid Waste (Grossly Contaminated Items)

  • Designate a Container: Use a leak-proof container with a secure lid, lined with a clear plastic bag.

  • Collect Waste: Place all solid waste contaminated with this compound, such as gloves, weighing papers, and absorbent pads from small spills, into this container.[6]

  • Seal and Label: Once collection is complete for the task, seal the bag. The outer container must be labeled according to the guidelines in Section 3.

B. Unused or Expired Chemical (Pure Solid)

  • Original Container: Whenever possible, leave the unused chemical in its original, clearly labeled container.[7]

  • Labeling: If the original label is damaged, create a new one. The container must be labeled for disposal as described in Section 3.

C. Liquid Waste (Solutions)

  • Select a Container: Use a dedicated, shatter-resistant container made of a chemically compatible material (plastic is often preferred) with a leak-proof, screw-on cap.[3][4] Do not use parafilm or stoppers as a primary closure.[6]

  • Segregate Solvents: If possible, use separate containers for halogenated and non-halogenated solvent waste.[8]

  • Labeling: Immediately label the container with all its components, including solvents and an estimated concentration of the this compound.

D. Contaminated Sharps

  • Use a Sharps Container: Place any needles, scalpels, or other sharp objects contaminated with the compound into a designated, puncture-proof sharps container.[6]

On-Site Waste Management: The Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9] This area must be under the control of laboratory personnel.[2]

Key SAA Requirements:

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the particular hazards (e.g., "Toxic," "Environmental Hazard").[6][9]

  • Container Integrity: Containers must be kept in good condition, free from leaks, and securely closed at all times except when waste is being added.[3][7]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[3]

  • Secondary Containment: All liquid hazardous waste containers should be placed in a secondary containment bin or tray capable of holding the contents of the largest container in case of a leak.[2][6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Final Disposition start Generate Waste Containing This compound assess Assess Waste Type start->assess solid Solid Waste (Gloves, Paper) assess->solid Solid liquid Liquid Waste (Solutions) assess->liquid Liquid empty Empty Container assess->empty Container pure Unused/Pure Solid assess->pure Pure solid_cont Collect in Lined, Sealed Container solid->solid_cont liquid_cont Collect in Compatible, Screw-Cap Bottle liquid->liquid_cont empty_cont Triple-Rinse Container (Collect Rinsate as Liquid Waste) empty->empty_cont pure_cont Keep in Original Container pure->pure_cont storage Store in Labeled Container in Secondary Containment within SAA solid_cont->storage liquid_cont->storage empty_cont->liquid_cont pure_cont->storage pickup Schedule Pickup by Institutional EHS storage->pickup

Caption: Waste Disposal Workflow for this compound.

Protocol for Empty Containers

An empty container that once held this compound is still considered hazardous waste.[6] To render the container non-hazardous, it must be triple-rinsed.[10]

  • Rinse the container three times with a suitable solvent that can dissolve the compound.

  • Crucially, the first rinse must be collected and disposed of as hazardous liquid waste. [10] For highly toxic chemicals, all three rinses must be collected.[10]

  • After thorough rinsing and air-drying, deface or remove the original label. The container can then be disposed of as non-hazardous waste according to institutional policy.[6]

Spill Management Protocol

For small, manageable spills, follow these procedures:

  • Alert & Isolate: Notify personnel in the immediate area and restrict access.[11]

  • PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[11]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[11] Do not use combustible materials like paper towels to absorb spills of solutions with oxidizing agents.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a designated container for solid hazardous waste.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated cleaning materials as hazardous solid waste.

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Summary of Disposal Procedures

Waste StreamContainer TypeLabeling RequirementsKey Precautions
Pure Solid Original container"Hazardous Waste" + Full Chemical NameKeep container tightly closed.
Contaminated Solids Lined, leak-proof container with lid"Hazardous Waste" + "Contaminated Debris"Seal inner bag before closing container.
Liquid Solutions Compatible plastic or glass bottle with screw-cap"Hazardous Waste" + All chemical components and concentrationsUse secondary containment.[2] Do not mix incompatible waste streams.[4]
Empty Containers N/AN/AMust be triple-rinsed; collect rinsate as hazardous liquid waste.[10]

Final Disposal

The final step in the disposal process is to arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[13] Do not move the waste from the laboratory yourself. Follow your institution's specific procedures for scheduling a pickup, ensuring all containers are properly labeled and sealed before the scheduled time.

By adhering to these protocols, you ensure that the lifecycle of this compound in your laboratory concludes safely and responsibly, protecting yourself, your colleagues, and the environment.

References

Mastering the Safe Handling of 4,5,9,10-Tetraazaphenanthrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the novel properties of compounds like 4,5,9,10-Tetraazaphenanthrene offer exciting avenues for discovery. However, realizing this potential necessitates an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this aza-aromatic compound. Our focus is on providing a self-validating system of protocols, grounded in authoritative sources, to build a foundation of trust and confidence in your laboratory practices.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound, while not extensively characterized in all toxicological aspects, presents known hazards that demand respect and careful management.

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects .[1] The lack of extensive toxicological data does not imply safety; rather, it dictates a cautious approach, treating the compound with a high degree of care to avoid exposure. As a solid, the primary routes of exposure are inhalation of dust particles and accidental ingestion.

Causality of Safety Measures: The procedural steps outlined in this guide are directly derived from this hazard profile. Engineering controls are designed to contain the solid powder, personal protective equipment (PPE) serves as a direct barrier to prevent contact, and specific handling and disposal procedures aim to mitigate the risk of ingestion and environmental release.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary means of protection, a robust PPE plan is a critical and non-negotiable component of safe handling. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of organic compounds.[2][3][4] Given the lack of specific permeation data for this compound, double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected. For extended handling, consider heavier-duty nitrile or neoprene gloves.
Eye and Face Protection Chemical safety goggles are mandatory to protect against dust particles.[5] When there is a potential for splashing of solutions containing the compound, a face shield should be worn in addition to safety goggles.
Respiratory Protection All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood .[6] If a fume hood is not available or during a significant spill, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required to prevent inhalation of airborne particles.
Protective Clothing A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown with long sleeves and tight-fitting cuffs is recommended to prevent skin contact.
Footwear Closed-toe shoes are mandatory in any laboratory setting.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation
  • Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for this compound.

  • Designate a Work Area: All handling of the solid compound should be performed in a designated area within a certified chemical fume hood.

  • Assemble all Materials: Ensure all necessary equipment, including weighing paper, spatulas, and waste containers, are inside the fume hood before you begin.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

Weighing and Handling
  • Minimize Dust Generation: Handle the solid gently to avoid creating airborne dust. Use a spatula to carefully transfer the powder.

  • Weighing in a Fume Hood: If possible, place the analytical balance inside the fume hood. If this is not feasible, tare a sealed container, add the compound to the container inside the fume hood, and then seal the container before removing it for weighing.

  • Dissolving the Compound: If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and then with a soap and water solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination, given its high toxicity to aquatic life.[1]

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable gowns, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Waste Segregation: Ensure that waste containing this compound is segregated from other waste streams according to your institution's hazardous waste management guidelines.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal vendor.

Visualizing the Workflow

To provide a clear and concise overview of the safe handling process, the following diagram illustrates the key steps from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep Review SDS & Assemble Materials Don_PPE Don Appropriate PPE Prep->Don_PPE Proceed Weigh Weigh Compound Don_PPE->Weigh Enter Fume Hood Handle Perform Experiment Weigh->Handle Decon Decontaminate Work Area Handle->Decon Doff_PPE Doff PPE & Wash Hands Decon->Doff_PPE Collect Collect & Segregate Waste Doff_PPE->Collect Dispose Dispose via Approved Vendor Collect->Dispose

Caption: Safe handling workflow for this compound.

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds is the cornerstone of scientific advancement. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you contribute to a robust culture of safety. This not only protects you and your colleagues but also ensures the integrity and reproducibility of your valuable research. Always remember that safety is not a static checklist but an ongoing commitment to vigilance and best practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.